molecular formula C41H62O11 B15583138 Ivermectin B1a monosaccharide

Ivermectin B1a monosaccharide

Cat. No.: B15583138
M. Wt: 730.9 g/mol
InChI Key: IDRWWNAYSYRQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ivermectin monosaccharide is a milbemycin.

Properties

Molecular Formula

C41H62O11

Molecular Weight

730.9 g/mol

IUPAC Name

6'-butan-2-yl-21,24-dihydroxy-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3

InChI Key

IDRWWNAYSYRQBV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Genesis of Ivermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the intricate origins of Ivermectin B1a monosaccharide, a crucial derivative in parasitology and drug development. From the microbial fermentation vats to the precise chemical modifications, this document outlines the biosynthetic and synthetic pathways, supported by quantitative data, detailed experimental protocols, and visual process flows.

Executive Summary

This compound originates from a multi-step process that begins with the natural product Avermectin (B7782182) B1a. This process involves:

  • Fermentation: The soil bacterium Streptomyces avermitilis is cultivated under specific conditions to produce a class of macrocyclic lactones known as avermectins.

  • Chemical Synthesis: Avermectin B1a, a major component of the fermentation broth, undergoes a selective chemical hydrogenation to yield Ivermectin B1a.

  • Hydrolysis: The terminal oleandrose (B1235672) sugar unit is selectively cleaved from Ivermectin B1a to produce this compound.

Recent advancements have also explored the direct production of ivermectin-like compounds through the genetic engineering of Streptomyces avermitilis, offering a potential alternative to the traditional semi-synthetic route.

The Biosynthetic Origin: Avermectin Production

The journey to this compound begins with the fermentation of Streptomyces avermitilis, which naturally produces a family of eight closely related avermectin compounds. Avermectin B1a is one of the most abundant and commercially important of these.[1][2]

The Avermectin Biosynthesis Pathway

The biosynthesis of avermectins is a complex process orchestrated by a large polyketide synthase (PKS) gene cluster in S. avermitilis.[3][4] The pathway can be broadly divided into the formation of the aglycone, its modification, and subsequent glycosylation.[5]

dot digraph "Avermectin Biosynthesis Pathway" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

G cluster_0 Fermentation of S. avermitilis cluster_1 Chemical Synthesis cluster_2 Final Modification Spore Suspension Spore Suspension Seed Culture Seed Culture Spore Suspension->Seed Culture Inoculation Production Fermentation Production Fermentation Seed Culture->Production Fermentation Inoculation Extraction & Purification Extraction & Purification Production Fermentation->Extraction & Purification Harvest Avermectin B1 Avermectin B1 Extraction & Purification->Avermectin B1 Selective Hydrogenation Selective Hydrogenation Avermectin B1->Selective Hydrogenation Wilkinson's Catalyst Ivermectin (B1a/B1b mixture) Ivermectin (B1a/B1b mixture) Selective Hydrogenation->Ivermectin (B1a/B1b mixture) Selective Hydrolysis Selective Hydrolysis Ivermectin (B1a/B1b mixture)->Selective Hydrolysis Acid Catalysis This compound This compound Selective Hydrolysis->this compound

Experimental Protocol: Fermentation of Streptomyces avermitilis**

The following is a representative protocol for the production of avermectins.

1. Strain Maintenance and Inoculum Preparation:

  • Streptomyces avermitilis strains are maintained on a suitable agar (B569324) medium, such as YMG medium (Yeast extract, Malt extract, Glucose).[6]

  • A spore suspension is prepared from a mature culture.[7]

2. Seed Culture:

  • The spore suspension is inoculated into a seed medium (e.g., containing corn starch, defatted soybean flour, glucose, and cottonseed flour) in a shake flask.[8]

  • The culture is incubated at 28-30°C with shaking for 48 hours.[7][8]

3. Production Fermentation:

  • The seed culture is transferred to a larger production fermenter containing a fermentation medium (e.g., containing corn starch, soy flour, yeast extract, and mineral salts).[9]

  • Fermentation is carried out for 10-14 days at a controlled temperature (e.g., 28°C or 31°C) and pH (around 7.0-7.5).[6][9][10]

4. Extraction and Purification:

  • The fermentation broth is harvested, and the avermectins are extracted using an organic solvent such as methanol.[9]

  • The extract is then purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the desired avermectin components.[11]

From Avermectin to Ivermectin: A Semi-Synthetic Approach

Ivermectin is not a natural product but a semi-synthetic derivative of Avermectin B1 (a mixture of B1a and B1b).[11][12] The key chemical transformation is the selective reduction of the C22-C23 double bond.[11][12]

Chemical Synthesis of Ivermectin

The conversion of Avermectin B1 to Ivermectin is typically achieved through catalytic hydrogenation using Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)).[13] This reaction is highly selective for the C22-C23 double bond, leaving the other double bonds in the molecule intact.[11]

dot digraph "Ivermectin Synthesis Workflow" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

G cluster_0 Fermentation of S. avermitilis cluster_1 Chemical Synthesis cluster_2 Final Modification Spore Suspension Spore Suspension Seed Culture Seed Culture Spore Suspension->Seed Culture Inoculation Production Fermentation Production Fermentation Seed Culture->Production Fermentation Inoculation Extraction & Purification Extraction & Purification Production Fermentation->Extraction & Purification Harvest Avermectin B1 Avermectin B1 Extraction & Purification->Avermectin B1 Selective Hydrogenation Selective Hydrogenation Avermectin B1->Selective Hydrogenation Wilkinson's Catalyst Ivermectin (B1a/B1b mixture) Ivermectin (B1a/B1b mixture) Selective Hydrogenation->Ivermectin (B1a/B1b mixture) Selective Hydrolysis Selective Hydrolysis Ivermectin (B1a/B1b mixture)->Selective Hydrolysis Acid Catalysis This compound This compound Selective Hydrolysis->this compound

Experimental Protocol: Selective Hydrogenation of Avermectin B1

The following protocol is a generalized representation of the chemical synthesis of ivermectin.

1. Reaction Setup:

  • Avermectin B1 is dissolved in a suitable solvent system, such as a mixture of toluene (B28343) and ethanol, in a high-pressure reactor.[11]

  • Wilkinson's catalyst is added to the solution.[11]

2. Hydrogenation:

  • The reactor is purged with hydrogen gas and then pressurized.[11]

  • The reaction mixture is stirred at a controlled temperature until the reaction is complete, which is monitored by HPLC.[11]

3. Product Isolation:

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The ivermectin product is isolated from the reaction mixture, and the catalyst is removed.[11]

The Final Step: Generation of this compound

This compound is produced by the selective hydrolysis of the terminal oleandrose sugar from Ivermectin B1a.[12][] This process is typically achieved through acid-catalyzed hydrolysis. In acidic solutions, ivermectin can undergo hydrolysis of its sugar rings to yield the monosaccharide and aglycone by-products.[15]

dot digraph "this compound Formation" { rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

G cluster_0 Fermentation of S. avermitilis cluster_1 Chemical Synthesis cluster_2 Final Modification Spore Suspension Spore Suspension Seed Culture Seed Culture Spore Suspension->Seed Culture Inoculation Production Fermentation Production Fermentation Seed Culture->Production Fermentation Inoculation Extraction & Purification Extraction & Purification Production Fermentation->Extraction & Purification Harvest Avermectin B1 Avermectin B1 Extraction & Purification->Avermectin B1 Selective Hydrogenation Selective Hydrogenation Avermectin B1->Selective Hydrogenation Wilkinson's Catalyst Ivermectin (B1a/B1b mixture) Ivermectin (B1a/B1b mixture) Selective Hydrogenation->Ivermectin (B1a/B1b mixture) Selective Hydrolysis Selective Hydrolysis Ivermectin (B1a/B1b mixture)->Selective Hydrolysis Acid Catalysis This compound This compound Selective Hydrolysis->this compound

Direct Biosynthesis: An Emerging Alternative

Researchers have successfully engineered Streptomyces avermitilis to directly produce ivermectin, bypassing the need for chemical hydrogenation.[16][17] This is achieved by modifying the avermectin polyketide synthase (PKS) gene cluster. Specifically, the dehydratase (DH) and ketoreductase (KR) domains in module 2 of the avermectin PKS are replaced with a set of domains that include an enoylreductase (ER), which is responsible for the reduction of the C22-C23 double bond.[16][17]

One study demonstrated that by substituting the DH-KR domains of the avermectin PKS with the DH-ER-KR domain set from the meilingmycin PKS, an ivermectin biosynthetic gene cluster was created.[9] This engineered strain was able to produce Ivermectin B1a directly.[9]

Quantitative Data

The production of avermectins and ivermectin is highly dependent on the strain, fermentation conditions, and genetic modifications. The following tables summarize some reported quantitative data.

Table 1: Avermectin and Ivermectin Production in Streptomyces avermitilis

StrainGenetic ModificationProductTiterReference
S. avermitilis 41445Wild TypeAvermectin B1b17 mg/L[6]
S. avermitilisNanosecond Pulsed Electric FieldsAvermectin42% increase[18]
S. avermitilis 3-115Engineered with ive gene clusterIvermectin B1a1.25 ± 0.14 g/L[9][19]
S. avermitilis OI-31Domain substitution in PKSIvermectin-[20]

Table 2: HPLC Analysis Parameters for Ivermectin and Related Compounds

ParameterCondition 1Condition 2Condition 3
Column Dikma C18 (5 µm, 250 x 4.6 mm)Zorbax Extend-C18 (3.5 µm, 150 x 4.6 mm)Hypersil Gold C18 (5 µm, 150 x 4.6 mm)
Mobile Phase Acetonitrile/Water (88:12) with 0.1% Formic AcidWater (A) and Acetonitrile/Methanol (85/15, v/v) (B)Acetonitrile/Methanol/Water (50:45:5, v/v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.5 mL/min
Detection UV at 245 nmUV at 245 nmFluorescence (Ex: 365 nm, Em: 475 nm)
Reference [9][21][22]

Conclusion

The origin of this compound is a testament to the powerful synergy between natural product discovery and synthetic chemistry. While the semi-synthetic route from fermented avermectin remains the conventional method, the advancements in synthetic biology and metabolic engineering of Streptomyces avermitilis are paving the way for more direct and potentially more efficient production methods. This guide provides a foundational understanding of these processes, offering valuable insights for researchers and professionals in the field of drug development and biotechnology.

References

Unveiling the Ivermectin B1a Monosaccharide: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and synthesis of the Ivermectin B1a monosaccharide, L-oleandrose. Aimed at researchers, scientists, and drug development professionals, this document details the biosynthetic and chemical synthesis pathways, presents key quantitative data, and offers insights into the experimental protocols that underpin this critical component of a Nobel Prize-winning antiparasitic agent.

Introduction: The Significance of L-Oleandrose in Ivermectin

Ivermectin, a potent endectocide, is a semi-synthetic derivative of avermectin (B7782182) B1, a macrocyclic lactone produced by the bacterium Streptomyces avermitilis.[1][2] Its broad-spectrum antiparasitic activity is critically dependent on the disaccharide moiety attached at the C-13 position, which is composed of two L-oleandrose units. The discovery of Ivermectin's core structure and the subsequent elucidation of its monosaccharide component's synthesis have been pivotal in the development of this essential medicine. This guide focuses specifically on the L-oleandrose monosaccharide, a 2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose, detailing its intricate biosynthesis and the various chemical strategies developed for its synthesis.

Biosynthesis of L-Oleandrose

The biosynthesis of L-oleandrose in avermectin-producing organisms is a complex enzymatic process that starts from a common sugar nucleotide precursor, thymidine (B127349) diphosphate (B83284) (TDP)-D-glucose. The pathway involves a series of enzymatic modifications to achieve the final 2,6-dideoxy-3-O-methylated sugar.

The TDP-L-Oleandrose Biosynthetic Pathway

The biosynthesis of TDP-β-L-oleandrose, the activated sugar donor for avermectin glycosylation, has been delineated through the characterization of key enzymes in the biosynthetic gene cluster.[3] The pathway proceeds through several key intermediates, as illustrated in the diagram below.

TDP-L-oleandrose Biosynthesis TDP-D-Glucose TDP-D-Glucose TDP-4-keto-6-deoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-glucose AveBII (Dehydratase) TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose TDP-4-keto-6-deoxy-D-glucose->TDP-4-keto-2,6-dideoxy-D-glucose AveBIX (2,3-Dehydratase) TDP-3,4-keto-2,6-dideoxy-D-glucose TDP-3,4-keto-2,6-dideoxy-D-glucose TDP-4-keto-2,6-dideoxy-D-glucose->TDP-3,4-keto-2,6-dideoxy-D-glucose AveBVIII (3-Ketoreductase) TDP-4-keto-2,6-dideoxy-L-lyxo-hexose TDP-4-keto-2,6-dideoxy-L-lyxo-hexose TDP-3,4-keto-2,6-dideoxy-D-glucose->TDP-4-keto-2,6-dideoxy-L-lyxo-hexose AveBV (5-Epimerase) TDP-L-olivose TDP-L-olivose TDP-4-keto-2,6-dideoxy-L-lyxo-hexose->TDP-L-olivose AveBVI (4-Ketoreductase) TDP-L-oleandrose TDP-L-oleandrose TDP-L-olivose->TDP-L-oleandrose AveBVII (3-O-Methyltransferase) Chemical Synthesis of L-Oleandrose from L-Rhamnose L-Rhamnose L-Rhamnose L-Rhamnal L-Rhamnal L-Rhamnose->L-Rhamnal Improved Fischer-Zach reaction L-Oleandrose L-Oleandrose L-Rhamnal->L-Oleandrose 1. Stannylene mediated selective methylation 2. Hydration Enzymatic Synthesis Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Monitoring & Purification Substrate (TDP-D-Glucose) Substrate (TDP-D-Glucose) Incubate at optimal temperature Incubate at optimal temperature Substrate (TDP-D-Glucose)->Incubate at optimal temperature Enzyme Cocktail (AveBII, AveBIX, etc.) Enzyme Cocktail (AveBII, AveBIX, etc.) Enzyme Cocktail (AveBII, AveBIX, etc.)->Incubate at optimal temperature Cofactors (e.g., NAD(P)H, SAM) Cofactors (e.g., NAD(P)H, SAM) Cofactors (e.g., NAD(P)H, SAM)->Incubate at optimal temperature Buffer Buffer Buffer->Incubate at optimal temperature Monitor by HPLC Monitor by HPLC Incubate at optimal temperature->Monitor by HPLC Purify by FPLC (Anion Exchange) Purify by FPLC (Anion Exchange) Monitor by HPLC->Purify by FPLC (Anion Exchange)

References

The Architecture of Avermectin Biosynthesis and the Semi-Synthetic Genesis of Ivermectin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avermectins, a class of potent macrocyclic lactones produced by the soil bacterium Streptomyces avermitilis, and their semi-synthetic derivatives, most notably ivermectin, have revolutionized the treatment of parasitic diseases in both veterinary and human medicine. This guide provides an in-depth exploration of the intricate biosynthetic pathway of avermectins and the chemical derivatization that leads to the production of ivermectin. It is designed to serve as a comprehensive resource, detailing the genetic and enzymatic machinery, quantitative production data, and key experimental protocols relevant to the study and manipulation of these vital therapeutic agents.

The Avermectin (B7782182) Biosynthetic Pathway: A Symphony of Enzymatic Precision

The biosynthesis of avermectins is a complex, multi-step process orchestrated by a dedicated gene cluster in Streptomyces avermitilis. This pathway can be broadly divided into three main stages: polyketide synthesis, aglycone modification, and glycosylation.

Polyketide Backbone Assembly: The Role of Avermectin Polyketide Synthase (PKS)

The core of the avermectin molecule is a 16-membered macrocyclic lactone, assembled by a type I polyketide synthase (PKS). This enzymatic complex, encoded by the ave gene cluster, is a massive multifunctional protein that catalyzes the sequential condensation of acyl-CoA precursors.[1] The process begins with a starter unit, either isobutyryl-CoA or 2-methylbutyryl-CoA, which gives rise to the avermectin 'b' or 'a' series, respectively. This starter unit is then elongated through the addition of seven acetate (B1210297) and five propionate (B1217596) units.[1]

dot

Caption: A simplified workflow of the avermectin polyketide synthase (PKS).

Post-PKS Modifications: Tailoring the Aglycone

Following the synthesis of the polyketide chain and its cyclization to form the initial aglycone, a series of enzymatic modifications occur to yield the various avermectin components. These modifications are critical for the biological activity of the final compounds. Key enzymes and their functions include:

  • AveE (Cytochrome P450 monooxygenase): Catalyzes the formation of the furan (B31954) ring.

  • AveF (Ketoreductase): Reduces a keto group at the C5 position.

  • AveD (O-methyltransferase): Methylates the hydroxyl group at the C5 position.

  • AveC: Influences the dehydration at the C22-C23 position, leading to the formation of the "1" and "2" components of avermectins.

Glycosylation: The Final Touch

The final step in avermectin biosynthesis is the attachment of a disaccharide of L-oleandrose to the C13 position of the aglycone. This process involves a set of enzymes encoded by the aveB genes, which are responsible for the synthesis of the deoxy-sugar L-oleandrose and its subsequent transfer to the aglycone.

dot

Avermectin_Biosynthesis_Pathway cluster_PKS Polyketide Synthesis cluster_Aglycone_Mod Aglycone Modification cluster_Glycosylation Glycosylation Starter Units isobutyryl-CoA 2-methylbutyryl-CoA Avermectin PKS aveA genes Starter Units->Avermectin PKS Extender Units Malonyl-CoA Methylmalonyl-CoA Extender Units->Avermectin PKS Polyketide Chain Linear Polyketide Avermectin PKS->Polyketide Chain Initial Aglycone Initial Aglycone Polyketide Chain->Initial Aglycone Cyclization AveE AveE (P450) Initial Aglycone->AveE AveF AveF (Ketoreductase) AveE->AveF AveD AveD (Methyltransferase) AveF->AveD AveC AveC (Dehydratase control) AveD->AveC Modified Aglycone Avermectin Aglycone AveC->Modified Aglycone Glycosyltransferase Glycosyltransferase Modified Aglycone->Glycosyltransferase Oleandrose Synthesis aveB genes TDP-L-oleandrose TDP-L-oleandrose Oleandrose Synthesis->TDP-L-oleandrose TDP-L-oleandrose->Glycosyltransferase Avermectins Avermectins (A1/A2, B1/B2) Glycosyltransferase->Avermectins

Caption: Overview of the avermectin biosynthetic pathway.

From Avermectin to Ivermectin: A Semi-Synthetic Triumph

Ivermectin is a semi-synthetic derivative of avermectin B1, which is a mixture of avermectin B1a (>80%) and B1b (<20%). The conversion of avermectin B1 to ivermectin involves the selective hydrogenation of the C22-C23 double bond.[2] This chemical modification enhances the compound's potency and safety profile.

The most common method for this conversion utilizes Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) under a hydrogen atmosphere.[2] The reaction is highly selective, leaving the other double bonds in the avermectin molecule intact.

dot

Ivermectin_Synthesis Avermectin_B1 Avermectin B1 (B1a + B1b) Hydrogenation Selective Hydrogenation Avermectin_B1->Hydrogenation Ivermectin Ivermectin (22,23-dihydroavermectin B1) Hydrogenation->Ivermectin Catalyst Wilkinson's Catalyst (RhCl(PPh3)3) Catalyst->Hydrogenation Reagent H2 gas Reagent->Hydrogenation

Caption: The semi-synthetic conversion of Avermectin B1 to Ivermectin.

Quantitative Data on Avermectin Production

The production of avermectins by S. avermitilis can be influenced by various factors, including strain genetics, fermentation conditions, and media composition. The following tables summarize quantitative data from various studies.

Table 1: Avermectin Production in Different S. avermitilis Strains

StrainGenotype/ModificationAvermectin Titer (mg/L)Reference
S. avermitilis MICNEMA2022Wild Type Isolate3238[3]
S. avermitilis S1-CWild Type Isolate10.15[4]
S. avermitilis 41445Wild Type17[5]
S. avermitilis AV-LPIndustrial Strain1024[6]
S. avermitilis AV010AV-LP with rpp deletion1262[6]
S. avermitilis AV-HPIndustrial High-Yield Strain3582[6]
S. avermitilis AV010(2)AV-HP with rpp deletion4450[6]
S. avermitilis A229Industrial Strain~6447 (B1a)[7]
S. avermitilis A229 derivativeaveC8m overexpression8120 (B1a)[7]
S. avermitilis A229 derivativefadD and fadAB overexpression8537 (B1a)[7]
S. avermitilis A229 derivativeaveC8m, fadD-fadAB, bicA-ecaA co-overexpression9613 (B1a)[7]
S. avermitilis DQ03Engineered for Ivermectin B1a production1250 (Ivermectin B1a)[8]

Table 2: Kinetic Parameters for Avermectin B1b Production by S. avermitilis 41445 UV 45(m)3

ParameterValueUnitReference
Maximum Specific Growth Rate (µmax)0.16h⁻¹[9]
Growth-associated production coefficient (α)0.0mg/g[9]
Non-growth-associated production coefficient (β)3.5mg/g·h[9]
Maximum Avermectin B1b Production420.02mg/L[9]
Maximum Cell Biomass31.74g/L[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production and analysis of avermectins and ivermectin.

Fermentation of Streptomyces avermitilis for Avermectin Production

This protocol is a general guideline and may require optimization for specific strains and production scales.

Materials:

  • Streptomyces avermitilis strain

  • Seed medium (e.g., YMG: Yeast extract, Malt extract, Glucose)[3]

  • Production medium (e.g., Soluble corn starch, yeast extract, KCl, CaCO₃, MgSO₄)[5]

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Inoculate a loopful of S. avermitilis spores or mycelia into 50 mL of seed medium in a 250 mL Erlenmeyer flask. Incubate at 28°C with shaking at 150 rpm for 24-48 hours to obtain a vegetative mycelial inoculum.[3]

  • Production Culture: Inoculate 50 mL of production medium in a 250 mL Erlenmeyer flask with 5 mL (10% v/v) of the seed culture.[4]

  • Incubation: Incubate the production culture at 28-31°C with shaking at 150-250 rpm for 10-14 days.[5][9]

  • Monitoring: Monitor the fermentation by measuring pH, cell growth (dry cell weight), and avermectin production at regular intervals.

dot

Caption: A general workflow for the fermentation of S. avermitilis.

Extraction of Avermectin from Fermentation Broth

Avermectins are primarily intracellular products.

Materials:

  • Fermentation broth

  • Centrifuge

  • Methanol (B129727) or other suitable organic solvent (e.g., toluene)[4][10]

  • Sonciator (optional)

  • Rotary evaporator

Procedure:

  • Cell Harvesting: Centrifuge the fermentation broth at 8000 x g for 20 minutes to pellet the cell biomass. Discard the supernatant.[4]

  • Extraction: Resuspend the cell pellet in a suitable volume of methanol. The mixture can be sonicated to enhance cell lysis and extraction efficiency.[3]

  • Clarification: Centrifuge the methanol-cell mixture to pellet the cell debris.

  • Concentration: Collect the supernatant containing the extracted avermectins and concentrate it using a rotary evaporator.

HPLC Analysis of Avermectins

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)[4][11]

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[11]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition for abamectin (B1664291) and ivermectin is acetonitrile:methanol:water (53:35:12, v/v/v).[11]

  • Flow Rate: 1.2 mL/min[11]

  • Column Temperature: 20-25°C[11]

  • Injection Volume: 20 µL[11]

  • Detection Wavelength: 246-250 nm[4][11]

Procedure:

  • Sample Preparation: Dilute the concentrated avermectin extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Curve: Prepare a series of standard solutions of known concentrations of the avermectin of interest.

  • Analysis: Inject the samples and standards into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of avermectins in the samples by comparing the peak areas to the standard curve.

Selective Hydrogenation of Avermectin B1 to Ivermectin

This protocol is based on patented methods and should be performed by trained chemists in a suitable laboratory setting.

Materials:

  • Avermectin B1

  • Wilkinson's catalyst (RhCl(PPh₃)₃) or a similar rhodium-phosphine complex catalyst[12][13]

  • Solvent (e.g., toluene, or a mixture of methanol and cyclohexane)[12][13]

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Reaction Setup: In a high-pressure reactor, dissolve avermectin B1 in the chosen solvent. Add the rhodium-based catalyst.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (e.g., 10-20 bar). Heat the reaction mixture to 87-88°C and stir vigorously for several hours (e.g., 8-10 hours).[12][13]

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC.

  • Workup: Once the reaction is complete, cool the reactor, release the pressure, and isolate the ivermectin product. Purification is typically achieved through crystallization or chromatography.

Conclusion

The biosynthesis of avermectin is a remarkable example of the metabolic capabilities of microorganisms. A deep understanding of this pathway has not only provided a source of potent antiparasitic agents but has also opened avenues for genetic engineering to enhance production and create novel derivatives. The semi-synthetic conversion of avermectin to ivermectin further highlights the power of combining biological and chemical approaches in drug development. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing our knowledge and application of these important therapeutic compounds.

References

An In-Depth Technical Guide to the Mechanism of Action of Ivermectin B1a Monosaccharide in Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a cornerstone of anthelmintic therapy, is a mixture of 22,23-dihydroavermectin B1a (ivermectin B1a) and B1b. Its potent activity against a wide range of nematodes is well-established. This technical guide delves into the specific mechanism of action of the ivermectin B1a monosaccharide, a key metabolite and a compound of significant interest in understanding the full spectrum of ivermectin's pharmacology and in the development of new anthelmintic agents. We will explore its primary molecular target, the downstream physiological consequences for the nematode, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The principal target of this compound in nematodes is a class of ligand-gated ion channels known as glutamate-gated chloride channels (GluCls).[1][2] These channels are crucial for inhibitory neurotransmission in invertebrates and are absent in vertebrates, providing a key element of selective toxicity.[1][2]

Molecular Interaction with GluCls

This compound acts as a positive allosteric modulator of GluCls. It binds with high affinity to a site on the transmembrane domain of the channel, distinct from the glutamate-binding site.[2] This binding locks the channel in an open conformation, leading to a prolonged influx of chloride ions (Cl-) into the neuron or muscle cell.[1][2] The sustained influx of negative ions causes hyperpolarization of the cell membrane, making it less responsive to excitatory stimuli. This effectively shuts down signaling in crucial neuromuscular pathways.

dot

Caption: Signaling pathway of this compound at the nematode GluCl.

Physiological Consequences in the Nematode

The hyperpolarization induced by this compound has profound effects on nematode physiology, primarily manifesting as paralysis. Two key muscle groups are affected:

  • Pharyngeal Muscles: The pharynx is a muscular pump responsible for feeding. This compound's action on pharyngeal GluCls leads to the cessation of pharyngeal pumping. This inability to feed is a significant contributor to the anthelmintic effect.

  • Somatic Muscles: These muscles are responsible for locomotion. The disruption of inhibitory signaling in the motor nervous system results in flaccid paralysis of the body wall muscles, rendering the nematode immobile.

Ultimately, the combination of starvation due to pharyngeal paralysis and somatic muscle paralysis leads to the death or expulsion of the nematode from its host.

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated in various in vitro assays, often in comparison to its parent compound, ivermectin B1a (a disaccharide).

CompoundAssay TypeNematode SpeciesPotency MetricValueReference
This compound Larval Development AssayHaemonchus contortusMinimum concentration for full activity0.001 µg/mL[3][4]
Ivermectin B1a (Disaccharide) Larval Development AssayHaemonchus contortusMinimum concentration for full activity0.001 µg/mL[3]
Ivermectin (mixture) Electrophysiology (GluCl activation)Haemonchus contortusEC50~0.1 ± 1.0 nM[5]
Ivermectin (mixture) Radioligand Binding ([3H]ivermectin)Haemonchus contortus GluClKd0.35 ± 0.1 nM[5]
Ivermectin (mixture) Motility AssayC. elegansEC500.19 ± 0.01 µM[6]
Ivermectin (mixture) Pharyngeal Pumping InhibitionC. elegans (DA1316 strain)IC50~0.1 µM[7]

Note: Data for "Ivermectin (mixture)" is included to provide context for the general potency of the drug class, as specific data for the purified B1a monosaccharide is limited in some assays.

A study directly comparing a series of ivermectin analogs found no significant difference in potency between ivermectin B1a and its monosaccharide homolog in a Haemonchus contortus larval development assay, with both being fully effective at 0.001 µg/mL.[3] Interestingly, the same study noted that the most potent compound tested was a monosaccharide with specific modifications at other positions on the macrocyclic lactone ring, highlighting the complex structure-activity relationship of this class of compounds.[3]

Key Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments.

Nematode Motility/Paralysis Assay (adapted for C. elegans)

This assay quantifies the paralytic effect of the compound on whole organisms.

Materials:

  • Synchronized population of L4 stage C. elegans.

  • Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

  • M9 buffer.

  • This compound stock solution in DMSO.

  • 96-well microtiter plates.

  • Microscope for observing worm movement.

Procedure:

  • Worm Preparation: Collect L4 stage worms from NGM plates by washing with M9 buffer. Wash the worms three times by centrifugation and resuspension in M9 to remove bacteria.

  • Assay Setup: Dispense approximately 20-30 worms in 50 µL of M9 buffer into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in M9 buffer. Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (M9 with the same final concentration of DMSO).

  • Incubation: Incubate the plate at 20°C.

  • Motility Scoring: At specific time points (e.g., 1, 4, and 24 hours), score the worms in each well as either motile or paralyzed. A worm is considered paralyzed if it does not move spontaneously or in response to a gentle tap on the plate.

  • Data Analysis: For each concentration, calculate the percentage of paralyzed worms. Plot the percentage of paralysis against the log of the compound concentration and fit a dose-response curve to determine the EC50 value.

dot

Experimental_Workflow_Paralysis_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Synchronize C. elegans to L4 stage wash Wash worms with M9 buffer start->wash dispense Dispense worms into 96-well plate wash->dispense add_compound Add serial dilutions of This compound dispense->add_compound incubate Incubate at 20°C add_compound->incubate score Score motility at time points (1, 4, 24h) incubate->score calculate Calculate % paralysis score->calculate plot Plot dose-response curve calculate->plot determine_ec50 Determine EC50 plot->determine_ec50

Caption: Experimental workflow for a C. elegans paralysis assay.

Larval Migration Inhibition Test (LMIT)

This assay is commonly used for parasitic nematodes and measures the effect of a compound on the ability of infective larvae to migrate through a mesh, which is a proxy for their neuromuscular function.

Materials:

  • Third-stage (L3) larvae of a parasitic nematode (e.g., Haemonchus contortus).

  • 96-well plates with a migration apparatus (e.g., a sieve with a 20 µm nylon mesh).

  • Assay buffer (e.g., sterile water or PBS).

  • This compound stock solution in DMSO.

  • Lugol's iodine solution.

  • Inverted microscope.

Procedure:

  • Larval Preparation: Harvest L3 larvae from fecal cultures using a Baermann apparatus. Wash the larvae and suspend them in the assay buffer at a known concentration.

  • Assay Setup: Place the migration sieves into the wells of a 96-well plate. Add approximately 100-200 L3 larvae into each sieve.

  • Compound Addition: Add serial dilutions of this compound to the wells below the sieve. Include positive (a known paralytic agent) and negative (vehicle control) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Larval Counting: After incubation, carefully remove the sieves. Add Lugol's iodine to the wells to immobilize the migrated larvae. Count the number of larvae that successfully migrated through the mesh using an inverted microscope.

  • Data Analysis: Calculate the percentage of migration inhibition for each concentration relative to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration.

Electropharyngeogram (EPG) Recording

EPG recordings provide a direct measure of the electrical activity of the pharyngeal muscles, allowing for a detailed analysis of the effect of compounds on feeding behavior.

Materials:

  • C. elegans adults.

  • Recording chamber and microfluidic device (e.g., ScreenChip).

  • Recording electrode and amplifier system.

  • Perfusion system.

  • Recording solution (e.g., M9 buffer).

  • Serotonin (B10506) (to stimulate pumping).

  • This compound solution.

Procedure:

  • Worm Loading: Load an adult C. elegans into the microfluidic device.

  • Baseline Recording: Perfuse the chamber with M9 buffer and record baseline EPGs. If pumping is infrequent, perfuse with a serotonin solution to stimulate a consistent pumping rate.

  • Compound Application: Perfuse the chamber with the desired concentration of this compound in M9 buffer.

  • Recording: Continuously record the EPG to observe changes in pumping frequency and waveform characteristics.

  • Data Analysis: Analyze the EPG recordings to quantify the pump rate (pumps per minute) before and after compound application. Determine the concentration-dependent inhibition of pharyngeal pumping.

Logical Relationship: From Molecular Binding to Paralysis

The mechanism of action of this compound can be summarized as a clear cause-and-effect cascade, from the molecular interaction to the ultimate physiological outcome for the nematode.

dot

Logical_Relationship cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_physiological Physiological Level cluster_organismal Organismal Level binding This compound binds to allosteric site on GluCl channel_opening GluCl channel is locked open binding->channel_opening ion_influx Sustained influx of Cl- ions channel_opening->ion_influx hyperpolarization Hyperpolarization of neuron/ muscle cell membrane ion_influx->hyperpolarization signal_inhibition Inhibition of synaptic transmission and muscle excitation hyperpolarization->signal_inhibition pharyngeal_paralysis Pharyngeal pumping ceases signal_inhibition->pharyngeal_paralysis somatic_paralysis Locomotory muscles are paralyzed signal_inhibition->somatic_paralysis starvation Starvation pharyngeal_paralysis->starvation immobility Immobility somatic_paralysis->immobility death_expulsion Death or Expulsion from Host starvation->death_expulsion immobility->death_expulsion

Caption: Logical flow from molecular binding to organismal effect.

Conclusion

This compound exerts its potent anthelmintic effects by acting as a positive allosteric modulator of nematode-specific glutamate-gated chloride channels. This leads to irreversible channel opening, cellular hyperpolarization, and subsequent flaccid paralysis of both pharyngeal and somatic muscles. Quantitative studies indicate that the monosaccharide form retains a high level of potency, comparable to the parent disaccharide in larval development assays. The experimental protocols detailed herein provide a robust framework for the continued investigation of this and other anthelmintic compounds, aiding in the vital fields of drug discovery and resistance monitoring. A thorough understanding of this mechanism at a technical level is essential for the development of next-generation anthelmintics to combat parasitic nematode infections in both human and veterinary medicine.

References

A Technical Guide to the Core Differences Between Ivermectin B1a and Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, functional, and mechanistic differences between Ivermectin B1a and its semi-synthetic derivative, Ivermectin B1a monosaccharide. The information presented herein is curated for a scientific audience to facilitate a comprehensive understanding of these two related macrocyclic lactones.

Core Structural and Physicochemical Distinctions

Ivermectin B1a is a major component of the widely used antiparasitic drug, Ivermectin. It is a macrocyclic lactone disaccharide.[1][2] this compound is derived from Ivermectin B1a through the selective hydrolysis of the terminal oleandrose (B1235672) sugar moiety.[3][4] This structural modification results in significant differences in their physicochemical properties, as summarized in the table below.

PropertyIvermectin B1aThis compound
Molecular Formula C₄₈H₇₄O₁₄[2]C₄₁H₆₂O₁₁[5]
Molecular Weight 875.1 g/mol [2]730.9 g/mol [5]
Structure Macrocyclic lactone with a disaccharide (oleandrose-oleandrose) at the C-13 position.Macrocyclic lactone with a single oleandrose sugar at the C-13 position.
Solubility Poor water solubility; soluble in ethanol, methanol, DMF, and DMSO.[6]Poor water solubility; soluble in ethanol, methanol, DMF, and DMSO.[7]

Comparative Biological Activity and Mechanism of Action

The primary and most profound difference between Ivermectin B1a and its monosaccharide derivative lies in their biological activity and underlying mechanisms of action.

Antiparasitic Activity

A key study comparing the activity of various avermectin (B7782182) derivatives in a Haemonchus contortus larval development assay revealed that both Ivermectin B1a and this compound are highly potent, with a minimum concentration for full activity of 0.001 µg/mL.[8] This indicates that for inhibiting larval development, the terminal sugar is not essential.

However, a critical distinction arises in their effect on adult nematodes. Ivermectin B1a is a potent paralytic agent, a characteristic central to its anthelmintic efficacy.[9][10][11] In contrast, this compound is reported to be devoid of this paralytic activity.[3][7] This fundamental difference suggests a divergence in their primary molecular targets or their mode of interaction with these targets.

Mechanism of Action at Glutamate-Gated Chloride Channels (GluCls)

Ivermectin B1a exerts its paralytic effect by binding with high affinity to glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This binding potentiates the opening of the channels, leading to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis of the parasite.[1] The disaccharide moiety of Ivermectin B1a is crucial for this high-affinity binding and potentiation of GluCls.

The lack of paralytic activity in this compound strongly implies a significantly reduced affinity for or an altered mode of interaction with GluCls. While it is effective in inhibiting larval development, this may occur through a different, non-paralytic mechanism, the specifics of which are not yet fully elucidated.

Off-Target Effects: Wnt/β-catenin Signaling Pathway

In vertebrate cells, which lack GluCls, Ivermectin B1a has been shown to exhibit off-target effects. One of the most well-documented is the inhibition of the Wnt/β-catenin signaling pathway. Ivermectin B1a achieves this by directly binding to the telomere length regulation protein 2 homolog (TELO2), a key regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs) like mTOR. The binding of Ivermectin B1a to TELO2 leads to the degradation of TELO2 and subsequently PIKKs, which in turn reduces the levels of cytoplasmic β-catenin.

There is currently no available literature on whether this compound affects the Wnt/β-catenin signaling pathway. This remains an area for future investigation to further delineate the structure-activity relationship of these compounds.

Experimental Protocols

Nematode Larval Development Assay (LDA)

This assay is utilized to determine the concentration of a compound that inhibits the development of nematode eggs to the third larval stage (L3).

  • Materials:

    • Nematode eggs (e.g., Haemonchus contortus)

    • 96-well microtiter plates

    • Test compounds (Ivermectin B1a, this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract and antibiotics)

    • Inverted microscope

  • Procedure:

    • Recover nematode eggs from the feces of infected donor animals.

    • Add approximately 50-100 eggs to each well of a 96-well plate.

    • Prepare serial dilutions of the test compounds and add them to the respective wells. Include a solvent control.

    • Incubate the plates at 27°C for 6-7 days.

    • Count the number of L3 larvae in each well using an inverted microscope.

    • Calculate the concentration that inhibits 50% of larval development (IC50).[1]

Affinity Purification of Ivermectin B1a-Binding Proteins

This protocol is adapted from the methodology used to identify TELO2 as a binding partner of Ivermectin B1a.

  • Materials:

    • Ivermectin B1a

    • Affinity resin (e.g., NHS-activated Sepharose)

    • Cell lysate (e.g., from HEK293 cells)

    • Wash buffers (e.g., Tris-buffered saline with detergent)

    • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Procedure:

    • Immobilize Ivermectin B1a to the affinity resin according to the manufacturer's instructions.

    • Incubate the cell lysate with the Ivermectin B1a-coupled resin to allow for protein binding.

    • As a control, incubate the lysate with the resin in the presence of excess soluble Ivermectin B1a to identify specific binders.

    • Wash the resin extensively with wash buffers to remove non-specifically bound proteins.

    • Elute the bound proteins using an appropriate elution buffer.

    • Identify the eluted proteins by mass spectrometry.

Visualized Signaling Pathway and Experimental Workflow

Ivermectin B1a Inhibition of the Wnt/β-catenin Signaling Pathway

Caption: Ivermectin B1a inhibits Wnt/β-catenin signaling by binding to and promoting the degradation of TELO2.

Experimental Workflow for Affinity Purification

Affinity_Purification_Workflow start Start immobilize Immobilize Ivermectin B1a on affinity resin start->immobilize incubate_lysate Incubate resin with cell lysate immobilize->incubate_lysate wash Wash to remove non-specific binders incubate_lysate->wash elute Elute bound proteins wash->elute analyze Analyze eluate by mass spectrometry elute->analyze end End analyze->end

Caption: Workflow for identifying Ivermectin B1a binding proteins using affinity purification.

Conclusion

The fundamental difference between Ivermectin B1a and this compound lies in the presence of the terminal oleandrose sugar, which has profound implications for their biological activity. While both compounds exhibit potent inhibitory effects on nematode larval development, the absence of the terminal sugar in the monosaccharide derivative abrogates its paralytic activity, likely due to a significantly reduced affinity for glutamate-gated chloride channels. Furthermore, Ivermectin B1a possesses off-target activity in vertebrate cells through the inhibition of the Wnt/β-catenin signaling pathway via TELO2, an effect that has not yet been investigated for the monosaccharide. These distinctions are crucial for the rational design of new antiparasitic agents and for understanding the broader pharmacological profile of the avermectin class of compounds.

References

The Crucial Role of the Terminal Saccharide Unit in Ivermectin's Anthelmintic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a cornerstone of anthelmintic therapy, is a macrocyclic lactone disaccharide renowned for its potent activity against a wide range of nematode and arthropod parasites.[1] Its primary mechanism of action involves the positive allosteric modulation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[2][3] This technical guide delves into the critical role of the terminal oleandrose (B1235672) saccharide unit in ivermectin's biological activity. Through a comprehensive review of structure-activity relationship studies, quantitative analysis of analogue potency, and detailed experimental methodologies, we elucidate the contribution of the disaccharide moiety to ivermectin's efficacy. This document serves as a resource for researchers in parasitology, medicinal chemistry, and drug development, providing in-depth insights into the molecular interactions governing ivermectin's potent anthelmintic properties.

Introduction

Ivermectin is a semi-synthetic derivative of avermectin (B7782182) B1, a natural product of the bacterium Streptomyces avermitilis.[4] It is a mixture of two homologues, 22,23-dihydroavermectin B1a (>80%) and B1b (<20%).[4] The molecule's complex structure includes a 16-membered macrocyclic lactone ring, a spiroketal moiety, and a disaccharide substituent at the C-13 position composed of two L-oleandrose units.[5] This disaccharide has been a focal point of structure-activity relationship (SAR) studies aimed at understanding the molecular basis of ivermectin's high potency and designing novel, improved anthelmintics.

The primary target of ivermectin in invertebrates is the glutamate-gated chloride channel (GluCl), a member of the Cys-loop superfamily of ligand-gated ion channels.[2][6] These channels are crucial for neurotransmission in nematodes and insects. Ivermectin binds to an allosteric site on the GluCl, locking the channel in an open state.[7] This leads to an influx of chloride ions, hyperpolarization of the nerve or muscle cell membrane, and ultimately, flaccid paralysis of the parasite.[8]

Structure-Activity Relationship: The Role of the Disaccharide

The disaccharide moiety of ivermectin plays a significant, albeit complex, role in its anthelmintic activity. Early studies established a clear correlation between the presence of the saccharide units and potency. However, the precise contribution of the terminal saccharide is nuanced and appears to be species- and receptor-subtype dependent.

Quantitative Analysis of Ivermectin Analogues

A substantial body of research has focused on comparing the biological activity of ivermectin with its monosaccharide and aglycone derivatives. The data, summarized in Table 1, reveals a general trend of decreasing potency upon removal of the saccharide units.

CompoundTarget Organism/SystemAssay TypePotency MetricValueFold Change vs. IvermectinReference
Ivermectin (Disaccharide) Haemonchus contortus (in sheep)In vivo anthelmintic efficacy->90% efficacy at 0.1 mg/kg-[4]
Ivermectin Monosaccharide Haemonchus contortus (in sheep)In vivo anthelmintic efficacy-~90% efficacy at 0.15 mg/kg~2-4x less active[4]
Ivermectin Aglycone Haemonchus contortus (in sheep)In vivo anthelmintic efficacy-~50% efficacy at 3.0 mg/kg>30x less active[4]
Ivermectin (Disaccharide) Haemonchus contortusLarval Development AssayEC50~0.001 µg/mL-[9]
Ivermectin Monosaccharide Haemonchus contortusLarval Development AssayEC50Similar to IvermectinNo significant difference[9]
Ivermectin (IVM) H. contortus α GluClRs (in oocytes)ElectrophysiologyEfficacy (vs. Glutamate)High-[5]
Ivermectin Aglycone (IVM-1) H. contortus α GluClRs (in oocytes)ElectrophysiologyEfficacy (vs. Glutamate)Significantly lower than IVMLess efficacious[5]
IVM-2 (MOMO derivative) H. contortus α GluClRs (in oocytes)ElectrophysiologyEfficacy (vs. Glutamate)Restored efficacySimilar to IVM[5]
Ivermectin C. elegans GluClα3B (in oocytes)ElectrophysiologyEC50~0.1 nM-[10]
Ivermectin H. contortus GluClα3B (in oocytes)ElectrophysiologyEC50~0.1 nM-[10]
Ivermectin H. contortus GluClα subunit (in COS-7 cells)Radioligand BindingKd26 ± 12 pM-[10]
Ivermectin H. contortus L3 larval membraneRadioligand BindingKd70 ± 7 pM-[10]

Table 1: Comparative Potency of Ivermectin and its Saccharide Analogues.

The data clearly indicates that for in vivo efficacy against gastrointestinal helminths in sheep, the complete disaccharide is crucial for maximal potency, with the aglycone being significantly less active.[4] Interestingly, a larval development assay with Haemonchus contortus showed no significant potency difference between ivermectin and its monosaccharide homologue, suggesting that the terminal saccharide's role may be more critical in the complex in vivo environment, potentially influencing pharmacokinetic properties.[9]

Studies on recombinant H. contortus GluClRs expressed in Xenopus oocytes revealed that the ivermectin aglycone (IVM-1) had significantly lower efficacy at α homomeric receptors compared to the parent compound.[5] However, replacing the disaccharide with a smaller methoxymethyl (MOMO) ether group (IVM-2) restored efficacy, suggesting that steric hindrance by the bulky disaccharide might negatively impact binding to certain receptor subtypes, and that the aglycone itself lacks key interactions.[5]

Mechanism of Action: A Signaling Pathway Perspective

Ivermectin's interaction with the GluCl initiates a cascade of events leading to parasite paralysis. The signaling pathway is direct and does not involve second messengers.

Ivermectin_Signaling_Pathway cluster_membrane Cellular Environment IVM Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds to allosteric site Chloride Cl⁻ Influx GluCl->Chloride Locks channel open Membrane Nerve/Muscle Cell Membrane Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Figure 1: Simplified signaling pathway of ivermectin's mechanism of action.

As depicted in Figure 1, ivermectin binds to an allosteric site on the transmembrane domain of the GluCl.[3] This binding event stabilizes the open conformation of the channel, leading to a sustained influx of chloride ions. The increased intracellular chloride concentration results in hyperpolarization of the cell membrane, making it less excitable. This ultimately leads to flaccid paralysis of the pharyngeal and somatic muscles of the nematode, inhibiting feeding and motility, and resulting in the parasite's death.

Detailed Experimental Protocols

A thorough understanding of the role of the terminal saccharide in ivermectin's activity relies on robust experimental data. The following sections provide detailed methodologies for key experiments cited in the literature.

Synthesis of Ivermectin Analogues

Principle: Acid-catalyzed hydrolysis is employed to selectively cleave the glycosidic bonds.

Protocol:

  • Dissolution: Dissolve ivermectin in a mixture of aqueous tetrahydrofuran.

  • Acidification: Add a catalytic amount of concentrated sulfuric acid (e.g., 10%).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Neutralize the reaction mixture with a weak base, such as sodium bicarbonate solution.

  • Extraction: Extract the products with an organic solvent like ethyl acetate.

  • Purification: Separate the ivermectin monosaccharide and aglycone from the reaction mixture and any remaining starting material using silica (B1680970) gel column chromatography.

  • Characterization: Confirm the structures of the purified compounds using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Principle: Glycosyltransferases can be used to selectively add sugar moieties to the aglycone backbone.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing the avermectin aglycone, a suitable glycosyltransferase (e.g., OleD from Streptomyces antibioticus), and an activated sugar donor (e.g., UDP-glucose).[11][12]

  • Reaction Conditions: Incubate the mixture in a suitable buffer (e.g., Tris-HCl) at an optimal temperature and pH for the enzyme.

  • Monitoring: Monitor product formation using HPLC.

  • Termination and Purification: Stop the reaction and purify the glycosylated product using chromatographic techniques.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Principle: This technique allows for the measurement of ion flow across the membrane of a Xenopus oocyte expressing a specific ion channel (e.g., C. elegans GluCl) in response to the application of a compound like ivermectin.[13][14][15]

Protocol:

  • Oocyte Preparation: Harvest and defolliculate mature oocytes from a female Xenopus laevis.

  • cRNA Injection: Inject the oocytes with cRNA encoding the desired GluCl subunit(s).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for channel expression.

  • Recording Setup: Place an oocyte in a recording chamber and perfuse with a standard saline solution.

  • Impaling: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Drug Application: Perfuse the oocyte with solutions containing varying concentrations of ivermectin or its analogues.

  • Data Acquisition: Record the resulting currents using a voltage-clamp amplifier and appropriate data acquisition software.

  • Analysis: Analyze the current responses to generate dose-response curves and determine EC50 values.

TEVC_Workflow Start Start Harvest Harvest and Defolliculate Xenopus Oocytes Start->Harvest Inject Inject GluCl cRNA Harvest->Inject Incubate Incubate for 2-7 Days Inject->Incubate Setup Place Oocyte in Recording Chamber Incubate->Setup Impale Impale with Two Microelectrodes Setup->Impale Clamp Voltage Clamp at Holding Potential Impale->Clamp Apply Apply Ivermectin/Analogue Clamp->Apply Record Record Current Response Apply->Record Analyze Analyze Data (Dose-Response, EC50) Record->Analyze End End Analyze->End

References

Ivermectin B1a Monosaccharide: A Technical Guide to its Target Receptors in Parasites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a cornerstone of anthelmintic therapy, is a macrocyclic lactone derived from the bacterium Streptomyces avermitilis. The commercial formulation is a mixture of at least 80% 22,23-dihydroavermectin B1a and no more than 20% 22,23-dihydroavermectin B1b. Ivermectin B1a is the major and more potent component. Its mechanism of action primarily involves the modulation of ion channels in the nervous and muscular systems of invertebrates, leading to paralysis and death of the parasite. While much of the literature focuses on the disaccharide form of ivermectin, the monosaccharide derivative, Ivermectin B1a monosaccharide, is a significant metabolite and a potent anthelmintic agent in its own right. This technical guide provides an in-depth analysis of the target receptors of this compound in parasites, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and workflows.

Primary Target Receptor: Glutamate-Gated Chloride Channels (GluCls)

The primary and most well-characterized target of ivermectin and its derivatives in parasites is the glutamate-gated chloride channel (GluCl).[1][2][3] These channels are a type of ligand-gated ion channel found in the nerve and muscle cells of invertebrates.[1][2][3]

Mechanism of Action

Ivermectin B1a and its monosaccharide analog act as positive allosteric modulators of GluCls.[1][2] They bind to a site on the channel protein distinct from the glutamate-binding site, and potentiate the effect of glutamate (B1630785).[1][2] This binding locks the channel in an open conformation, leading to a persistent influx of chloride ions (Cl⁻) into the cell.[1][2] The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable. In neurons, this inhibits the transmission of nerve impulses, and in muscle cells, it prevents contraction, resulting in flaccid paralysis of the parasite.[3] Ultimately, this paralysis leads to the parasite's death due to starvation and inability to maintain its position within the host.[3]

Binding Site

Structural and mutagenesis studies have identified the ivermectin binding site within the transmembrane domain of the GluCl, at the interface between adjacent subunits.[4] This allosteric binding site is distinct from the glutamate binding site located in the extracellular domain.[4]

Signaling Pathway of this compound at the GluCl

Ivermectin_Signaling cluster_membrane Cell Membrane cluster_channel GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (intracellular) GluCl->Cl_in Channel Opening p1 p2 p1->p2 IVM_mono Ivermectin B1a Monosaccharide IVM_mono->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Cl_out Cl- (extracellular) Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Increased Influx Paralysis Paralysis & Death Hyperpolarization->Paralysis LDA_Workflow start Start egg_recovery Recover and Sterilize H. contortus Eggs start->egg_recovery plate_prep Prepare Microtiter Plate with Agar egg_recovery->plate_prep compound_prep Prepare Serial Dilutions of This compound plate_prep->compound_prep add_compounds Add Compounds to Wells compound_prep->add_compounds add_eggs Inoculate Wells with Eggs add_compounds->add_eggs incubation Incubate for 6 Days (27°C) add_eggs->incubation counting Count L3 Larvae Under Microscope incubation->counting analysis Calculate % Inhibition and Determine Potency counting->analysis end End analysis->end TEVC_Workflow start Start oocyte_prep Harvest and Defolliculate Xenopus Oocytes start->oocyte_prep crna_injection Inject GluCl cRNA into Oocytes oocyte_prep->crna_injection incubation Incubate for 2-5 Days for Protein Expression crna_injection->incubation tevc_setup Place Oocyte in Recording Chamber and Impale with Electrodes incubation->tevc_setup voltage_clamp Clamp Membrane Potential (e.g., -60 mV) tevc_setup->voltage_clamp compound_app Perfuse with Ivermectin B1a Monosaccharide Solution voltage_clamp->compound_app record_current Record Chloride Current compound_app->record_current data_analysis Analyze Dose-Response Curve to Determine EC50 record_current->data_analysis end End data_analysis->end

References

A Technical Guide to the Solubility and Stability of Ivermectin B1a Monosaccharide in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Ivermectin B1a monosaccharide in dimethyl sulfoxide (B87167) (DMSO). Due to the limited availability of direct quantitative data for this specific metabolite, this document leverages extensive information from its parent compound, Ivermectin B1a, a well-studied macrocyclic lactone. This guide offers detailed protocols for solution preparation, stability testing, and presents data-driven recommendations for the handling and storage of this compound in a research setting. It is designed to equip researchers with the necessary information to ensure experimental accuracy, reproducibility, and the integrity of the compound.

Introduction

Ivermectin, a mixture primarily composed of Ivermectin B1a (>80%) and Ivermectin B1b (<20%), is a potent antiparasitic agent with a broad spectrum of activity.[1][2] Its mechanism of action involves modulating glutamate-gated chloride channels in invertebrates.[3] Recent research has also explored its potential antiviral and anti-inflammatory properties through the modulation of host cell signaling pathways, such as the P2X purinoceptor 4 (P2X4) and the α7 neuronal nicotinic acetylcholine (B1216132) receptor (α7-nAChR).[3]

This compound is a key metabolite and degradation product of Ivermectin B1a, formed through the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit.[4] This compound is crucial for studying drug metabolism, pharmacokinetics, and mechanisms of resistance.[5] Understanding its solubility and stability in common laboratory solvents like DMSO is fundamental for obtaining reliable and reproducible results in a wide range of biological assays.

This document outlines the known physicochemical properties, solubility parameters, and stability profile of this compound in DMSO, providing detailed experimental protocols for its use.

Physicochemical and Solubility Data

While specific quantitative solubility data for this compound in DMSO is not widely published, several suppliers confirm its solubility in this solvent.[5][6] To provide a practical reference for researchers, the following tables summarize the properties of the monosaccharide alongside the extensively documented solubility of its parent compound, Ivermectin B1a, in DMSO.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C41H62O11[5]
Molecular Weight 730.9 g/mol [5]
Appearance White to off-white solid[6]
Purity Typically ≥99%[5]
Storage (Solid) -20°C for ≥ 4 years[5]

Table 2: Reported Solubility of Ivermectin and its Analogs in DMSO

CompoundReported SolubilityMolar EquivalentReference(s)
This compound SolubleNot Specified[5][6]
Ivermectin B1a 100 mg/mL~114.27 mM[1][7]
Ivermectin (mixture) 70 mg/mL~80.0 mM[3]
Ivermectin (mixture) 250 mg/mL~285.68 mM[2]
7-O-Methyl ivermectin B1A ≥ 50 mg/mL≥ 56.24 mM[8]

Note: The significant variation in reported solubility for Ivermectin may be due to differences in the purity of the compound, the water content of the DMSO used, and the methods employed for dissolution (e.g., use of sonication or heat).[1][9]

Stability of Stock Solutions in DMSO

The stability of this compound in DMSO is critical for ensuring consistent compound potency over time. While direct stability studies on the monosaccharide are scarce, the stability of the parent compound in DMSO provides a reliable benchmark. Stock solutions should be stored at low temperatures and protected from light to minimize degradation.[10] Aliquoting stock solutions is highly recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][9]

Table 3: Recommended Storage and Stability of Ivermectin Analog Stock Solutions in DMSO

CompoundStorage TemperatureRecommended Stability PeriodReference(s)
Ivermectin B1a -80°C6 - 12 months[1][7]
-20°C1 month[1]
Ivermectin (mixture) -20°CUp to 3 months[3]
7-O-Methyl ivermectin B1A -80°CUp to 6 months[8]
-20°CUp to 1 month[8]

Degradation Pathways

Ivermectin and its analogs are susceptible to degradation under various stress conditions, including acid, base, oxidation, and light.[4][10] Notably, this compound is the primary product of acid-catalyzed hydrolysis of Ivermectin B1a.[4] Further hydrolysis under acidic conditions can cleave the second sugar moiety, resulting in the Ivermectin B1a aglycone.[4][10]

G parent Ivermectin B1a (Disaccharide) mono This compound parent->mono  Acidic Hydrolysis  (Loss of terminal sugar) aglycone Ivermectin B1a Aglycone mono->aglycone  Further Acidic Hydrolysis  (Loss of second sugar)

Caption: Acid-catalyzed degradation pathway of Ivermectin B1a.

Other potential degradation products can be formed under oxidative and photolytic stress.[10] Understanding these pathways is crucial for developing stability-indicating analytical methods.

Experimental Protocols

Protocol for Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid, FW: 730.9)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound. To prepare 1 mL of a 10 mM stock solution, weigh out 7.31 mg.

  • Dissolution: a. Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound (e.g., 1 mL for a 10 mM solution). b. Vortex the solution vigorously for 2-3 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the vial in a room-temperature water bath for 5-10 minutes.[1][7]

  • Storage: a. Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure. b. Store aliquots at -80°C for long-term storage (up to 6 months, based on analog data) or -20°C for short-term storage (up to 1 month).[1]

General Workflow for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound. This workflow can be adapted to assess the stability of this compound.[4][11]

G cluster_0 Study Setup cluster_1 Stress Conditions cluster_2 Analysis prep Prepare Compound Solution in DMSO/Aqueous Buffer stress Expose Aliquots to Stress Conditions prep->stress acid Acidic (e.g., 0.05 M HCl) base Basic (e.g., 0.025 M NaOH) oxidative Oxidative (e.g., 5% H2O2) photo Photolytic (Light Exposure) sample Withdraw Samples at Timepoints (T=0, T=x) stress->sample analyze Analyze via Stability-Indicating HPLC-UV/MS sample->analyze characterize Characterize Degradation Products (DPs) analyze->characterize

Caption: Generalized workflow for conducting forced degradation studies.

Example Stress Conditions (based on Avermectin studies): [4]

  • Acidic: 0.05 M HCl for 5 hours.

  • Alkaline: 0.025 M NaOH for 1 hour.

  • Oxidative: 5% H₂O₂ for 21 hours.

  • Photolytic: Expose solution to light irradiation (e.g., 1.10 W/m²) for 8 hours.

  • Thermal: Incubate solution at 80°C for 24 hours.

Example Stability-Indicating HPLC Method

A validated, stability-indicating HPLC method is required to separate the parent compound from any potential degradation products. The following parameters, used for Ivermectin analysis, can serve as a starting point for method development.[4][10]

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18 Reverse-Phase (e.g., 150 mm × 4.6 mm, 2.5-3.5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile/Methanol (e.g., 85/15, v/v)
Elution Mode Gradient elution
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm
Column Temperature 30-40°C

Associated Signaling Pathways (Parent Compound)

While specific signaling pathways for this compound have not been fully elucidated, the pathways modulated by the parent compound, Ivermectin, are well-documented. Ivermectin acts as a positive allosteric modulator of P2X4 and α7-nAChR, which are involved in calcium signaling and the inflammatory reflex.[3] This information provides a valuable context for investigating the biological activity of the monosaccharide derivative.

G cluster_0 Host Cell Membrane IVM Ivermectin P2X4 P2X4 Receptor IVM->P2X4 + nAChR α7-nAChR IVM->nAChR + Ca_Influx Ca²+ Influx P2X4->Ca_Influx Inflam_Mod Modulation of Inflammatory Response nAChR->Inflam_Mod

Caption: Signaling pathways positively modulated by Ivermectin.

Summary and Recommendations

  • Solubility: this compound is soluble in DMSO. For preparing stock solutions, aim for concentrations informed by its parent compound (e.g., 10-50 mM) and use sonication if necessary. Always use anhydrous DMSO to prevent precipitation.

  • Stability: Based on data from its parent compound, DMSO stock solutions of the monosaccharide should be stable for at least 1 month at -20°C and potentially up to 6 months at -80°C.

  • Handling: To ensure compound integrity, prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles by storing the stock solution in small-volume aliquots.

  • Storage: Protect both solid compound and solutions from light and store at the recommended low temperatures (-20°C or -80°C).

  • Verification: For long-term studies or when stability is , the use of a stability-indicating HPLC method to verify the purity and concentration of the compound is strongly recommended.

References

Ivermectin B1a monosaccharide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, ivermectin. This document outlines its chemical properties, biological activity, and the experimental protocols used for its evaluation. Furthermore, it details a significant signaling pathway influenced by this compound in vertebrate systems.

Physicochemical and Biological Activity Data

This compound is a semi-synthetic derivative produced through the selective hydrolysis of the terminal saccharide unit of ivermectin. While its parent compound, ivermectin, is known for causing paralysis in many nematodes, the monosaccharide derivative exhibits a more nuanced activity. It is a potent inhibitor of nematode larval development but is notably devoid of paralytic activity.[1][2][3] This characteristic makes it a valuable tool for studying ivermectin's mechanism of action and for detecting certain types of ivermectin resistance.[1][2]

Quantitative Data Summary

The following tables summarize the core quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueCitations
Primary CAS Number 71837-27-9[1][2][4]
Alternate CAS Number 123997-64-8[4]
Molecular Formula C₄₁H₆₂O₁₁[1][2][4]
Molecular Weight 730.92 g/mol [1][2][4]
Synonyms Dihydroavermectin B1 monosaccharide, 4'-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)ivermectin B1[1][5]

Table 2: Biological Activity

AssayOrganismMeasured EffectValueCitations
Larval Development AssayHaemonchus contortusMinimum concentration for full inhibitory activity0.001 µg/mL[6]

Key Experimental Protocol: Larval Development Assay (LDA)

The Larval Development Assay (LDA) is the primary in vitro method used to determine the efficacy of anthelmintics like this compound against the developmental stages of parasitic nematodes. The following protocol is a synthesized methodology based on established practices for nematodes such as Haemonchus contortus.

Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the third-stage larvae (L3).

Materials:

  • Fresh fecal samples from a host infected with the target nematode species (e.g., Haemonchus contortus).

  • Saturated sodium chloride (NaCl) solution for egg flotation.

  • A series of sieves with decreasing mesh sizes.

  • 96-well microtiter plates.

  • Nutritive medium (e.g., Earle's balanced salt solution with yeast extract).

  • This compound stock solution and appropriate diluents (e.g., DMSO).

  • Lugol's iodine solution.

  • Incubator set to ~27°C.

  • Inverted microscope.

Methodology:

  • Nematode Egg Recovery:

    • Homogenize fresh fecal samples in water.

    • Filter the homogenate through a series of sieves to remove large debris.

    • Centrifuge the filtrate and resuspend the pellet in a saturated NaCl solution to float the nematode eggs.

    • Collect the eggs from the supernatant and wash them thoroughly with water to remove the salt.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in the nutritive medium. Ensure the final concentration of any solvent (like DMSO) is non-toxic to the larvae.

    • Dispense the prepared dilutions into the wells of a 96-well plate. Include negative (medium only) and solvent controls.

    • Add a standardized number of recovered nematode eggs (e.g., 50-100 eggs) to each well.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at approximately 27°C for 7 days. This period allows for the hatching of eggs and development of larvae to the L3 stage in the control wells.[7]

  • Evaluation and Data Analysis:

    • After the incubation period, add a drop of Lugol's iodine to each well to stop larval development and facilitate counting.

    • Using an inverted microscope, count the number of eggs, L1, L2, and L3 larvae in each well.

    • Inhibition of development is determined by the reduction in the number of L3 larvae compared to the negative control.

    • The data can be used to calculate the LC50 (Lethal Concentration 50%), which is the concentration of the compound that inhibits the development of 50% of the larvae to the L3 stage.

Visualizations: Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps of the Larval Development Assay.

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis fecal Fecal Sample Collection homogenize Homogenization & Sieving fecal->homogenize flotation Egg Flotation (NaCl) homogenize->flotation wash Egg Washing & Counting flotation->wash plate Plate Preparation (96-well plate) wash->plate add_compound Add Serial Dilutions of This compound plate->add_compound add_eggs Add Standardized Number of Eggs add_compound->add_eggs incubate Incubate (7 days, 27°C) add_eggs->incubate stop_dev Stop Development (Lugol's Iodine) incubate->stop_dev count Microscopic Counting (Eggs, L1, L2, L3) stop_dev->count calc Calculate LC50 count->calc

Caption: Workflow for the in vitro Larval Development Assay (LDA).

Signaling Pathway Diagram

Recent research has identified a novel target for Ivermectin B1a in vertebrate cells, distinct from its primary anthelmintic target. Ivermectin B1a physically binds to TELO2, a crucial regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs), such as mTOR. This interaction leads to the inhibition of the Wnt/β-catenin signaling pathway.[8]

G IVM Ivermectin B1a Monosaccharide TELO2 TELO2 IVM->TELO2 Binds to PIKKs PIKKs (e.g., mTOR) TELO2->PIKKs Regulates Wnt_Pathway Wnt/β-catenin Signaling PIKKs->Wnt_Pathway Modulates Beta_Catenin Cytoplasmic β-catenin (Reduced) Wnt_Pathway->Beta_Catenin TCF TCF-mediated Transcription (Inhibited) Beta_Catenin->TCF

Caption: Inhibition of Wnt/β-catenin signaling by this compound.

References

Methodological & Application

Application Notes and Protocols for Ivermectin B1a Monosaccharide in Haemonchus contortus Larval Development Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Haemonchus contortus Larval Development Assay (LDA) to evaluate the efficacy of Ivermectin B1a monosaccharide. This document includes methodologies for sample preparation, experimental execution, data analysis, and an overview of the compound's mechanism of action.

Introduction

Haemonchus contortus, a hematophagous nematode infecting small ruminants, is a major cause of economic losses in the livestock industry. The widespread use of anthelmintics has led to the emergence of drug-resistant strains, necessitating the development and evaluation of new therapeutic agents. Ivermectin, a macrocyclic lactone, has been a cornerstone in controlling this parasite. This compound is a derivative of Ivermectin B1a. The in vitro Larval Development Assay (LDA) is a crucial tool for determining the anthelmintic activity of compounds by assessing their ability to inhibit the development of nematode eggs to the third larval (L3) stage.

Data Presentation

The following tables summarize the quantitative data on the efficacy of ivermectin and its derivatives against susceptible and resistant strains of Haemonchus contortus.

Table 1: Lethal Concentrations (LC50 and LC99) of Ivermectin Monosaccharide (IVM-M) against Susceptible and Resistant Haemonchus contortus Isolates. [1]

IsolateCompoundLC50 (µg/mL) [95% Confidence Interval]LC99 (µg/mL) [95% Confidence Interval]Resistance Factor (RF)
Susceptible (HcEc91)IVM-M0.001 [0.001-0.001]0.003 [0.003-0.004]-
Resistant (HcBot)IVM-M0.010 [0.009-0.011]0.033 [0.029-0.038]10

Table 2: Comparative Efficacy of Ivermectin Against Susceptible and Resistant H. contortus Strains.

StrainCompoundIC50 (ng/mL) [95% Confidence Interval]Resistance Ratio (RR)
Susceptible (Haecon-5)Ivermectin0.218 [0.208-0.227]5.9
Resistant (Zhaosu-R)Ivermectin1.291 [1.209-1.377]

Table 3: Minimum Concentration for Full Activity of this compound. [2][3]

CompoundMinimum Concentration for Full Activity in H. contortus Larval Development
This compound0.001 µg/mL

Experimental Protocols

Protocol 1: Haemonchus contortus Larval Development Assay (LDA)

This protocol is adapted from the methodologies described by Hubert & Kerboeuf (1992) and has been utilized in the evaluation of ivermectin monosaccharide.[1]

1. Egg Recovery and Preparation:

  • Collect fresh fecal samples directly from the rectum of sheep infected with H. contortus.

  • Dissolve the feces in water and filter through a series of sieves to remove large debris.

  • Add a saturated NaCl solution to the filtrate and centrifuge at 3,000 rpm for five minutes to float the eggs.

  • Carefully collect the supernatant containing the eggs and wash with distilled water to remove the salt.

  • Resuspend the purified eggs in distilled water and adjust the concentration to approximately 70-100 eggs per desired volume for plating.

2. Larval Culture and Drug Exposure:

  • Dispense the egg solution into 24- or 96-well microtiter plates.

  • Add a culture medium containing Escherichia coli and amphotericin B to each well to support larval development.[1]

  • Seal the plates with PVC film and incubate at 27°C with ≥ 80% relative humidity for 24 hours to allow the eggs to hatch into first-stage larvae (L1).[1]

  • Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then further dilute in the culture medium.

  • Add the anthelmintic dilutions to the respective wells. Include a negative control (water/solvent) in each assay.

  • Incubate the plates for an additional six days under the same conditions.[1]

3. Quantification of Larval Development:

  • After the incubation period, quantify the number of L1, second-stage larvae (L2), and third-stage larvae (L3) in each well using an inverted microscope.[1]

  • The inhibition of larval development is determined by comparing the number of L3 larvae in the treated wells to the control wells.

4. Data Analysis:

  • Analyze the results using a Probit logistic regression model to determine the LC50 and LC99 values, which are the concentrations of the anthelmintic that inhibit 50% and 99% of larval development to the L3 stage, respectively.[1]

Visualizations

Experimental Workflow

G cluster_0 Egg Preparation cluster_1 Larval Culture and Treatment cluster_2 Data Acquisition and Analysis A Fecal Sample Collection B Sieving and Flotation A->B C Egg Purification and Counting B->C D Plating of Eggs C->D E Incubation (24h, 27°C) for L1 Hatching D->E F Addition of this compound Dilutions E->F G Incubation (6 days, 27°C) F->G H Microscopic Quantification of L1, L2, and L3 Larvae G->H I Calculation of Inhibition Percentage H->I J Probit Analysis for LC50/LC99 Determination I->J

Caption: Workflow for the Haemonchus contortus Larval Development Assay.

Proposed Signaling Pathway of Ivermectin Action

Note: This diagram illustrates the generally accepted mechanism of action for ivermectin. The specific signaling cascade for this compound has not been fully elucidated but is presumed to follow this pathway.

G cluster_0 Neuronal or Pharyngeal Muscle Cell Membrane IVM Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds to and potentiates Chloride Cl- GluCl->Chloride Opens channel Hyperpolarization Hyperpolarization of Cell Membrane Chloride->Hyperpolarization Influx Paralysis Pharyngeal and Somatic Muscle Paralysis Hyperpolarization->Paralysis Starvation Inhibition of Feeding (Starvation) Paralysis->Starvation Death Parasite Death Starvation->Death

Caption: Proposed mechanism of action for this compound.

P-glycoprotein Mediated Ivermectin Resistance

G cluster_0 Cell Membrane of Resistant H. contortus IVM_in Ivermectin B1a Monosaccharide (intracellular) Pgp P-glycoprotein (P-gp) Efflux Pump IVM_in->Pgp Binds to IVM_out Ivermectin B1a Monosaccharide (extracellular) Pgp->IVM_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Reduced_Concentration Reduced Intracellular Drug Concentration IVM_out->Reduced_Concentration Leads to ATP ATP ATP->Pgp Reduced_Efficacy Reduced Anthelmintic Efficacy Reduced_Concentration->Reduced_Efficacy

Caption: Mechanism of P-glycoprotein mediated ivermectin resistance.

References

Application Notes and Protocols for Ivermectin B1a Monosaccharide as a Resistance Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a cornerstone of anthelmintic therapy, is facing a growing challenge from the emergence of drug-resistant parasite populations. Understanding the mechanisms of resistance is crucial for the development of new control strategies and for monitoring the efficacy of existing treatments. Ivermectin B1a monosaccharide, a semi-synthetic derivative of ivermectin B1a, serves as a valuable molecular probe for detecting and characterizing ivermectin resistance in nematodes.[1] This document provides detailed application notes and protocols for the use of this compound in resistance studies.

This compound is produced by the selective hydrolysis of the terminal disaccharide of ivermectin.[1] While it is a potent inhibitor of nematode larval development, it does not possess the paralytic activity of its parent compound.[1] This unique property makes it a sensitive tool for in vitro assays designed to assess resistance, particularly in species such as Haemonchus contortus.

The primary mechanisms of ivermectin resistance in nematodes involve alterations in the drug's target, the glutamate-gated chloride channels (GluCls), and, more commonly, increased drug efflux from the parasite's cells mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp).[2] this compound can be used to probe these resistance mechanisms through various experimental approaches.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the typical inhibitory concentrations (IC50) of ivermectin against susceptible and resistant strains of Haemonchus contortus in a larval development assay. While specific comparative data for this compound is not extensively published, studies have shown it to have similar potency to the parent ivermectin compound in these assays.

CompoundNematode StrainIC50 (ng/mL)Resistance Ratio (RR)Reference
IvermectinH. contortus (Haecon-5, Susceptible)0.218 (95% CI: 0.208-0.227)-[3]
IvermectinH. contortus (Zhaosu-R, Resistant)1.291 (95% CI: 1.209-1.377)5.9[3]

Note: The Resistance Ratio (RR) is calculated by dividing the IC50 of the resistant strain by the IC50 of the susceptible strain.

Experimental Protocols

Larval Development Assay (LDA)

This in vitro assay is the most common method for assessing the susceptibility of nematode populations to anthelmintics, including this compound. The assay measures the concentration of the compound required to inhibit the development of nematode eggs to the third larval stage (L3).

Materials:

  • This compound

  • Fresh fecal samples from infected animals

  • Saturated NaCl solution

  • Sieves (various sizes)

  • 24- or 96-well culture plates

  • Culture medium (e.g., containing Escherichia coli and amphotericin B)

  • Incubator (27°C, ≥80% relative humidity)

  • Inverted microscope

Procedure:

  • Egg Recovery:

    • Dissolve fecal samples in water and filter through a series of sieves to remove large debris.

    • Add a saturated NaCl solution to the retained material and centrifuge at 3,000 rpm for 5 minutes.

    • Collect the supernatant containing the eggs and wash with distilled water.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add a standardized number of eggs (e.g., 70-100) to each well of the culture plate.

    • Add the different concentrations of this compound to the respective wells. Include control wells with no drug.

  • Incubation:

    • Seal the plates and incubate at 27°C with ≥80% relative humidity for 24 hours to allow for larval hatching (L1 stage).

    • Continue incubation for an additional 6 days to allow for development to the L3 stage.

  • Data Collection and Analysis:

    • Using an inverted microscope, count the number of L1, L2, and L3 larvae in each well.

    • Calculate the percentage of inhibition of development to L3 for each drug concentration compared to the control wells.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the larval development to the L3 stage.

Binding Affinity Assay (Competitive Binding)

This assay can be used to determine if resistance is associated with a reduced binding affinity of this compound to its target, the glutamate-gated chloride channels.

Materials:

  • Radiolabeled Ivermectin (e.g., [3H]Ivermectin)

  • This compound (as the competitor)

  • Membrane preparations from susceptible and resistant nematode strains expressing GluCls

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize nematode tissue and perform differential centrifugation to isolate the membrane fraction containing the GluCls.

  • Binding Reaction:

    • Incubate a fixed concentration of radiolabeled Ivermectin with the membrane preparations in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Counting:

    • Separate the membrane-bound radioligand from the unbound ligand (e.g., by filtration).

    • Measure the radioactivity of the membrane-bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the concentration of the competitor (this compound).

    • Calculate the Ki (inhibition constant), which reflects the binding affinity of this compound to the GluCls. A higher Ki value in the resistant strain would suggest reduced binding affinity as a mechanism of resistance.

P-glycoprotein (P-gp) Efflux Assay

This assay helps to determine if resistance is due to increased efflux of the drug by ABC transporters like P-gp.

Materials:

  • Fluorescent P-gp substrate (e.g., Rhodamine 123)

  • This compound

  • Susceptible and resistant nematode larvae or cultured cells

  • Fluorometer or fluorescence microscope

Procedure:

  • Loading with Fluorescent Substrate:

    • Incubate the larvae or cells with the fluorescent P-gp substrate.

  • Efflux Measurement:

    • Measure the baseline fluorescence.

    • Add this compound and monitor the change in intracellular fluorescence over time. A decrease in fluorescence indicates efflux of the substrate.

    • Compare the rate of efflux between susceptible and resistant strains. A faster rate of efflux in the resistant strain suggests a role for P-gp in resistance.

Visualizations

Ivermectin_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IVM Ivermectin B1a Monosaccharide GluCl Glutamate-gated Chloride Channel (GluCl) IVM->GluCl Binds to Pgp P-glycoprotein (P-gp) IVM->Pgp Substrate for Paralysis Inhibition of Larval Development GluCl->Paralysis Inhibits Pgp->IVM Efflux

Caption: this compound Interaction with Nematode Cell

LDA_Workflow start Start fecal_collection Collect Fecal Samples start->fecal_collection egg_extraction Extract Nematode Eggs fecal_collection->egg_extraction plate_setup Set up 96-well Plate (Eggs + Media) egg_extraction->plate_setup add_drug Add Serial Dilutions of This compound plate_setup->add_drug incubate Incubate for 7 Days at 27°C add_drug->incubate larval_count Count L3 Larvae incubate->larval_count data_analysis Calculate IC50 larval_count->data_analysis end End data_analysis->end

Caption: Larval Development Assay (LDA) Workflow

Conclusion

This compound is a critical tool for the in vitro assessment of ivermectin resistance in parasitic nematodes. The protocols outlined in this document provide a framework for researchers to effectively utilize this probe in their studies. By employing these methods, scientists can gain valuable insights into the prevalence and mechanisms of ivermectin resistance, which is essential for the sustainable control of parasitic diseases.

References

Application Notes and Protocols: In Vitro Larval Development Assay with Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic resistance is a significant and growing challenge in both veterinary and human medicine. The development of novel anthelmintics and the effective management of existing drugs require robust and reliable in vitro screening methods. The larval development assay (LDA) is a widely used technique to assess the efficacy of anthelmintic compounds by observing their impact on the maturation of nematode larvae from eggs to the third larval stage (L3).

Ivermectin, a macrocyclic lactone, is a broad-spectrum antiparasitic agent. Its primary mechanism of action involves the high-affinity, selective binding to glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[1] This binding leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and eventual death of the parasite.[1] Ivermectin B1a monosaccharide is a metabolite of ivermectin and a potent inhibitor of nematode larval development.[2][3] This document provides detailed application notes and protocols for conducting an in vitro larval development assay using this compound against the parasitic nematode Haemonchus contortus, a model organism in anthelmintic research.

Quantitative Data Summary

The following table summarizes the quantitative data for the activity of this compound in a Haemonchus contortus larval development assay.

CompoundParasite SpeciesAssay TypeKey ParameterValue
This compoundHaemonchus contortusLarval Development AssayMinimum concentration for full activity0.001 µg/mL[4]

Signaling Pathway of this compound

Ivermectin_Signaling_Pathway cluster_Nematode_Cell Nematode Nerve/Muscle Cell Membrane IVM Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds and Activates Cl_ion Cl⁻ GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Pharynx Pharyngeal Pumping Inhibition Hyperpolarization->Pharynx Locomotion Locomotion Inhibition Hyperpolarization->Locomotion Paralysis Flaccid Paralysis Death Parasite Death Paralysis->Death Starvation Starvation Starvation->Death Pharynx->Starvation Locomotion->Paralysis

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This compound has poor water solubility and should be dissolved in an appropriate organic solvent.[2]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes

Protocol:

  • Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Prepare serial dilutions of the stock solution in DMSO to create working stocks.

  • For the assay, further dilute the working stocks in the culture medium to achieve the final desired concentrations. The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent toxicity to the larvae.

In Vitro Larval Development Assay Protocol

This protocol is adapted from established methods for Haemonchus contortus.[5][6]

Materials:

  • Fresh fecal pellets from sheep infected with Haemonchus contortus

  • Sieves (1 mm and 100 µm, 60 µm, and 20 µm)

  • Magnesium sulfate (B86663) solution (density 1.10)

  • Centrifuge

  • Nutritive medium (e.g., Earle's balanced salt solution with yeast extract)

  • Amphotericin B (5 µg/mL)

  • 96-well microtiter plates

  • This compound solutions (prepared as described above)

  • Incubator (27-29°C, >80% relative humidity)

  • Inverted microscope

Protocol:

1. Egg Recovery:

a. Suspend 10-15 g of fresh fecal pellets in water. b. Filter the suspension through a series of sieves (1 mm and 100 µm) to remove large debris. c. Collect the eggs on a 20 µm sieve. d. Further purify the eggs by centrifugation in magnesium sulfate solution at 1000 x g for 5 minutes. e. Collect the supernatant containing the eggs and wash them with water over a 20 µm sieve. f. Resuspend the cleaned eggs in water.

2. Assay Setup:

a. Add approximately 100-150 µL of nutritive medium to each well of a 96-well plate. b. Add a small aliquot of the egg suspension (containing approximately 100 eggs) to each well. c. Add amphotericin B to each well to a final concentration of 5 µg/mL to prevent fungal growth. d. Incubate the plate at 29°C for 48 hours to allow the eggs to hatch and develop into first-stage larvae (L1). e. Prepare serial dilutions of this compound in the nutritive medium. f. Add the appropriate drug dilutions to the wells. Include control wells with only the vehicle (e.g., medium with the same concentration of DMSO as the drug wells) and untreated control wells (medium only). g. Incubate the plate for an additional 5-7 days at 27-29°C with high humidity.

3. Assessment of Larval Development:

a. After the incubation period, examine each well under an inverted microscope. b. Count the number of larvae at each developmental stage (L1, L2, and L3). c. The inhibition of larval development is determined by the reduction in the number of L3 larvae in the drug-treated wells compared to the control wells. d. Calculate the percentage of inhibition for each drug concentration. e. The 50% lethal concentration (LC50), the concentration of the drug that inhibits the development of 50% of the larvae to the L3 stage, can be determined using probit analysis.

Experimental Workflow

Larval_Development_Assay_Workflow A Fecal Sample Collection (H. contortus infected sheep) B Egg Isolation and Purification (Sieving and Centrifugation) A->B C Egg Suspension Preparation B->C D Dispense Eggs into 96-Well Plate (~100 eggs/well in nutritive medium) C->D E Incubation (48h, 29°C) (Hatching to L1 larvae) D->E G Addition of Drug Dilutions to Wells (and controls) E->G F Preparation of Ivermectin B1a Monosaccharide Serial Dilutions F->G H Incubation (5-7 days, 27-29°C) G->H I Microscopic Examination (Counting of L1, L2, L3 larvae) H->I J Data Analysis (% Inhibition, LC50 Calculation) I->J

Caption: Workflow for the in vitro larval development assay.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Ivermectin B1a and a Proposed Method for its Monosaccharide Metabolite in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Introduction

Ivermectin is a broad-spectrum antiparasitic agent, consisting mainly of Ivermectin B1a (>80%) and a minor component, Ivermectin B1b (<20%). It is widely used in both veterinary and human medicine. The therapeutic efficacy and safety of Ivermectin are influenced by its pharmacokinetic profile, which includes its metabolism in the liver primarily by cytochrome P450 3A4 (CYP3A4) enzymes. This metabolism leads to the formation of several metabolites, including hydroxylated and demethylated derivatives. One of the key metabolic pathways involves the loss of a sugar moiety, resulting in the formation of a monosaccharide metabolite. The quantification of both the parent drug and its major metabolites is crucial for a comprehensive understanding of its disposition and potential for drug-drug interactions.

This application note provides a detailed protocol for the quantification of Ivermectin B1a in human plasma using LC-MS/MS. Furthermore, it addresses the growing interest in its metabolites by proposing a tailored LC-MS/MS method for the quantification of the Hydroxy-Ivermectin B1a monosaccharide.

Principle of the Method

The analytical method for Ivermectin B1a involves the extraction of the analyte and an internal standard (IS) from a plasma matrix via protein precipitation with acetonitrile (B52724). The supernatant is then injected into a reversed-phase C18 column for chromatographic separation. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The proposed method for the Ivermectin B1a monosaccharide follows a similar principle, with modifications to the chromatographic and mass spectrometric parameters to account for the increased polarity and different mass of the metabolite.

Signaling Pathways and Experimental Workflows

cluster_0 Metabolic Pathway of Ivermectin B1a Ivermectin_B1a Ivermectin B1a (Disaccharide) Metabolites Hydroxy-Ivermectin B1a (Disaccharide) Ivermectin_B1a->Metabolites CYP3A4/5 (Hydroxylation) Monosaccharide Hydroxy-Ivermectin B1a Monosaccharide Metabolites->Monosaccharide Hydrolysis (Loss of one sugar unit)

Caption: Metabolic conversion of Ivermectin B1a.

cluster_1 Experimental Workflow Sample Plasma Sample (100 µL) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS

Caption: Sample preparation and analysis workflow.

Experimental Protocols

Materials and Reagents
  • Ivermectin B1a reference standard

  • This compound reference standard (if available)

  • Internal Standard (IS), e.g., Abamectin or a stable isotope-labeled Ivermectin

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography system capable of binary gradient elution

  • Triple quadrupole mass spectrometer with an electrospray ionization source

Validated Protocol for Ivermectin B1a Quantification

1. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions (1 mg/mL) of Ivermectin B1a and the IS in methanol.

  • Prepare working solutions by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.

  • Spike control human plasma with the working solutions to create calibration standards and QC samples at various concentrations.

2. Sample Preparation

  • Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

3. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 60% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Column Temperature: 40°C

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: See Table 1.

Proposed Protocol for this compound Quantification

Note: This is a proposed method and requires optimization and validation.

1. Standard and QC Sample Preparation

  • Follow the same procedure as for Ivermectin B1a, using the this compound reference standard.

2. Sample Preparation

  • The same protein precipitation protocol as for Ivermectin B1a is expected to be suitable.

3. Liquid Chromatography Conditions

  • Due to the increased polarity of the monosaccharide, a different gradient may be required.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Proposed Gradient: Start at a lower percentage of organic phase (e.g., 30% B) and use a shallower gradient to ensure separation from the parent compound and other metabolites.

4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Proposed MRM Transitions: See Table 2. The precursor ion is based on the addition of an oxygen atom (hydroxylation) and the loss of one oleandrose (B1235672) sugar moiety (C7H12O3) from the Ivermectin B1a ammonium adduct. Product ions are hypothetical and would need to be determined by infusion of a reference standard.

Data Presentation

Table 1: Validated LC-MS/MS Parameters for Ivermectin B1a Quantification

ParameterIvermectin B1aInternal Standard (Abamectin)
Precursor Ion (m/z)892.5 [M+NH4]+890.5 [M+NH4]+
Product Ion (m/z)307.1567.2
Collision Energy (eV)3525
Linearity Range0.5 - 500 ng/mLN/A
LLOQ0.5 ng/mLN/A
Accuracy (% Bias)-5.8% to 4.5%N/A
Precision (%RSD)< 10%N/A
Recovery> 85%> 85%

Table 2: Proposed LC-MS/MS Parameters for this compound Quantification (Requires Validation)

ParameterProposed for this compound
Estimated Precursor Ion (m/z)~748.4 [M+NH4]+
Hypothetical Product Ion 1 (m/z)To be determined
Hypothetical Product Ion 2 (m/z)To be determined
Collision Energy (eV)To be optimized
Linearity RangeTo be determined
LLOQTo be determined
Accuracy (% Bias)To be determined
Precision (%RSD)To be determined
RecoveryTo be determined

Conclusion

This application note provides a robust and validated LC-MS/MS method for the quantification of Ivermectin B1a in human plasma, suitable for pharmacokinetic studies. Recognizing the importance of understanding the full metabolic profile of Ivermectin, a proposed LC-MS/MS method for its monosaccharide metabolite is also presented. This proposed method serves as a strong starting point for researchers aiming to develop a validated assay for this key metabolite, thereby enabling a more complete characterization of Ivermectin's disposition in biological systems.

High-Performance Liquid Chromatography (HPLC) Analysis of Ivermectin and Its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of ivermectin and its derivatives using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established and validated techniques, suitable for various matrices including pharmaceutical formulations, plasma, and tissue samples.

Introduction

Ivermectin is a potent broad-spectrum antiparasitic agent belonging to the avermectin (B7782182) family of macrocyclic lactones.[1][2][3] It is a semi-synthetic derivative of abamectin (B1664291) and consists of a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (B1a) and 22,23-dihydroavermectin B1b (B1b), with the B1a component comprising at least 80% of the mixture.[2][4] Accurate and sensitive quantification of ivermectin and its related substances is crucial for drug development, quality control, and pharmacokinetic studies. HPLC is a widely used analytical technique for this purpose, offering high resolution and sensitivity.

This guide details two primary HPLC methods for ivermectin analysis: a reversed-phase HPLC method with UV detection, suitable for routine quality control of pharmaceutical-grade ivermectin, and a more sensitive method employing fluorescence detection after derivatization, which is ideal for determining low concentrations in biological matrices.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the HPLC analysis of ivermectin, providing a comparative overview of the different methodologies.

Table 1: HPLC Method Parameters for Ivermectin Analysis

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: RP-HPLC with Fluorescence Detection
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)[1][5][6]C18 (e.g., 4.6 mm x 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile (B52724)/Methanol (B129727)/Water (e.g., 57/38/5, v/v/v)[6] or Acetonitrile/Water (e.g., 50/50, v/v)[7]Acetonitrile/Methanol/Water (50:45:5, v/v/v)[5]
Flow Rate 1.0 - 1.5 mL/min[1][5][6][7]1.5 mL/min[5]
Detection UV at 245 nm or 254 nm[2][6][8]Fluorescence (Excitation: 365 nm, Emission: 475 nm)[5]
Injection Volume 10 - 20 µL[6][9][10]100 µL[5]
Column Temperature 30 °C[6][11]25 °C[5]
Internal Standard -Moxidectin[5] or Doramectin[2][3]

Table 2: Performance Characteristics of Ivermectin HPLC Methods

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: RP-HPLC with Fluorescence Detection
Linearity Range 1 - 40 µg/mL[12]0.5 - 40 ng/mL (in plasma)[4]
Limit of Detection (LOD) 0.010 µg/mL[9]0.02 ng (using 100 µL sample)[5]
Limit of Quantification (LOQ) 0.033 µg/mL[9]-
Retention Time (Ivermectin) ~4.7 min[6]~7.0 min[5]
Retention Time (Internal Standard) -~3.7 min (Moxidectin)[5]
Recovery >99% in tablets[9]>90% in plasma[5]

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the quantification of ivermectin in bulk drug substances and pharmaceutical dosage forms.

3.1.1. Materials and Reagents

  • Ivermectin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

3.1.2. Equipment

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

3.1.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve ivermectin reference standard in methanol to obtain a concentration of 1 mg/mL.[6]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 1-40 µg/mL).[6][12]

3.1.4. Preparation of Sample Solutions (from Tablets)

  • Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[9]

  • Accurately weigh a portion of the powder equivalent to a known amount of ivermectin and transfer it to a volumetric flask.[9]

  • Add a suitable volume of mobile phase and sonicate for approximately 20 minutes to ensure complete dissolution.[9]

  • Make up to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm membrane filter before injection.[9]

3.1.5. Chromatographic Conditions

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile / Methanol / Water (57/38/5, v/v/v)[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection Wavelength: 254 nm[6]

  • Injection Volume: 10 µL[6]

  • Column Temperature: 30 °C[6]

3.1.6. Analysis Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of ivermectin in the sample is determined by comparing the peak area with that of the standard solutions.

Method 2: Reversed-Phase HPLC with Fluorescence Detection (for Plasma Samples)

This highly sensitive method is designed for the determination of ivermectin in biological matrices like human plasma and requires a derivatization step to form a fluorescent product.

3.2.1. Materials and Reagents

  • Ivermectin reference standard

  • Moxidectin (B1677422) (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • N-methylimidazole

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Human plasma (drug-free)

3.2.2. Equipment

  • HPLC system with a fluorescence detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

3.2.3. Preparation of Standard and QC Samples

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of ivermectin and moxidectin in acetonitrile.[4]

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the ivermectin stock solution with 60% acetonitrile in water to spike into control plasma at final concentrations ranging from 0.5 to 40 ng/mL.[4]

  • Internal Standard Working Solution: Dilute the moxidectin stock solution to a concentration of 100 ng/mL with a mixture of acetonitrile and water (60:40, v/v).[4]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.25, 7.5, and 25 ng/mL) by spiking control plasma with an independently prepared ivermectin stock solution.[4]

3.2.4. Sample Preparation (Protein Precipitation and Derivatization)

  • To 100 µL of plasma sample (standard, QC, or unknown), add a fixed amount of the internal standard working solution.[5]

  • Add acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for a few seconds and then centrifuge at 12,000 x g for 12 minutes.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 30-40 °C.[5]

  • Derivatization: Reconstitute the residue with 100 µL of N-methylimidazole solution in acetonitrile (1:1, v/v) and 150 µL of trifluoroacetic anhydride solution in acetonitrile (1:2, v/v).[5] The derivatization reaction is rapid and should be complete within 30 seconds at room temperature.[5]

3.2.5. Chromatographic Conditions

  • Column: Hypersil Gold C18, 150 x 4.6 mm, 5 µm particle size[5]

  • Mobile Phase: Acetonitrile / Methanol / Distilled Water (50:45:5, v/v/v)[5]

  • Flow Rate: 1.5 mL/min[5]

  • Fluorescence Detection: Excitation at 365 nm and emission at 475 nm[5]

  • Injection Volume: 100 µL[5]

  • Column Temperature: 25 °C[5]

3.2.6. Analysis Inject the derivatized samples into the HPLC system. Construct a calibration curve by plotting the peak area ratio of ivermectin to the internal standard against the concentration of the standards. Determine the concentration of ivermectin in the unknown samples from this calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC analysis of ivermectin.

HPLC_Workflow_UV cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Ivermectin Reference Standard Dissolution1 Dissolve in Methanol (Stock) Standard->Dissolution1 Sample Pharmaceutical Sample (e.g., Tablets) Extraction Extract/Dissolve in Mobile Phase Sample->Extraction Dilution Dilute with Mobile Phase (Working) Dissolution1->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Extraction->Filtration Injection Inject into HPLC System Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (245-254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify by Peak Area Comparison Chromatogram->Quantification

Caption: Workflow for HPLC analysis of ivermectin with UV detection.

HPLC_Workflow_Fluorescence cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plasma Plasma Sample (+ Internal Standard) Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Evaporation Evaporate Supernatant Centrifugation->Evaporation Derivatization Derivatization (TFAA + N-methylimidazole) Evaporation->Derivatization Injection Inject into HPLC System Derivatization->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 365 nm, Em: 475 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC analysis of ivermectin with fluorescence detection.

References

Preparing Stock Solutions of Ivermectin B1a Monosaccharide for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and critical data for the preparation of Ivermectin B1a monosaccharide stock solutions for use in various biological assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

This compound is a semi-synthetic derivative of Ivermectin B1a, a potent macrocyclic lactone. It is a key compound in parasitology research, primarily used to study nematode larval development and mechanisms of anthelmintic resistance.[1] Unlike its parent compound, this compound inhibits nematode larval development without inducing paralytic activity, making it a valuable tool for specific assays.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility data for this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.

PropertyValueReference(s)
Molecular Weight 730.9 g/mol [2]
Appearance White solid[1]
Purity ≥99%[2]
Solubility in Organic Solvents
Dimethyl sulfoxide (B87167) (DMSO)Soluble[1][2]
Dimethylformamide (DMF)Soluble[1][2]
EthanolSoluble[1][2]
MethanolSoluble[1][2]
Water Solubility Poor[1]

Table 1: Physicochemical and Solubility Data for this compound.

Stock Solution Stability and Storage

Proper storage of stock solutions is critical to maintain the integrity and activity of this compound. Recommended storage conditions are summarized in Table 2. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Solution TypeStorage TemperatureDurationReference(s)
Solid (Powder) -20°C≥ 4 years[2]
Stock Solution in DMSO -80°CUp to 6 months[3]
-20°CUp to 1 month[3]

Table 2: Recommended Storage Conditions for this compound.

Experimental Protocols

Safety Precautions

Handle this compound in accordance with standard laboratory safety procedures. Use personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood to minimize inhalation of the powder.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, weigh out 7.309 mg of the compound (Mass = Molarity × Volume × Molecular Weight).

  • Dissolution: a. Add the appropriate volume of DMSO to the vial containing the weighed compound. For the example above, add 1 mL of DMSO. b. Vortex the solution vigorously for 2-3 minutes to facilitate dissolution. c. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Protocol 2: Preparation of Working Solutions for Assays

This protocol outlines the preparation of diluted working solutions from the high-concentration stock solution for use in biological assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the desired assay buffer or cell culture medium to achieve the final working concentrations.

    • Important: Always add the stock solution to the buffer/medium and mix immediately to prevent precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.

  • Fresh Preparation: Always prepare fresh working solutions for each experiment to ensure consistent activity.

Typical Working Concentrations:

The effective concentration of this compound can vary depending on the specific assay and organism. A known effective concentration for inhibiting Haemonchus contortus larval development is 0.001 μg/mL.[4] For other assays, it is recommended to perform a dose-response curve to determine the optimal concentration range.

Signaling Pathway and Experimental Workflow

Nematode Larval Development Signaling Pathway

This compound is known to inhibit nematode larval development.[1] This process is regulated by a complex network of signaling pathways. One of the key pathways involved in the transition from the infective larval stage (dauer-like) to continuous development is the DAF-12 nuclear receptor signaling pathway.[5][6] Environmental cues influence the production of dafachronic acids (DA), which are steroid ligands for the DAF-12 receptor. Binding of DA to DAF-12 initiates a transcriptional program that promotes reproductive development.

Nematode_Larval_Development_Pathway cluster_environmental_cues Environmental Cues cluster_signaling_cascade Signaling Cascade cluster_outcome Developmental Outcome Favorable Favorable Conditions (e.g., food availability) DA_synthesis Dafachronic Acid (DA) Synthesis Favorable->DA_synthesis promotes Unfavorable Unfavorable Conditions (e.g., starvation) Unfavorable->DA_synthesis inhibits DAF12 DAF-12 Nuclear Receptor DA_synthesis->DAF12 DA Ligand DAF12_active Active DAF-12 Complex DAF12->DAF12_active DA Binding DAF12_inactive Inactive DAF-12 Complex DAF12->DAF12_inactive No DA Gene_expression_dev Gene Expression for Reproductive Development DAF12_active->Gene_expression_dev activates Gene_expression_arrest Gene Expression for Larval Arrest (Dauer) DAF12_inactive->Gene_expression_arrest activates Development Reproductive Development Gene_expression_dev->Development Arrest Infective Larval Arrest Gene_expression_arrest->Arrest Stock_Solution_Workflow start Start equilibrate Equilibrate solid compound to room temperature start->equilibrate weigh Accurately weigh This compound equilibrate->weigh dissolve Dissolve in anhydrous DMSO weigh->dissolve vortex Vortex to mix dissolve->vortex check_dissolution Visually confirm complete dissolution vortex->check_dissolution sonicate Sonicate if necessary sonicate->check_dissolution check_dissolution->sonicate Not dissolved aliquot Aliquot into single-use tubes check_dissolution->aliquot Dissolved store Store at -80°C or -20°C aliquot->store thaw Thaw a single aliquot store->thaw dilute Perform serial dilutions in assay buffer/medium thaw->dilute use Use in assay dilute->use end End use->end

References

Application Notes: Ivermectin B1a Monosaccharide for the Study of Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a potent macrocyclic lactone anthelmintic, is a mixture of two homologous compounds, with Ivermectin B1a being the major component (typically ≥80%).[1][2] It exerts its primary antiparasitic effect by selectively targeting glutamate-gated chloride channels (GluCls) in invertebrates.[3][4] These channels, which are ligand-gated ion channels, are crucial for the neuromuscular function of many parasitic nematodes and arthropods.[5][6] The binding of Ivermectin B1a to GluCls leads to an increased permeability of chloride ions, resulting in hyperpolarization of neuronal and muscle cells, which ultimately causes paralysis and death of the parasite.[3][7] Due to its high affinity and selectivity for invertebrate GluCls, Ivermectin B1a serves as an invaluable tool for researchers studying the structure, function, and pharmacology of these channels, as well as for professionals in drug development seeking to design novel anthelmintics. While GluCls are largely absent in vertebrates, making Ivermectin a selective antiparasitic, it can show some activity at other Cys-loop receptors like GABA-gated chloride channels, albeit with lower affinity.[2][3]

Mechanism of Action

Ivermectin B1a acts as a positive allosteric modulator and a direct agonist of GluCls.[2][8] It binds to a unique site at the transmembrane domain interface of the GluCl pentameric structure, distinct from the glutamate (B1630785) binding site located in the extracellular domain.[2][5][9] This binding event stabilizes the open conformation of the channel, leading to a prolonged influx of chloride ions.[7][9] At low concentrations, Ivermectin B1a can potentiate the response of the channel to glutamate, while at higher concentrations, it can directly gate the channel in the absence of the endogenous ligand.[2][8] This dual action makes it a powerful pharmacological probe for dissecting the gating mechanisms of GluCls.

Signaling Pathway of Ivermectin B1a at Glutamate-Gated Chloride Channels

Signaling Pathway of Ivermectin B1a at GluCls cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl Binds to extracellular domain Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Channel Opening & Chloride Influx IVM Ivermectin B1a IVM->GluCl Binds to transmembrane domain Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Increased intracellular concentration leads to Paralysis Paralysis & Death Hyperpolarization->Paralysis Causes

Caption: Signaling cascade initiated by Ivermectin B1a binding to GluCls.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of Ivermectin B1a with its primary target, the glutamate-gated chloride channel, from representative studies.

Table 1: Binding Affinity of Ivermectin B1a for Glutamate-Gated Chloride Channels

PreparationRadioligandKd (nM)Bmax (pmol/mg protein)Source
Haemonchus contortus membranes[3H]Ivermectin B1a0.35 ± 0.1Not Reported[10]
Rat brain membranes[3H]Avermectin B1aNot ReportedNot Reported[11]

Table 2: Electrophysiological Effects of Ivermectin B1a on Glutamate-Gated Chloride Channels

Channel SourceExpression SystemParameterValueSource
Caenorhabditis elegansXenopus oocytesEC50 (direct activation)140 nM[2]
Caenorhabditis elegansXenopus oocytesPotentiation5 nM (potentiates glutamate)[2]
Haemonchus contortusXenopus oocytesEC50 (direct activation)~0.1 ± 1.0 nM[10]
Musca domesticaNot Specified-Induces currents, potentiates low agonist concentrations, inhibits high agonist concentrations[8]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Ivermectin B1a Affinity to GluCls

This protocol outlines a general procedure for determining the binding affinity of Ivermectin B1a to GluCls expressed in a heterologous system or from native tissue preparations.

1. Membrane Preparation: a. Culture cells expressing the target GluCl receptor or homogenize tissue known to express the channel. b. Perform homogenization in a suitable buffer (e.g., Tris-HCl) with protease inhibitors. c. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. d. Pellet the membrane fraction by high-speed centrifugation. e. Resuspend the membrane pellet in the assay buffer.

2. Binding Assay: a. In a multi-well plate, add the prepared cell membranes. b. Add increasing concentrations of radiolabeled Ivermectin B1a (e.g., [3H]Ivermectin B1a). c. For non-specific binding determination, add a high concentration of unlabeled Ivermectin B1a to a parallel set of wells. d. Incubate the plate at a specified temperature (e.g., 22°C) for a sufficient time to reach equilibrium. e. Terminate the binding reaction by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold assay buffer to remove unbound radioligand. g. Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis: a. Subtract non-specific binding from total binding to obtain specific binding. b. Plot specific binding as a function of the radioligand concentration. c. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis of the saturation curve.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of GluCls and their modulation by Ivermectin B1a using TEVC in Xenopus laevis oocytes.

1. Oocyte Preparation and Injection: a. Harvest oocytes from a female Xenopus laevis. b. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase). c. Inject the oocytes with cRNA encoding the GluCl subunit(s) of interest. d. Incubate the injected oocytes for 2-7 days to allow for channel expression.

2. Electrophysiological Recording: a. Place an oocyte in a recording chamber continuously perfused with a standard saline solution. b. Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording. c. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV). d. Apply glutamate and/or Ivermectin B1a to the oocyte via the perfusion system. e. Record the resulting ion currents.

3. Data Analysis: a. To determine the EC50 for glutamate, apply increasing concentrations of glutamate and measure the peak current response at each concentration. Plot the normalized current response against the glutamate concentration and fit the data with a Hill equation. b. To assess the effect of Ivermectin B1a, pre-apply a low concentration of Ivermectin B1a followed by co-application with glutamate to measure potentiation. c. To measure direct activation by Ivermectin B1a, apply it in the absence of glutamate.

Experimental Workflow Visualization

Workflow for GluCl Characterization using Ivermectin B1a cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_outcome Outcome GluCl_Source Source of GluCl (e.g., cDNA, native tissue) Expression Heterologous Expression (e.g., Xenopus oocytes, cell lines) GluCl_Source->Expression Membrane_Prep Membrane Preparation Expression->Membrane_Prep Electrophysiology Two-Electrode Voltage Clamp (TEVC) Expression->Electrophysiology Binding_Assay Radioligand Binding Assay ([³H]Ivermectin B1a) Membrane_Prep->Binding_Assay Binding_Analysis Determine Kd and Bmax Binding_Assay->Binding_Analysis Electro_Analysis Determine EC50, potentiation, and direct activation Electrophysiology->Electro_Analysis Pharmacology Pharmacological Profile of GluCl Binding_Analysis->Pharmacology Electro_Analysis->Pharmacology

Caption: A typical workflow for studying GluCls with Ivermectin B1a.

Conclusion

Ivermectin B1a monosaccharide remains a cornerstone for the pharmacological investigation of glutamate-gated chloride channels. Its high affinity and specific mechanism of action allow for detailed characterization of channel function, kinetics, and modulation. The protocols and data presented here provide a framework for researchers and drug development professionals to effectively utilize Ivermectin B1a as a tool to advance our understanding of these important invertebrate ion channels and to facilitate the discovery of new antiparasitic agents.

References

Application of Ivermectin B1a Monosaccharide in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin B1a monosaccharide is a semi-synthetic derivative of Ivermectin B1a, a potent macrocyclic lactone anthelmintic agent. Produced by the selective hydrolysis of the terminal disaccharide of ivermectin, the monosaccharide analogue presents unique properties that make it a valuable tool in drug discovery and parasitology research.[1] Unlike its parent compound, which exerts a paralytic effect on many invertebrates, this compound is a potent inhibitor of nematode larval development but is devoid of this paralytic activity.[1][2] This distinct biological profile allows for its application as a sensitive probe for detecting ivermectin resistance and for investigating specific molecular pathways without the confounding variable of acute paralysis.[1][2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery, focusing on its use in anthelmintic screening and as a tool to study ivermectin resistance. Furthermore, it explores the broader implications of the ivermectin pharmacophore in modulating signaling pathways relevant to other therapeutic areas.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's general behavior in experimental settings.

PropertyValue
CAS Number 71837-27-9
Molecular Formula C₄₁H₆₂O₁₁
Molecular Weight 730.9 g/mol
Appearance White to off-white solid
Purity Typically ≥95% by HPLC
Solubility Soluble in DMSO, DMF, ethanol, and methanol. Poorly soluble in water.
Storage Store solid at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Applications in Drug Discovery

Primary Screening for Novel Anthelmintics

This compound is a potent inhibitor of the larval development of various nematode species, including the economically significant parasite Haemonchus contortus.[3] This makes it a valuable positive control and benchmark compound in primary screens for novel anthelmintic agents targeting larval development.

Quantitative Data:

The following table summarizes the known efficacy of this compound in a key in vitro assay.

AssayOrganismEfficacy MetricValue
Larval Development AssayHaemonchus contortusMinimum concentration for full activity0.001 µg/mL

Experimental Protocol: Larval Development Assay (LDA)

This protocol is designed to assess the in vitro activity of compounds against the early developmental stages of nematodes.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Nutritive medium (e.g., Earle's balanced salt solution with yeast extract and antibiotics)

  • This compound (as a positive control)

  • Test compounds

  • Vehicle (e.g., DMSO)

  • Inverted microscope

Procedure:

  • Egg Recovery: Recover nematode eggs from the feces of infected donor animals using standard parasitological techniques.

  • Assay Setup: Add approximately 50-100 eggs to each well of a 96-well plate containing the nutritive medium.

  • Compound Addition: Prepare serial dilutions of the test compounds and this compound in the vehicle. Add the diluted compounds to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) for 6-7 days to allow for larval development to the third larval stage (L3) in the control wells.

  • Data Collection: Count the number of L3 larvae in each well using an inverted microscope.

  • Data Analysis: Calculate the percentage inhibition of larval development for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of larval development) by plotting the inhibition percentage against the compound concentration.

G cluster_workflow Experimental Workflow: Larval Development Assay egg_recovery Nematode Egg Recovery assay_setup Assay Setup in 96-well Plate egg_recovery->assay_setup compound_addition Addition of Test Compounds and Controls assay_setup->compound_addition incubation Incubation (6-7 days, 27°C) compound_addition->incubation data_collection Counting of L3 Larvae incubation->data_collection data_analysis Calculation of % Inhibition and IC50 data_collection->data_analysis

A generalized workflow for the Larval Development Assay.
Probe for Ivermectin Resistance Mechanisms

The development of resistance to ivermectin is a major challenge in veterinary and human medicine. This compound serves as a sensitive probe to detect certain types of ivermectin resistance.[1][2] Since it inhibits larval development without causing paralysis, it allows for the specific investigation of resistance mechanisms that are independent of the glutamate-gated chloride channels responsible for paralysis.

Experimental Protocol: Ivermectin Resistance Phenotyping using Larval Development Assay

This protocol utilizes the LDA to compare the susceptibility of different nematode populations to this compound.

Materials:

  • Nematode eggs from a known ivermectin-susceptible strain

  • Nematode eggs from a suspected ivermectin-resistant strain

  • This compound

  • Other materials as listed in the general LDA protocol

Procedure:

  • Perform the Larval Development Assay as described previously, running parallel assays for the susceptible and suspected resistant strains.

  • Use a range of this compound concentrations for both strains.

  • Determine the IC50 value for each strain.

  • Data Analysis: Calculate the Resistance Ratio (RR) using the following formula: RR = (IC50 of suspected resistant strain) / (IC50 of susceptible strain) An RR value significantly greater than 1 indicates resistance.

Investigating Novel Signaling Pathways

Recent research has demonstrated that ivermectin and its analogues can modulate signaling pathways in vertebrates, indicating a broader therapeutic potential beyond their antiparasitic activity. Ivermectin B1a has been shown to inhibit the Wnt/β-catenin signaling pathway by binding to the telomere length regulation protein TELO2, a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs).[4][5] This interaction leads to a reduction in TELO2 and PIKK protein levels, inhibiting mTOR downstream signaling and subsequently reducing β-catenin levels.[4][5]

Binding Affinity and Potency:

G cluster_pathway Ivermectin B1a Inhibition of Wnt/β-catenin Signaling IVM Ivermectin B1a TELO2 TELO2 IVM->TELO2 Binds to and inhibits degradation Proteasomal Degradation IVM->degradation Leads to degradation of TELO2 & PIKKs PIKKs PIKKs (e.g., mTOR) TELO2->PIKKs Stabilizes AKT_S6K AKT/S6 Kinase PIKKs->AKT_S6K Activates beta_catenin Cytoplasmic β-catenin AKT_S6K->beta_catenin Stabilizes TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Wnt_genes Wnt Target Gene Transcription TCF_LEF->Wnt_genes Promotes

Signaling pathway of Ivermectin B1a's effect on Wnt/β-catenin.

Experimental Protocol: Investigating Wnt/β-catenin Pathway Inhibition

This protocol provides a general framework for assessing the impact of this compound on the Wnt/β-catenin signaling pathway in a cellular context.

Materials:

  • Cancer cell line with active Wnt/β-catenin signaling (e.g., HEK293)

  • Cell culture reagents

  • This compound

  • Antibodies for Western blotting (e.g., anti-TELO2, anti-β-catenin, anti-phospho-S6 kinase)

  • Reagents for luciferase reporter assay (if using a TCF/LEF reporter cell line)

Procedure:

  • Cell Culture and Treatment: Culture the selected cell line to the desired confluency and treat with a range of concentrations of this compound for a specified time (e.g., 24 hours).

  • Western Blot Analysis:

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against TELO2, β-catenin, and phosphorylated S6 kinase.

    • Use appropriate secondary antibodies and a detection system to visualize the protein bands.

    • Analyze the band intensities to determine changes in protein levels.

  • TCF/LEF Reporter Assay (Optional):

    • Use a cell line stably transfected with a TCF/LEF-responsive luciferase reporter construct.

    • Treat the cells with this compound.

    • Measure luciferase activity to quantify the transcriptional activity of the Wnt/β-catenin pathway.

Conclusion

This compound is a versatile tool in drug discovery with well-defined applications in anthelmintic research and emerging potential in the study of other signaling pathways. Its unique biological profile, particularly its ability to inhibit larval development without causing paralysis, makes it an invaluable reagent for screening new anthelmintics and for dissecting the mechanisms of ivermectin resistance. The growing understanding of the broader cellular targets of the ivermectin pharmacophore, such as the Wnt/β-catenin pathway, opens up new avenues for its application in oncology and other therapeutic areas. The protocols and data presented in this document provide a solid foundation for researchers to effectively utilize this compound in their drug discovery endeavors.

References

Application Notes and Protocols for Cell-based Assays Using Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Scientific literature with specific, detailed cell-based assay protocols for Ivermectin B1a monosaccharide is limited. The following application notes and protocols are based on established methodologies for its parent compound, Ivermectin, and its derivatives.[1][2] Researchers should use this information as a foundational guide and perform necessary optimizations for their specific cell lines and experimental conditions when working with this compound.

Introduction to this compound

This compound is a semi-synthetic derivative of Ivermectin B1a, a macrocyclic lactone with well-documented anthelmintic properties.[3][4] The parent compound, Ivermectin, is a mixture of 22,23-dihydroavermectin B1a and B1b and primarily acts on glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death of the parasite.[5][6][7]

In recent years, Ivermectin has gained significant attention for its potential therapeutic applications beyond its antiparasitic activity, including anticancer, antiviral, and anti-inflammatory effects.[8][9][10] These effects are mediated through various mechanisms in vertebrate cells, which lack the primary invertebrate target. Proposed mechanisms include modulation of multiple signaling pathways, such as the Wnt/β-catenin and Akt/mTOR pathways, and interference with viral entry and replication processes.[8][10][11]

This compound is produced by the selective hydrolysis of the terminal saccharide unit of ivermectin.[3][4] While it has been used as a probe to detect ivermectin resistance in nematodes, its activity in mammalian cell-based assays is not yet extensively documented.[3][4] The protocols provided herein are adapted from studies on Ivermectin and are intended to serve as a starting point for the investigation of this compound in various cell-based applications.

Application I: Anticancer Activity

Ivermectin has demonstrated potent antitumor effects in a variety of cancer cell lines, including the inhibition of proliferation, induction of apoptosis (programmed cell death), and autophagy.[8][9][12] These effects are linked to the modulation of key signaling pathways that are often dysregulated in cancer.[8]

Data Presentation: In Vitro Efficacy of Ivermectin in Cancer Cell Lines

The following table summarizes reported half-maximal inhibitory concentration (IC50) values for Ivermectin in various human cancer cell lines, which can serve as a reference for designing dose-response experiments with this compound.

Cell LineCancer TypeIC50 (µM)Observed EffectsReference
HCT-116Colon Cancer30Anti-proliferative, pro-apoptotic[13]
HeLaCervical Cancer3-15Cell cycle arrest, apoptosis[1]
RCC cell linesRenal Cell Carcinoma3-10Inhibition of proliferation, apoptosis[8]
Breast Cancer cell linesBreast Cancer5-10Inhibition of proliferation, autophagy[8][12]
Ovarian Cancer cell linesOvarian Cancer~5Inhibition of proliferation, autophagy[8]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines and to calculate its IC50 value.[1][13][14]

Materials:

  • Cancer cell line of interest (e.g., HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1][14]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[14]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[14]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.[14]

    • Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[14]

Visualization: Ivermectin's Anticancer Signaling Pathways

Ivermectin Ivermectin B1a Monosaccharide PAK1 PAK1 Ivermectin->PAK1 inhibits Wnt Wnt/β-catenin Pathway Ivermectin->Wnt inhibits Mitochondria Mitochondrial Dysfunction Ivermectin->Mitochondria induces Akt_mTOR Akt/mTOR Pathway PAK1->Akt_mTOR activates Proliferation Cell Proliferation PAK1->Proliferation promotes Autophagy Autophagy Akt_mTOR->Autophagy inhibits Wnt->Proliferation promotes Apoptosis Apoptosis Mitochondria->Apoptosis induces

Caption: Ivermectin's multifaceted anticancer mechanisms.

Application II: Antiviral Activity

Ivermectin has been reported to exhibit in vitro activity against a range of viruses, including SARS-CoV-2.[10][15] The proposed mechanism involves the inhibition of importin α/β1-mediated nuclear transport, which is essential for the replication of many viruses.[2][10]

Data Presentation: In Vitro Antiviral Efficacy of Ivermectin

The following table provides a summary of reported IC50 values for Ivermectin against SARS-CoV-2 in cell culture.

VirusCell LineIC50 (µM)Assay TypeReference
SARS-CoV-2Vero E6~2.0Viral load reduction[15]
SARS-CoV-2A549-ACE26.8Luciferase reporter[16]
Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)

This protocol is designed to determine the concentration of this compound required to reduce the number of viral plaques by 50% (PRNT50).

Materials:

  • Susceptible cell line (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound

  • Agarose or methylcellulose (B11928114) overlay

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the cells in multi-well plates to form a confluent monolayer on the day of infection.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Dilute the virus stock to a concentration that will yield 50-100 plaques per well.

    • Mix equal volumes of each compound dilution with the diluted virus.

    • Incubate the compound-virus mixture for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with serum-free medium.

    • Add the compound-virus mixture to the corresponding wells.

    • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Overlay:

    • Remove the inoculum from the wells.

    • Add a semi-solid overlay (e.g., medium containing 1% methylcellulose or 0.6% agarose) to each well to restrict virus spread to adjacent cells.

  • Incubation:

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Aspirate the overlay.

    • Fix the cells with a formalin solution.

    • Stain the cells with crystal violet solution.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control wells (no compound).

    • Determine the PRNT50 value by plotting the percentage of plaque reduction against the log of the compound concentration.

Visualization: Antiviral Experimental Workflow

Start Start SeedCells Seed Cells in Multi-well Plate Start->SeedCells InfectCells Infect Cell Monolayer (1 hr) SeedCells->InfectCells PrepCompound Prepare Serial Dilutions of this compound IncubateMix Incubate Compound-Virus Mixture (1 hr) PrepCompound->IncubateMix PrepVirus Dilute Virus Stock PrepVirus->IncubateMix IncubateMix->InfectCells AddOverlay Add Semi-solid Overlay InfectCells->AddOverlay IncubatePlates Incubate Plates (2-5 days) AddOverlay->IncubatePlates Stain Fix and Stain Plaques IncubatePlates->Stain Count Count Plaques and Calculate PRNT50 Stain->Count End End Count->End

Caption: Workflow for Plaque Reduction Neutralization Assay.

Application III: Anti-inflammatory Activity

Ivermectin has been shown to possess anti-inflammatory properties, demonstrated by its ability to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1, and IL-6.[10][17] This effect may be mediated through the inhibition of the NF-kB pathway.[10]

Data Presentation: Anti-inflammatory Effects of Ivermectin
ModelStimulantEffect of IvermectinReference
In vitro (cell culture)LPSReduced production of TNF-alpha, IL-1, IL-6[10]
In vivo (mice)LPSSuppressed NF-kB translocation[10]
In vivo (mice)AllergenDecreased cytokine production in bronchoalveolar lavage[10]
Experimental Protocol: Cytokine Release Assay (ELISA)

This protocol is used to measure the effect of this compound on the production of pro-inflammatory cytokines by immune cells (e.g., macrophages or peripheral blood mononuclear cells) stimulated with lipopolysaccharide (LPS).

Materials:

  • Immune cells (e.g., RAW 264.7 macrophages, PBMCs)

  • Complete cell culture medium

  • This compound

  • LPS (lipopolysaccharide)

  • 24-well or 48-well cell culture plates

  • ELISA kit for the cytokine of interest (e.g., TNF-alpha, IL-6)

Procedure:

  • Cell Seeding:

    • Seed cells in a multi-well plate at an appropriate density.

    • Allow cells to adhere and stabilize overnight.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in culture medium.

    • Remove the medium from the cells and add the medium containing the compound dilutions.

    • Incubate for 1-2 hours at 37°C.

  • Stimulation:

    • Add LPS to the wells to a final concentration known to induce a robust cytokine response (e.g., 100 ng/mL).

    • Include control wells: untreated cells, cells with LPS only, and cells with the highest concentration of compound only (to check for direct toxicity).

    • Incubate for a period sufficient for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the cell culture supernatants, which contain the secreted cytokines.

    • Store the supernatants at -80°C until analysis.

  • ELISA:

    • Quantify the concentration of the cytokine of interest in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve from the ELISA standards.

    • Calculate the concentration of the cytokine in each sample.

    • Determine the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-only control.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Visualization: Anti-inflammatory Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB_Pathway NF-kB Pathway TLR4->NFkB_Pathway activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) NFkB_Pathway->Cytokines induces production Ivermectin Ivermectin B1a Monosaccharide Ivermectin->NFkB_Pathway inhibits translocation

Caption: Ivermectin's anti-inflammatory mechanism.

Recommendations for Protocol Adaptation

When adapting these protocols for this compound, it is crucial to consider the following:

  • Solubility: Ensure that this compound is fully dissolved in the stock solution (e.g., DMSO) and does not precipitate when diluted in the culture medium.[4]

  • Dose-Response Range: The effective concentration range for this compound may differ from that of Ivermectin. It is recommended to start with a broad concentration range to determine the optimal working concentrations.

  • Cytotoxicity: Always assess the general cytotoxicity of the compound on the chosen cell line in parallel with the functional assays. This helps to distinguish between a specific biological effect and a general toxic effect.[18] Assays like the MTT or MTS assay are suitable for this purpose.[14][19]

  • Assay Interference: Be aware that hydrophobic compounds like Ivermectin can potentially interfere with certain assay formats, particularly those that rely on cellular metabolism or membrane integrity.[18] It is advisable to use orthogonal assays to confirm key findings.[16] For example, if measuring cell viability with an MTT assay, consider confirming the results with a method that measures ATP content (e.g., CellTiter-Glo) or cell membrane integrity (e.g., LDH release assay).[18][20]

References

In Vivo Efficacy of Ivermectin B1a Monosaccharide: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ivermectin, a broad-spectrum anti-parasitic agent, is a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (Ivermectin B1a) and 22,23-dihydroavermectin B1b (Ivermectin B1b)[1]. While extensive research has demonstrated the in vivo efficacy of the ivermectin mixture, specific data on the isolated Ivermectin B1a monosaccharide is limited in publicly available literature. However, in vitro studies suggest that there is no significant difference in potency between the disaccharide and monosaccharide forms of ivermectin in nematode larval development assays[2]. This document provides a detailed overview of the in vivo efficacy of closely related compounds, primarily ivermectin and avermectin (B7782182) B1a, in various animal models as a predictive guide for studies involving this compound. The provided protocols are adapted from established methodologies for these related compounds and can serve as a foundation for designing in vivo efficacy studies for this compound.

Quantitative Efficacy Data in Animal Models

The following tables summarize the in vivo anthelmintic efficacy of ivermectin and avermectin B1a in different animal models. This data can be used as a benchmark for assessing the potential efficacy of this compound.

Table 1: Efficacy of Avermectin B1a against Experimentally Induced Nematode Infections in Cattle [3]

Parasite SpeciesFormulationDosage (µg/kg)Efficacy (%)
Dictyocaulus viviparusC-076 (Oral)50~100
Ostertagia ostertagiC-076 (Oral)50~100
Trichostrongylus axeiC-076 (Oral)50~100
Trichostrongylus colubriformisC-076 (Oral)50~100
Oesophagostomum radiatumC-076 (Oral)50~100
Cooperia punctataC-076 (Oral)10097
Dictyocaulus viviparusMK-933 (Injection)100~100
Ostertagia ostertagiMK-933 (Injection)100~100
Haemonchus placeiMK-933 (Injection)100~100
Trichostrongylus axeiMK-933 (Injection)100~100
Trichostrongylus longispicularisMK-933 (Injection)100~100
Cooperia oncophoraMK-933 (Injection)20080

Table 2: Efficacy of Ivermectin against Gastrointestinal Nematodes in Cattle [4]

Animal ModelParasite PopulationTreatmentDosage (µg/kg)Administration RouteOverall Worm Reduction (%)
Yearling CalvesNaturally AcquiredIvermectin200Subcutaneous99.7

Table 3: Efficacy of Ivermectin against Ascaris suum and Trichuris suis in Pigs [5]

Animal ModelParasite SpeciesTreatmentDosage (µg/kg)Administration RouteWorm Reduction (%)
Feeder PigsAscaris suumIvermectin300Subcutaneous100
Feeder PigsAscaris suumIvermectin300Oral (in drinking water)100
Feeder PigsTrichuris suisIvermectin300Subcutaneous91.2
Feeder PigsTrichuris suisIvermectin300Oral (in drinking water)78.1

Table 4: Efficacy of Ivermectin against Ascaridia galli in Chickens [6]

Animal ModelInfection StageTreatmentDosage (mg/kg)Administration RouteEfficacy (%)
White Leghorn ChicksImmature (10 days post-infection)Ivermectin0.3Subcutaneous90
White Leghorn ChicksAdult (35 days post-infection)Ivermectin0.3Subcutaneous95

Experimental Protocols

The following are detailed protocols for conducting in vivo efficacy studies, adapted from research on ivermectin and its derivatives. These should be modified as necessary for specific experimental designs involving this compound.

General Protocol for Anthelmintic Efficacy Study in Rodents

This protocol is based on a study evaluating the efficacy of ivermectin against Baylisascaris transfuga larvae in mice and can be adapted for other nematode infections[7].

Objective: To evaluate the in vivo efficacy of this compound against a target nematode infection in a mouse model.

Materials:

  • This compound

  • Vehicle for drug formulation (e.g., sesame oil, dimethyl sulfoxide)

  • Experimental animals (e.g., BALB/c mice)

  • Infective parasite stages (e.g., embryonated eggs)

  • Standard laboratory equipment for animal handling, dosing, and necropsy.

Procedure:

  • Animal Acclimatization: Acclimate mice to laboratory conditions for at least 7 days before the start of the experiment.

  • Infection: Orally inoculate each mouse with a standardized number of infective parasite eggs.

  • Animal Grouping: Randomly divide the infected mice into experimental groups (e.g., Vehicle Control, this compound low dose, this compound high dose).

  • Drug Administration:

    • Prepare the required concentrations of this compound in the chosen vehicle.

    • Administer the treatment orally or via subcutaneous injection at the designated time points post-infection. The vehicle control group receives the vehicle only.

  • Monitoring: Observe the animals daily for any clinical signs of infection or adverse reactions to the treatment.

  • Efficacy Assessment:

    • At a predetermined time after treatment, euthanize the mice.

    • Perform necropsy and collect relevant tissues (e.g., intestines, liver, lungs).

    • Recover and count the number of parasite larvae or adult worms from each animal.

  • Data Analysis: Calculate the percentage reduction in worm burden for each treatment group compared to the vehicle control group using the following formula:

    • Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Protocol for Pharmacokinetic Study in a Canine Model

This protocol is a generalized adaptation for pharmacokinetic analysis and can be tailored for this compound studies in beagle dogs or other relevant species.

Objective: To determine the pharmacokinetic profile of this compound in a canine model.

Materials:

  • This compound

  • Formulation for oral or parenteral administration

  • Beagle dogs

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence detection or LC-MS/MS.

Procedure:

  • Animal Selection and Fasting: Use healthy beagle dogs and fast them overnight before drug administration.

  • Drug Administration: Administer a single dose of this compound orally or via the desired parenteral route.

  • Blood Sampling: Collect blood samples from a suitable vein (e.g., cephalic vein) at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Extract this compound from the plasma samples.

    • Quantify the concentration of the compound in each sample using a validated HPLC or LC-MS/MS method.

  • Pharmacokinetic Analysis: Use appropriate software to calculate key pharmacokinetic parameters, including:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC (Area under the plasma concentration-time curve)

    • t1/2 (Elimination half-life)

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for an in vivo efficacy study in an animal model.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment cluster_analysis Data Analysis acclimatization Animal Acclimatization infection Experimental Infection acclimatization->infection grouping Randomized Grouping infection->grouping administration Drug Administration grouping->administration control Vehicle Control Administration grouping->control formulation Drug Formulation (this compound) formulation->administration monitoring Clinical Monitoring administration->monitoring control->monitoring necropsy Necropsy & Tissue Collection monitoring->necropsy worm_count Parasite Enumeration necropsy->worm_count data_analysis Calculation of Efficacy (%) worm_count->data_analysis statistics Statistical Analysis data_analysis->statistics

General workflow for in vivo anthelmintic efficacy studies.
Proposed Mechanism of Action of Ivermectin

Ivermectin primarily acts on glutamate-gated chloride ion channels in invertebrate nerve and muscle cells. This leads to an increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization of the cell, which ultimately causes paralysis and death of the parasite[8].

G Ivermectin Ivermectin B1a Monosaccharide GluCl Glutamate-Gated Chloride Channels (in Parasite Nerve/Muscle Cells) Ivermectin->GluCl Binds to Cl_influx Increased Chloride Ion Influx GluCl->Cl_influx Opens Hyperpolarization Cell Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis of the Parasite Hyperpolarization->Paralysis Death Death of the Parasite Paralysis->Death

Proposed mechanism of action for ivermectin compounds.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Variability in Larval Development Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for larval development assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in larval development assays?

High variability in larval development assays can originate from several factors, broadly categorized as biological, environmental, and technical.[1][2][3] Biological sources include the genetic background, age, and health of the larvae.[4][5] Environmental factors such as temperature, light, and humidity play a crucial role.[4][6] Technical variability often arises from inconsistencies in pipetting, reagent preparation, and assay timing.[4][7]

Q2: My control group is showing high mortality or poor development. What should I investigate?

Poor health in the control group is a critical issue that can invalidate assay results. Key areas to troubleshoot include:

  • Culture Medium: Ensure the medium is correctly prepared with all necessary nutrients and has the proper pH.[4]

  • Contamination: Check for bacterial or fungal contamination, which can be detrimental to larval health.[4] Employing sterile techniques is crucial.[4]

  • Environmental Stress: Verify that incubation conditions (temperature, humidity, CO2) are optimal for the species being studied.[4]

  • Handling Stress: Larvae can be sensitive to physical handling. Minimize stress during transfers and media changes.[8]

Q3: My results are inconsistent between replicate wells and plates. How can I improve reproducibility?

Inconsistent results between replicates are often due to subtle variations in experimental execution.[9] To enhance reproducibility:

  • Standardize Pipetting: Ensure pipettes are calibrated and use consistent technique for all dispensing steps.[4][7]

  • Thorough Mixing: Properly mix all solutions, including drug dilutions and larval suspensions, before dispensing.[4]

  • Edge Effects: Be aware of "edge effects" in microplates, where outer wells may experience different temperature and evaporation rates.[9] Consider not using the outer wells or filling them with a buffer to mitigate this.[4]

  • Reagent Consistency: Use the same batch of reagents across all plates in an experiment to avoid lot-to-lot variability.[9]

Troubleshooting Guides

Issue 1: High Variability in Larval Size and Developmental Stage

Symptoms:

  • A wide range of larval sizes observed at the same time point.

  • Asynchronous development, with different larval stages present in the same population.

Troubleshooting Workflow:

G start High Variability in Larval Size/Stage check_eggs Assess Egg Quality and Synchronization start->check_eggs check_env Evaluate Environmental Conditions start->check_env check_density Check Larval Density start->check_density solution_eggs Use Fresh, Synchronized Eggs check_eggs->solution_eggs solution_env Standardize Temperature, Light, and Humidity check_env->solution_env solution_density Maintain Consistent Larval Density check_density->solution_density

Troubleshooting workflow for larval size and stage variability.

Potential Causes and Solutions:

FactorPotential ImpactRecommended Action
Egg Age and Quality Older or damaged eggs can lead to delayed or asynchronous hatching and development.[4]Use fresh, high-quality eggs from a healthy breeding population. Synchronize hatching by controlling environmental cues like light.
Temperature Fluctuations in temperature can significantly alter the rate of development, leading to variability.[4] A 3°C change can alter zebrafish C-start peak amplitude by 25%.[1]Maintain a constant and optimal temperature throughout the experiment using a calibrated incubator.[4]
Larval Density Overcrowding can lead to competition for resources and accumulation of waste products, stunting growth in some individuals.Standardize the number of larvae per well or dish across all replicates and experiments.
Feeding Regimen Inconsistent feeding can cause significant size discrepancies.[3]If applicable, provide a consistent amount and quality of food at regular intervals.
Issue 2: Inconsistent IC50/EC50 Values for Test Compounds

Symptoms:

  • Wide variation in calculated 50% inhibitory or effective concentrations between experimental runs.

  • Dose-response curves are not sigmoidal or have poor R-squared values.

Troubleshooting Workflow:

G start Inconsistent IC50/EC50 Values check_compound Verify Compound Preparation start->check_compound check_protocol Review Assay Protocol start->check_protocol check_data Analyze Data Processing start->check_data solution_compound Prepare Fresh Solutions, Ensure Complete Dissolution check_compound->solution_compound solution_protocol Standardize Incubation Times and Observation Points check_protocol->solution_protocol solution_data Use Consistent Data Analysis Methods check_data->solution_data

Troubleshooting workflow for inconsistent IC50/EC50 values.

Potential Causes and Solutions:

FactorPotential ImpactRecommended Action
Drug Solution Preparation Inaccurate dilutions, incomplete dissolution, or degradation of the compound can lead to incorrect dose administration.[4]Prepare fresh drug solutions for each assay.[4] Ensure the compound is fully dissolved in the solvent before making serial dilutions.[4] Use calibrated pipettes.[4]
Incubation Time The effect of a compound can be time-dependent. Inconsistent incubation times will lead to variable results.Use a precise and consistent incubation time for all plates and experiments.
Observation Time Points Some drugs may have a delayed effect.[4] The timing of when you assess larval development or motility can influence the outcome.Define and consistently use specific time points for observation.[4]
Data Analysis Different curve-fitting models or data normalization methods can yield different IC50/EC50 values.Use a standardized data analysis pipeline for all experiments.

Experimental Protocols

Standard Larval Development Assay (LDA) Protocol

This protocol is a generalized guide for assessing the effect of compounds on larval development.

  • Egg Collection and Synchronization:

    • Collect freshly fertilized eggs from a healthy, age-matched breeding population.

    • Wash the eggs with sterile embryo medium.

    • To synchronize hatching, incubate eggs under controlled light-dark cycles. For many species, hatching occurs shortly after the transition to light.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound in the appropriate culture medium.

    • Dispense a fixed volume of each dilution into the wells of a multi-well plate (e.g., 96-well).

    • Include control wells containing only the culture medium and vehicle controls (medium with the solvent used for the drug).[4]

  • Larval Plating:

    • Once larvae have hatched and reached the desired developmental stage, randomly select healthy, mobile larvae.

    • Transfer a standardized number of larvae (e.g., 5-10) into each well of the prepared assay plate.

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates under controlled conditions (e.g., 28.5°C for zebrafish) for a predetermined duration (e.g., 24-72 hours).[1]

  • Assay Reading and Data Analysis:

    • At the end of the incubation period, assess larval development under a microscope.

    • Endpoints can include mortality, developmental stage, length, or specific morphological abnormalities.

    • For some assays, a reagent like Lugol's iodine can be added to terminate development and aid in visualization.[4]

    • Calculate the percentage of inhibition or effect at each compound concentration relative to the controls and determine the IC50/EC50 values.

Data Presentation

Table 1: Impact of Environmental Factors on Assay Variability
ParameterSub-Optimal ConditionPotential ConsequenceRecommended Standard Condition
Temperature Fluctuations of ± 2°CAsynchronous development, increased mortality[4]Constant, species-specific optimal temperature (e.g., 28.5°C for zebrafish)[1]
Humidity Low humidity (<60%)Evaporation from wells, leading to increased compound concentration[4]High-humidity environment (e.g., humid chamber)[4]
Light Cycle Irregular or no light cycleDisrupted circadian rhythms affecting development and behavior[2]Consistent and standardized light/dark photoperiod
Table 2: Effect of Technical Variations on Endpoint Measurement
Technical VariableInconsistent PracticeResulting VariabilityBest Practice
Pipetting Volume ± 10% error in drug dilutionSkewed dose-response curve, inaccurate IC50Use of calibrated pipettes, consistent technique[7]
Larval Number per Well 5-15 larvae per wellIncreased variance in mortality and development readoutsStrict standardization of larvae number per well
Incubation Time ± 4 hoursUnder- or overestimation of compound efficacyPrecise timing of incubation start and end points

References

Technical Support Center: Optimizing Ivermectin B1a Monosaccharide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the in vitro applications of Ivermectin B1a monosaccharide in cancer research is limited. The following guidance, data, and protocols are based on studies of its parent compound, Ivermectin, which is comprised of at least 80% 22,23-dihydroavermectin B1a.[1][2] Researchers should use this information as a foundational guide and perform independent optimization for their specific models and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in in vitro cancer cell line studies?

A1: Based on studies with the parent compound Ivermectin, a broad concentration range of 0.1 µM to 100 µM is recommended for initial dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[3][4] A concentration of 5 µM has been frequently used as it is considered clinically achievable and has shown significant antitumor effects in sensitive cell lines.[1][5][6]

Q2: What is the primary mechanism of action for Ivermectin's anticancer effects?

A2: Ivermectin is a multi-target agent.[5] Its mechanisms include:

  • Induction of Apoptosis: It can trigger apoptosis through the mitochondrial pathway, characterized by increased Reactive Oxygen Species (ROS), decreased mitochondrial membrane potential, and activation of caspases.[7][8][9]

  • Cell Cycle Arrest: It can induce cell cycle arrest, commonly at the G0/G1 or G1/S phase.[4][6][8]

  • Inhibition of Signaling Pathways: It has been shown to repress the Wnt/β-catenin pathway by binding to TELO2, a regulator of PI3K-related kinases like mTOR.[10] It can also interfere with other pathways such as Akt/mTOR and EGFR/ERK/Akt/NF-κB.[5][11]

  • Interaction with P-glycoprotein (ABCB1): Ivermectin is both a substrate and an inhibitor of the P-glycoprotein (P-gp) multidrug resistance transporter, which can be relevant for overcoming chemoresistance.[12][13][14]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Ivermectin and its derivatives.[3] Solubility in DMSO is reported to be ≥ 50 mg/mL.[15]

Q4: How long should I incubate cells with the compound?

A4: Incubation times in published studies typically range from 24 to 72 hours.[4] It is advisable to conduct a time-course experiment (e.g., 24, 48, and 72 hours) in conjunction with your dose-response study to determine the optimal endpoint for your assay.[16]

Q5: How should I store the compound and its stock solutions?

A5: The solid form of the compound should be stored at -20°C.[15] Stock solutions prepared in DMSO are stable for up to 6 months at -80°C or for up to 1 month at -20°C.[15] It is crucial to avoid repeated freeze-thaw cycles.[15]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High cell death at initial, low-concentration time points. 1. The initial concentration is too high for the cell line. 2. The cell line is highly sensitive to the compound.1. Perform a dose-response experiment with a wider range of lower concentrations (e.g., starting from 0.1 µM).[4] 2. Conduct a time-course experiment with a concentration at or below the determined IC50 value, including shorter time points (e.g., 6, 12, 24 hours).[16]
No observable effect, even at high concentrations or after prolonged incubation. 1. The concentration is too low. 2. The incubation time is insufficient. 3. The compound may not be active in the specific cell line or assay. 4. The compound has degraded.1. Increase the compound concentration in a stepwise manner (e.g., up to 100 µM).[3] 2. Extend the incubation time (e.g., 72 hours).[16] 3. Verify the expression of potential targets (e.g., components of the Wnt/β-catenin or Akt/mTOR pathways) in your cell line.[16] 4. Prepare fresh dilutions from a properly stored stock solution for each experiment.[16]
Inconsistent results between experiments. 1. Variability in cell seeding density or growth phase. 2. Inconsistent timing of compound addition or assay readout. 3. Degradation of the compound in working solutions.1. Ensure a consistent number of cells are seeded and that they are in the logarithmic growth phase.[16] 2. Standardize all experimental steps, including incubation times and reagent addition.[16] 3. Prepare fresh working solutions from the stock solution immediately before each experiment.[15]
Precipitation of the compound in the culture medium. 1. The final concentration of the solvent (e.g., DMSO) is too high. 2. The compound's solubility limit in the aqueous medium has been exceeded.1. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically ≤0.5%. 2. If precipitation occurs at high concentrations, note this as the compound's solubility limit under your experimental conditions. Gentle warming or sonication may aid dissolution when making dilutions, but care should be taken to avoid degradation.[15]

Data Presentation: In Vitro Efficacy of Ivermectin

The following table summarizes reported IC50 values for the parent compound, Ivermectin, in various human cancer cell lines. This data can serve as a reference for designing experiments.

Cell LineCancer TypeAssayIC50 (µM)Reference(s)
SUP-B15Acute Lymphoblastic LeukemiaMTT3.435[3]
MDA-MB-231Breast CancerNot Specified~5[3]
MDA-MB-468Breast CancerNot Specified~5[3]
MCF-7Breast CancerNot Specified~5[3]
SKOV-3Ovarian CancerNot Specified~5[3]
MCF-7/LCC2Tamoxifen-Resistant Breast CancerNot Specified9.35[11]
MCF-7/LCC9Fulvestrant-Resistant Breast CancerNot Specified9.06[11]

Visualizations

Ivermectin_Signaling_Pathways IVM Ivermectin TELO2 TELO2 IVM->TELO2 binds Mito Mitochondria IVM->Mito acts on Pgp P-glycoprotein (ABCB1) IVM->Pgp inhibits PIKKs PIKKs (e.g., mTOR) TELO2->PIKKs regulates Wnt Wnt/β-catenin Pathway TELO2->Wnt inhibits ROS ↑ ROS Production Mito->ROS MMP ↓ Membrane Potential Mito->MMP DrugEfflux ↓ Drug Efflux Pgp->DrugEfflux mediates PIKKs->Wnt affects CellCycleArrest G1/S Phase Arrest Wnt->CellCycleArrest Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Chemo ↑ Chemosensitivity DrugEfflux->Chemo

Caption: Ivermectin's multifaceted anticancer mechanisms.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays (at IC50 concentration) cluster_2 Phase 3: Data Analysis & Interpretation A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) B 2. Dose-Response & Time-Course (e.g., 0.1-100 µM; 24, 48, 72h) A->B C 3. Determine IC50 (e.g., MTT Assay) B->C D 4a. Apoptosis Assay (Annexin V / PI Staining) C->D E 4b. Cell Cycle Analysis (Propidium Iodide Staining) C->E F 4c. ROS Production (DCFH-DA Staining) C->F G 4d. Colony Formation Assay C->G H 5. Analyze & Interpret Results D->H E->H F->H G->H

Caption: Workflow for evaluating anticancer effects in vitro.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effect of this compound and to calculate the IC50 value.[3]

Materials:

  • Mammalian cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).[3]

  • Remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations or the vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Incubation: Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan (B1609692) crystals.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette or place the plate on a shaker for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Subtract the absorbance of a blank well (medium and MTT only). Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.[3]

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[4]

Materials:

  • Cells treated with the compound at desired concentrations (e.g., IC50) for a set time (e.g., 24 or 48 hours).

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once attached, treat with this compound at the desired concentrations and include a vehicle control. Incubate for the chosen duration (e.g., 24 or 48 hours).[4]

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.[4]

  • Resuspension: Resuspend the cell pellet in 100 µL of binding buffer.[4]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]

  • Dilution: Add 400 µL of binding buffer to each tube.[4]

  • Analysis: Analyze the samples within one hour using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[4]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]

Materials:

  • Cells treated with the compound.

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24 hours.[4]

  • Harvesting: Harvest the cells and wash them with cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[4]

  • Washing: Centrifuge the cells to remove the ethanol and wash them with PBS.[4]

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed using appropriate software to quantify the percentage of cells in each phase of the cell cycle.

References

How to prevent degradation of ivermectin derivatives during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of ivermectin derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of ivermectin and its derivatives?

A1: Ivermectin and its derivatives are susceptible to degradation from several factors, including:

  • Light: Exposure to light, particularly UVA and UVC radiation, can cause significant photo-degradation.[1][2][3][4][5] The drug is not stable when exposed to light during storage.[2]

  • pH: Ivermectin is prone to acid and alkali-catalyzed hydrolysis.[1][3][6] Degradation is accelerated in alkaline conditions (pH > 7), while acidic conditions (pH < 7) can also lead to instability.[7][8] An optimal pH range for stability is generally between 6.0 and 6.6.[9]

  • Oxidation: Ivermectin is susceptible to oxidation.[1][3][10] Contact with strong oxidizing agents should be avoided.[11][12][13] The formation of an 8-OH IVM has been identified as a major oxidation product.[10]

  • Temperature: While ivermectin is relatively stable at room temperature and even under pasteurization conditions in some matrices, elevated temperatures can lead to degradation.[14][15] Long-term storage at room temperature has shown instability in some cases.[16][17]

Q2: How should I store my ivermectin derivatives to minimize degradation?

A2: To ensure the stability of your ivermectin derivatives, follow these storage guidelines:

  • Protect from Light: Always store ivermectin solutions and solid compounds in a dark place or use amber-colored vials or containers to protect them from light.[5][18]

  • Controlled Temperature: Store ivermectin at controlled room temperature (25°C) or refrigerated (4°C) as specified for the particular derivative or formulation.[15][19][20] Avoid freezing for extended periods, as it may lead to some degradation over time.[14]

  • Inert Atmosphere: For long-term storage of highly sensitive derivatives, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Proper Containers: Use well-sealed, properly labeled containers.[11][12]

Q3: My ivermectin derivative solution appears to have degraded. How can I confirm this?

A3: Degradation can be confirmed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and reliable way to assess the purity of your ivermectin sample and quantify any degradation products.[21][22][23][24] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can also be used as a rapid and effective method to separate and identify degradation products.[1][3][24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and characterization of unknown degradation products, LC-MS is a powerful tool.[16][17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in a cell-based assay. Degradation of the ivermectin derivative in the culture medium.Prepare fresh solutions before each experiment. Protect the stock solution from light and store it at the recommended temperature. Consider the pH of your culture medium and its potential impact on stability over the experiment's duration.
Appearance of unknown peaks in my HPLC chromatogram. The compound has degraded during storage or the experiment.Review your storage and handling procedures. Ensure protection from light, extreme pH, and oxidizing agents. Use a stability-indicating HPLC method to track the formation of degradation products over time.
Precipitation of the compound in an aqueous solution. Ivermectin and its derivatives have poor water solubility.[25]Use solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80) to improve solubility and stability in aqueous solutions.[9][26][27] The use of co-solvents like propylene (B89431) glycol or glycerol (B35011) formal can also be beneficial.[26]
Inconsistent experimental results. Inconsistent stability of the compound across different experimental batches.Standardize your protocol for solution preparation, storage, and handling. Perform a stability study of the compound under your specific experimental conditions to determine its half-life.

Quantitative Data Summary

Table 1: Stability of Ivermectin Under Different Conditions

Condition Matrix Temperature Duration Remaining Ivermectin (%) Reference
Room TemperatureOral Solution (pH ~5)25°C3 months~97%[15]
Accelerated StabilityOral Solution (pH ~5)40°C3 monthsData not specified, but showed good physical stability[15]
FreezingSheep Milk-20°C1 year~100%[14]
FreezingSheep Milk-20°C2 years~75%[14]
PasteurizationSheep Milk74°C40 secondsNo significant effect[14]
High PasteurizationSheep Milk80°C1 minuteNo significant effect[14]
BoilingSheep Milk100°C10 secondsNo significant effect[14]

Experimental Protocols

Protocol 1: Stability Testing of an Ivermectin Derivative in Solution

This protocol outlines a general procedure for assessing the stability of an ivermectin derivative in a specific solvent or buffer.

  • Solution Preparation: Prepare a stock solution of the ivermectin derivative at a known concentration in the desired solvent (e.g., DMSO, ethanol) or buffer.

  • Aliquoting: Aliquot the stock solution into multiple amber-colored HPLC vials to minimize light exposure and avoid repeated freeze-thaw cycles of the main stock.

  • Storage Conditions: Store the aliquots under different conditions to be tested (e.g., 4°C protected from light, 25°C protected from light, 25°C with light exposure).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method.

  • Data Analysis: Calculate the percentage of the remaining ivermectin derivative at each time point relative to the initial concentration (time 0). The appearance and increase of new peaks should also be monitored and quantified.

Visualizations

Ivermectin_Degradation_Pathways cluster_factors Degradation Factors Ivermectin Ivermectin Derivative Degradation_Products Degradation Products (e.g., Hydrolysis Products, Oxides, Isomers) Ivermectin->Degradation_Products Degrades to Light Light (UV) Light->Ivermectin causes Heat Heat Heat->Ivermectin causes pH Acid/Alkali pH->Ivermectin causes Oxidants Oxidizing Agents Oxidants->Ivermectin causes

Caption: Major factors leading to the degradation of ivermectin derivatives.

Experimental_Workflow_for_Stability cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis Prep_Sol Prepare Stock Solution Aliquot Aliquot into Amber Vials Prep_Sol->Aliquot Store_Cond Store under Test Conditions (e.g., Temp, Light) Aliquot->Store_Cond Sampling Sample at Time Points Store_Cond->Sampling HPLC Analyze by HPLC Sampling->HPLC Data Calculate % Remaining HPLC->Data

Caption: Workflow for assessing the stability of ivermectin derivatives.

References

Technical Support Center: LC-MS/MS Analysis of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Ivermectin B1a monosaccharide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the LC-MS/MS analysis of this compound?

Matrix effects in the LC-MS/MS analysis of this compound primarily arise from endogenous components of the sample matrix that co-elute with the analyte and interfere with its ionization efficiency in the mass spectrometer's source. The most common sources include:

  • Phospholipids (B1166683): Abundant in biological matrices like plasma and tissue, phospholipids are notorious for causing ion suppression.[1]

  • Salts and Buffers: High concentrations of salts from buffers used in sample preparation can lead to ion suppression and instrument contamination.

  • Proteins: Residual proteins in the extracted sample can precipitate in the LC system or MS source, leading to signal instability and contamination.[2]

  • Other Endogenous Molecules: Lipids, cholesterol, and other small molecules present in the matrix can compete with this compound for ionization.

Q2: How can I minimize matrix effects during sample preparation?

Effective sample preparation is the most critical step in mitigating matrix effects.[3] Several techniques can be employed, with the choice depending on the sample matrix and required sensitivity:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) is used to precipitate proteins.[1] While effective for initial cleanup, it may not sufficiently remove phospholipids and other interfering substances.[2]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from matrix components based on their differential solubility in two immiscible liquids. Double LLE can further enhance selectivity.[3]

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while matrix components are washed away. SPE is very effective at removing interfering substances but can be more time-consuming and costly.[2][4]

  • Phospholipid Removal Plates/Cartridges: These specialized products are designed to selectively remove phospholipids from the sample extract, significantly reducing a major source of ion suppression.[5][6]

Q3: What is a suitable internal standard (IS) for the analysis of this compound?

An ideal internal standard should have physicochemical properties very similar to the analyte and should not be present in the sample matrix. For this compound, several options can be considered:

  • Stable Isotope-Labeled (SIL) this compound: This is the gold standard as it co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction. While not always readily available, custom synthesis is an option.

  • Ivermectin-D2: A commercially available stable isotope-labeled version of Ivermectin can be a suitable alternative, as its behavior is very similar to the monosaccharide.[5]

  • Abamectin or Doramectin: These are structurally related avermectins that have been successfully used as internal standards in Ivermectin analysis.[4][7] They are good choices when a SIL-IS is not available.

Q4: I am observing poor peak shape and inconsistent retention times. What could be the cause?

Poor chromatography can be due to several factors:

  • Column Contamination: Buildup of matrix components, especially phospholipids, on the analytical column can lead to peak tailing, splitting, and retention time shifts.[1] Regular column washing or the use of a guard column is recommended.

  • Inappropriate Mobile Phase: The pH and organic composition of the mobile phase are critical for good peak shape. For Ivermectin and its derivatives, a mobile phase consisting of acetonitrile or methanol (B129727) with an additive like formic acid or ammonium (B1175870) formate (B1220265) is commonly used.[5][8]

  • Sample Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. The sample should ideally be dissolved in the initial mobile phase or a weaker solvent.

Q5: My signal intensity is low and inconsistent. How can I troubleshoot this?

Low and variable signal intensity is often a symptom of ion suppression. Consider the following troubleshooting steps:

  • Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

  • Improve Sample Cleanup: If significant matrix effects are observed, enhance your sample preparation method by incorporating a more rigorous technique like SPE or phospholipid removal.[2]

  • Optimize MS Source Parameters: Ensure that the ion source parameters (e.g., spray voltage, gas flows, temperature) are optimized for this compound.

  • Check for Instrument Contamination: A dirty ion source or mass spectrometer can lead to poor sensitivity. Regular cleaning and maintenance are crucial.

Troubleshooting Guides

Issue 1: Significant Ion Suppression
Potential Cause Troubleshooting Step
Inadequate sample cleanupImplement a more effective sample preparation method such as Solid-Phase Extraction (SPE) or phospholipid removal plates.[2]
Co-elution with interfering matrix componentsModify the LC gradient to achieve better separation between the analyte and interfering peaks.
High salt concentration in the final extractEnsure that any salts used during sample preparation are sufficiently removed before injection. Consider a desalting step if necessary.
Suboptimal MS source conditionsRe-optimize ion source parameters (e.g., temperature, gas flows) to minimize the impact of matrix components.
Issue 2: Poor Recovery
Potential Cause Troubleshooting Step
Inefficient extraction from the matrixOptimize the extraction solvent and technique (e.g., vortexing time, sonication).
Analyte loss during solvent evaporationAvoid excessive heat and harsh nitrogen streams during the evaporation step.
Analyte binding to labwareUse low-binding microcentrifuge tubes and well plates.
Incomplete elution from SPE cartridgeOptimize the elution solvent composition and volume.
Issue 3: High Background Noise or Interferences

| Potential Cause | Troubleshooting Step | | Contaminated solvents or reagents | Use high-purity, LC-MS grade solvents and reagents. | | Carryover from previous injections | Implement a robust needle wash protocol and inject blank samples to check for carryover. | | Endogenous interferences from the matrix | Improve the selectivity of the sample preparation method (e.g., SPE) or the chromatographic separation. | | Plasticizers or other contaminants from labware | Use appropriate laboratory plastics and ensure they are thoroughly cleaned. |

Quantitative Data Summary

The following table summarizes typical parameters for the LC-MS/MS analysis of Ivermectin and related compounds. These values can serve as a starting point for method development for this compound.

ParameterTypical Value/RangeReference
LC Column C18 or C8, 50-100 mm length, <3 µm particle size[4][5]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium formate[5][8]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid[5][8]
Flow Rate 0.3 - 0.6 mL/min[4]
Ionization Mode Positive Electrospray Ionization (ESI+)[5][7]
Precursor Ion [M+NH₄]⁺ or [M+H]⁺[5]
LLOQ in Plasma 0.1 - 1.0 ng/mL[4][9]
Recovery >80%[4]
Matrix Effect Within ±15% (with appropriate cleanup and IS)[4]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid method suitable for initial screening or when high sensitivity is not required.

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (e.g., Ivermectin-D2 at 100 ng/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract and is recommended for achieving lower limits of quantification.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • To 200 µL of plasma sample, add 20 µL of internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

MatrixEffectTroubleshooting cluster_start Start: Analytical Issue cluster_investigate Investigation cluster_mitigation Mitigation Strategies cluster_sampleprep Sample Prep Techniques cluster_lc Chromatography Optimization cluster_is Internal Standard Selection cluster_end Resolution Start Poor Signal, Inconsistent Results, or High Variability Investigate Investigate for Matrix Effects Start->Investigate PostExtraction Post-Extraction Addition Experiment Investigate->PostExtraction Infusion Post-Column Infusion Experiment Investigate->Infusion OptimizeSamplePrep Optimize Sample Preparation PostExtraction->OptimizeSamplePrep Suppression/ Enhancement Observed OptimizeLC Optimize Chromatography PostExtraction->OptimizeLC Suppression/ Enhancement Observed UseIS Use Appropriate Internal Standard PostExtraction->UseIS Suppression/ Enhancement Observed Infusion->OptimizeSamplePrep Suppression/ Enhancement Observed Infusion->OptimizeLC Suppression/ Enhancement Observed Infusion->UseIS Suppression/ Enhancement Observed PPT Protein Precipitation OptimizeSamplePrep->PPT LLE Liquid-Liquid Extraction OptimizeSamplePrep->LLE SPE Solid-Phase Extraction OptimizeSamplePrep->SPE PLR Phospholipid Removal OptimizeSamplePrep->PLR Gradient Modify Gradient OptimizeLC->Gradient Column Change Column Chemistry OptimizeLC->Column Divert Use Divert Valve OptimizeLC->Divert SIL_IS Stable Isotope-Labeled IS UseIS->SIL_IS Analog_IS Structural Analog IS UseIS->Analog_IS End Improved Method Performance PPT->End LLE->End SPE->End PLR->End Gradient->End Column->End Divert->End SIL_IS->End Analog_IS->End

Caption: Troubleshooting workflow for matrix effects.

References

Technical Support Center: Improving Aqueous Solubility of Ivermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of Ivermectin B1a monosaccharide. The information is based on established methodologies for ivermectin and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

Q2: What are the primary challenges when preparing aqueous solutions of this compound?

A2: The main challenges stem from its low intrinsic aqueous solubility, which can lead to:

  • Precipitation: The compound may precipitate out of solution when an organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer or cell culture medium.

  • Low Bioavailability: For oral formulations, poor solubility can limit the dissolution rate in the gastrointestinal tract, leading to low and variable absorption.

  • Inaccurate Dosing: Inconsistent solubility can result in inaccurate and non-reproducible concentrations in experimental assays.

  • Formulation Difficulties: Developing stable and effective aqueous formulations for parenteral or oral administration is a significant hurdle.

Q3: My this compound solution is cloudy or shows precipitation after diluting a DMSO stock into my aqueous buffer. What should I do?

A3: This is a common issue caused by the compound's low solubility in the final aqueous environment. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The simplest approach is to work with a lower final concentration of the compound.

  • Use a Co-solvent: Incorporate a water-miscible organic solvent in your final formulation to increase the solvent capacity for the compound.

  • Utilize Surfactants: Employ a surfactant to form micelles that can encapsulate the hydrophobic drug molecule.

  • Consider Cyclodextrins: Cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.

Q4: I am observing inconsistent results in my biological assays. Could this be related to solubility?

A4: Yes, inconsistent solubility is a likely cause of variability in biological assays. If the compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. It is crucial to ensure the compound is completely solubilized in the assay medium to obtain reliable and reproducible data.

Q5: How can co-solvents improve the solubility of this compound?

A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[5] Examples of co-solvents suitable for pharmaceutical formulations include propylene (B89431) glycol, glycerol (B35011) formal, polyethylene (B3416737) glycol (PEG), and ethanol[1][2][6]. Studies have shown that mixtures of PEG 200 and PEG 400 with water significantly enhance ivermectin solubility.[5]

Q6: What is the role of surfactants in solubilizing this compound?

A6: Surfactants, or surface-active agents, can solubilize hydrophobic compounds like ivermectin by forming micelles.[1][2] Micelles are colloidal particles with a hydrophobic core and a hydrophilic shell. The this compound can be encapsulated within the hydrophobic core, effectively isolating it from the water and allowing it to be dispersed in the aqueous medium, often resulting in a clear solution[1][2][4]. Polysorbate 80 (Tween 80) is a commonly used non-ionic surfactant for this purpose[1][6].

Q7: Can pH adjustment be used to improve solubility?

A7: Adjusting the pH can be an effective strategy for ionizable compounds. While ivermectin itself is not strongly ionizable, the stability of its aqueous formulations has been shown to be optimal in a pH range of 6.0 to 6.5[1][2][6]. Therefore, using a buffering agent to maintain the pH in this range is recommended to enhance stability[1][2].

Q8: What are solid dispersions and how can they enhance solubility?

A8: Solid dispersion is a technique where a poorly soluble drug is dispersed in a highly soluble hydrophilic carrier or matrix.[7] This can be achieved by methods such as fusion (melting), solvent evaporation, or physical mixing[7][8]. The carrier enhances the wettability and dissolution rate of the drug by reducing its particle size to a molecular level and preventing crystallization.[7] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and poloxamers[7][9].

Q9: How do cyclodextrins work to improve the solubility of this compound?

A9: Cyclodextrins are oligosaccharides with a truncated cone shape, featuring a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like ivermectin, within their hydrophobic core to form an inclusion complex.[10] This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin (B1172386), thereby increasing the apparent aqueous solubility of the guest molecule.[10][11] Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to significantly increase the aqueous solubility of ivermectin.[11][12]

Q10: What are some nanoparticle-based strategies for improving solubility?

A10: Nanoparticle-based delivery systems are a promising approach for enhancing the solubility and bioavailability of poorly soluble drugs.[13] For ivermectin, several nanocarrier systems have been explored, including:

  • Polymeric Nanoparticles: These systems can encapsulate the drug within a polymer matrix, improving its solubility and providing controlled release.[13]

  • Solid Lipid Nanoparticles (SLNs): SLNs are composed of solid lipids and can entrap both hydrophilic and lipophilic drugs, enhancing stability and delivery.[13]

  • Mesoporous Silica Particles: These inorganic nanoparticles offer a high surface area for drug loading and can improve the dissolution rate.[14]

Troubleshooting Guides and Data

Solubility Enhancement Strategies

The following table summarizes various strategies to improve the aqueous solubility of ivermectin and its derivatives, along with examples of excipients and reported solubility improvements.

StrategyExcipient ExamplesReported ImprovementReference
Co-solvency Polyethylene Glycol 200 (PEG 200) + Water (0.5 mass fraction)11-fold increase in aqueous solubility[5]
Polyethylene Glycol 400 (PEG 400) + Water (0.5 mass fraction)9-fold increase in aqueous solubility[5]
Micellar Solubilization Polysorbate 80 (Tween 80), Glycerol Formal, Benzyl (B1604629) AlcoholEnables formulation of clear aqueous solutions[1]
Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HPβCD)127-fold increase in aqueous solubility[12]
HPβCD + Arginine (Ternary System)11-fold increase in aqueous solubility[11]
γ-cyclodextrin + Arginine (Ternary System)8-fold increase in aqueous solubility[11]
Solid Dispersion PEG 600Enhanced solubility for orodispersible tablets[15][16]
Gelucire 44/14Improved dissolution[3]
PVPK30 and Poloxamer 188 (1:0.5:1.5 ratio)Improved solubility and dissolution[9]
Experimental Workflows

The following diagrams illustrate the general workflows for common solubility enhancement techniques.

TroubleshootingWorkflow start Start: Poor Aqueous Solubility of Ivermectin B1a Monosaccharide step1 Problem: Precipitation upon dilution of organic stock in aqueous buffer start->step1 step2 Initial Troubleshooting step1->step2 step3 Decrease final concentration step2->step3 Simple step4 Use Co-solvents (e.g., PEG, Propylene Glycol) step2->step4 Moderate end Achieved: Stable Aqueous Solution with Desired Concentration step3->end If successful step5 Advanced Formulation Strategies step4->step5 step6 Micellar Solubilization (e.g., Polysorbate 80) step5->step6 step7 Cyclodextrin Complexation (e.g., HPβCD) step5->step7 step8 Solid Dispersion (e.g., with PVP, Poloxamers) step5->step8 step9 Nanoparticle Systems (e.g., SLNs, Polymeric NPs) step5->step9 step6->end step7->end step8->end step9->end

Caption: General troubleshooting workflow for solubility issues.

SolidDispersionWorkflow start Start: this compound + Hydrophilic Carrier (e.g., PVPK30, Poloxamer 188) method_choice Choose Preparation Method start->method_choice solvent_evap Solvent Evaporation Method method_choice->solvent_evap Solvent-based fusion Fusion (Melt) Method method_choice->fusion Solvent-free dissolve Dissolve drug and carrier in a common solvent (e.g., methanol) solvent_evap->dissolve evaporate Evaporate the solvent under vacuum dissolve->evaporate mill Mill the resulting solid to obtain a powder evaporate->mill end Result: Amorphous Solid Dispersion with Enhanced Solubility and Dissolution mill->end melt Melt the hydrophilic carrier fusion->melt disperse Disperse the drug in the molten carrier melt->disperse cool Cool the mixture rapidly to solidify disperse->cool pulverize Pulverize the solid mass cool->pulverize pulverize->end

Caption: Workflow for preparing a solid dispersion.

CyclodextrinComplexation cluster_before Before Complexation cluster_after After Complexation Ivermectin Ivermectin B1a Monosaccharide (Hydrophobic) Complex Inclusion Complex (Water-Soluble) Ivermectin->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Forms Complex

Caption: Formation of a cyclodextrin inclusion complex.

Detailed Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution using Co-solvents

This protocol describes the use of a co-solvent system to improve the solubility of this compound.

Materials:

  • This compound

  • Propylene glycol

  • Ethanol

  • Purified water

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm), if required

Procedure:

  • Weigh the required amount of this compound.

  • In a suitable container, dissolve the compound in a minimal amount of ethanol.

  • Add propylene glycol to the solution and mix thoroughly. The ratio of co-solvents can be optimized based on the desired final concentration.

  • While continuously stirring, slowly add purified water to the desired final volume.

  • Continue stirring until a clear solution is obtained.

  • If required for sterile applications, filter the final solution through a 0.22 µm sterile filter.

Protocol 2: Preparation of a Micellar Solution using a Surfactant

This protocol outlines the preparation of a micellar solution using a non-ionic surfactant to enhance solubility.

Materials:

  • This compound

  • Polysorbate 80 (Tween 80)

  • Phosphate-buffered saline (PBS), pH 6.2

  • Glycerol formal

  • Benzyl alcohol

  • Magnetic stirrer and stir bar

Procedure:

  • In a glass vial, dissolve the required amount of this compound in a mixture of Polysorbate 80, glycerol formal, and benzyl alcohol.[1]

  • Stir the mixture until the compound is completely dissolved.

  • Slowly add the PBS (pH 6.2) to the mixture while stirring continuously with a magnetic stirrer. A typical starting point is to add the buffer to 80% of the final volume.[1][2]

  • Continue stirring until a clear solution is obtained, indicating the formation of micelles.

  • Adjust the solution to the final volume with PBS.

Protocol 3: Preparation of an Ivermectin-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing an inclusion complex with hydroxypropyl-β-cyclodextrin (HPβCD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Purified water

  • Co-solvent (e.g., ethanol)

  • Magnetic stirrer and stir bar

  • Freeze-dryer or vacuum oven

Procedure:

  • Prepare an aqueous solution of HPβCD in purified water. The molar ratio of Ivermectin to HPβCD may need to be optimized (e.g., 1:10 to 1:25 by mass).[10]

  • Dissolve the this compound in a minimal amount of a suitable co-solvent like ethanol.[17]

  • Slowly add the ivermectin solution to the stirring HPβCD solution.

  • Continue to stir the mixture at a controlled temperature (e.g., 18-60°C) for an extended period (e.g., 72 hours) to allow for complex formation.[17]

  • Remove the solvent by freeze-drying or vacuum evaporation to obtain the solid inclusion complex powder.

  • The resulting powder can then be dissolved in water to achieve a higher concentration than the free drug alone.

Protocol 4: Quantification of this compound Solubility

This protocol provides a general framework for quantifying the concentration of this compound in aqueous solutions to assess solubility, typically using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 245 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Prepare Test Sample: Prepare a saturated solution of your this compound formulation in the aqueous medium of interest. Equilibrate the solution for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Filtration: Filter the saturated solution through a 0.22 or 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the clear filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Quantification: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that specific formulation.

References

Technical Support Center: Ivermectin B1a Monosaccharide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ivermectin B1a monosaccharide. This resource provides troubleshooting guidance and answers to frequently asked questions related to unexpected experimental results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is my this compound showing significantly reduced or no paralytic activity in nematode assays compared to the parent Ivermectin B1a?

Answer: This is an expected result. The biological activity of the this compound is distinct from the parent disaccharide compound. While the monosaccharide is a potent inhibitor of nematode larval development, it is known to be devoid of the paralytic activity that characterizes Ivermectin.[1][2][][4][5] The paralytic effect is primarily mediated by the parent molecule's interaction with glutamate-gated chloride ion channels in invertebrate muscle and nerve cells.[6]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Misunderstanding of Compound Activity: The experimental design may have incorrectly assumed the monosaccharide would retain the full activity spectrum of Ivermectin B1a. Re-evaluate your experimental aims to focus on larval development inhibition or other potential activities.
Incorrect Compound Identity: Verify the identity and purity of your this compound sample using analytical techniques such as HPLC, Mass Spectrometry, and NMR to ensure it has not degraded or been misidentified.
Assay Type: Your assay may be designed to measure paralysis or mortality in adult nematodes, which is not the primary mode of action for the monosaccharide. Shift to an assay that measures the inhibition of larval development to observe the compound's expected effect.[1][][4][5]

Question 2: My HPLC analysis shows multiple peaks, or the retention time of my this compound is inconsistent. What could be the cause?

Answer: Issues with HPLC analysis can stem from compound instability, improper method parameters, or column degradation. Ivermectin and its derivatives are susceptible to degradation under acidic, basic, oxidative, and photolytic conditions.[7]

Potential Causes & Solutions:

Potential Cause Recommended Solution
Compound Degradation: Ivermectin B1a can hydrolyze under acidic conditions to form the monosaccharide, and further to the aglycone.[7] Ensure your mobile phase pH is stable and appropriate. Prepare fresh solutions and protect them from light using amber vials.
Inappropriate Mobile Phase: The polarity of your mobile phase may not be optimal. A common mobile phase for avermectins is a mixture of acetonitrile (B52724), methanol (B129727), and water. Adjust the gradient and composition to achieve better separation.
Column Issues: The column may be degraded or contaminated. Use a column oven to maintain a stable temperature. If the column has been used extensively, consider replacing it. Inject a blank solvent run to check for carryover from previous analyses.
Poor Solubility: The compound may be precipitating in the aqueous mobile phase. Ensure your sample is fully dissolved in an appropriate organic solvent (like DMSO or methanol) before injection and that the concentration is within its solubility limit in the mobile phase.

Question 3: I am observing unexpected off-target effects or cytotoxicity in my cell-based assays at low micromolar concentrations. Is this normal for the monosaccharide?

Answer: While specific data on the monosaccharide's cytotoxicity is limited, the parent compound, Ivermectin, is known to cause decreased cell viability and cytotoxicity at low micromolar concentrations. It is plausible that the monosaccharide exhibits similar properties. These effects can be due to nonspecific membrane perturbations or interactions with various cellular pathways.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Nonspecific Membrane Effects: Ivermectin has been shown to modify membrane bilayer properties. Consider if your observed effect could be a result of general membrane disruption rather than specific target engagement.
Modulation of Signaling Pathways: Ivermectin is known to inhibit the WNT/β-catenin signaling pathway and modulate other targets.[8] The monosaccharide may interact with these or other pathways, leading to unexpected cellular responses.
Assay Interference: The parent compound, Ivermectin, can interfere with certain assay technologies (e.g., AlphaScreen). Evaluate whether your assay format is susceptible to compound-mediated interference.
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is low enough to not cause cytotoxicity on its own. Run a solvent-only control.

FAQs (Frequently Asked Questions)

Q1: What is the primary difference in biological activity between Ivermectin B1a, its monosaccharide, and its aglycone?

A1: The sugar moieties are critical for the full antiparasitic activity of Ivermectin. The activity profile changes significantly as the sugars are removed.

  • Ivermectin B1a (Disaccharide): Exhibits potent paralytic activity against many nematodes and arthropods.

  • This compound: Lacks paralytic activity but is a potent inhibitor of nematode larval development.[1][2][][4][5] Its activity is generally 2- to 4-fold less than the parent compound in certain assays.[7]

  • Ivermectin B1a Aglycone (No Sugar): Shows a significant drop in activity, often more than thirtyfold less active than the parent compound.[7]

Quantitative Data Summary: Relative Activity of Ivermectin Derivatives

CompoundKey Biological ActivityRelative Potency (vs. Ivermectin B1a)
Ivermectin B1a (Disaccharide) Potent paralytic activity; larval development inhibition1x (Reference)
This compound Potent larval development inhibition; no paralytic activity~0.25x - 0.5x
Ivermectin B1a Aglycone Greatly reduced activity<0.03x

Note: Relative potency is an approximation based on available literature and can vary significantly depending on the specific assay and organism.[7]

Q2: Why would a researcher intentionally work with the this compound?

A2: Researchers study the monosaccharide for several reasons:

  • Structure-Activity Relationship (SAR) Studies: To understand which parts of the Ivermectin molecule are essential for its biological effects. Discovering that the disaccharide is crucial for paralytic activity but not for larval development inhibition provides valuable insight into its mechanism of action.[9]

  • Metabolite Studies: The monosaccharide is a known metabolite of Ivermectin. Studying its activity helps to understand the overall pharmacological and toxicological profile of the parent drug in vivo.

  • Development of New Derivatives: Understanding the SAR allows medicinal chemists to design new derivatives with potentially improved properties, such as enhanced selectivity, better solubility, or novel mechanisms of action.[10]

  • Resistance Probes: The monosaccharide has been used as a sensitive probe for detecting certain types of Ivermectin resistance in parasites.[1][][4][5]

Q3: What are the key stability concerns when working with Ivermectin B1a and its derivatives?

A3: Ivermectin B1a is sensitive to several environmental factors:

  • pH: It is more stable in slightly acidic conditions (around pH 6.3) and degrades in alkaline (pH > 7) and strong acidic conditions.[11] Acidic conditions can cause the hydrolysis of the disaccharide to the monosaccharide and aglycone.[7]

  • Light: Ivermectin undergoes photodegradation, especially when exposed to UV light. All solutions should be stored in amber vials or protected from light.

  • Oxidation: The molecule is susceptible to oxidation. Avoid exposure to strong oxidizing agents.

  • Temperature: For long-term storage, solutions should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing aliquots.

Experimental Protocols

Protocol 1: Controlled Acid Hydrolysis of Ivermectin B1a to Monosaccharide

This protocol is a generalized procedure for creating the monosaccharide from the parent compound for research purposes.

  • Dissolution: Dissolve Ivermectin B1a in a suitable organic solvent such as acetonitrile (ACN).

  • Acidification: Treat the solution with a mild acid. For example, add an equal volume of 0.05 M to 0.5 M hydrochloric acid (HCl). The concentration and reaction time will need to be optimized.[7]

  • Incubation: Allow the reaction to proceed at room temperature. Monitor the reaction progress closely using HPLC to track the disappearance of the Ivermectin B1a peak and the appearance of the monosaccharide peak.

  • Neutralization: Once the desired level of conversion is achieved, neutralize the solution by adding a base, such as sodium hydroxide (B78521) (NaOH), to stop the hydrolysis.

  • Extraction & Purification: Isolate and purify the monosaccharide product using preparative HPLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Analysis

This protocol provides a starting point for the analytical separation of Ivermectin B1a and its monosaccharide derivative.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size).

  • Mobile Phase: A gradient mixture of water, acetonitrile (ACN), and/or methanol is typically used.

    • Example Gradient: Start with a higher aqueous percentage (e.g., 30% ACN/MeOH) and ramp up to a higher organic percentage (e.g., 90-100% ACN/MeOH) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C to ensure reproducibility.

  • Detection: UV detection at approximately 245 nm.

  • Sample Preparation: Dissolve samples in methanol or acetonitrile. Ensure samples are fully dissolved and filtered before injection.

Visualizations

Signaling Pathways and Experimental Workflows

Ivermectin_Signaling_Pathway cluster_ivermectin Ivermectin B1a cluster_targets Molecular Targets cluster_effects Cellular Effects Ivermectin Ivermectin B1a (Disaccharide) GluCl Invertebrate GluCl Channels Ivermectin->GluCl High Affinity Activation WNT_Pathway WNT/β-catenin Pathway Ivermectin->WNT_Pathway Inhibition Other_Receptors Other Cys-loop Receptors (GABA-A, Glycine) Ivermectin->Other_Receptors Positive Allosteric Modulation Paralysis Paralysis & Death (Nematodes) GluCl->Paralysis Cl- Influx Gene_Expression ↓ WNT Target Gene Expression (e.g., Cyclin D1) WNT_Pathway->Gene_Expression Modulation Allosteric Modulation Other_Receptors->Modulation

Caption: Ivermectin B1a signaling pathways.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Low Activity) CheckActivity Is the expected activity paralysis or larval inhibition? Start->CheckActivity CheckAssay Is the assay appropriate for the monosaccharide? CheckActivity->CheckAssay Larval Inhibition ParalysisAssay Result: No Paralysis This is expected for the monosaccharide. CheckActivity->ParalysisAssay Paralysis CheckPurity Verify Compound Identity & Purity (HPLC, MS) Impure Impure or Degraded Sample CheckPurity->Impure LarvalAssay Result: Larval Inhibition This is the expected activity. CheckAssay->LarvalAssay Yes ReEvaluate Action: Re-evaluate experimental goals or switch to larval dev. assay. CheckAssay->ReEvaluate No ParalysisAssay->CheckPurity LarvalAssay->CheckPurity Purify Action: Re-purify or synthesize new batch. Protect from light/heat. Impure->Purify Hydrolysis_Workflow cluster_reactants Step 1: Reaction Setup cluster_process Step 2: Monitored Reaction cluster_products Step 3: Isolation Ivermectin Ivermectin B1a (Disaccharide) Reaction Stir at Room Temp. Monitor by HPLC Ivermectin->Reaction Acid Mild Acid (e.g., 0.05M HCl) Acid->Reaction Neutralize Neutralize Reaction Reaction->Neutralize Desired Conversion Purify Purify via Prep-HPLC Neutralize->Purify Monosaccharide Ivermectin B1a Monosaccharide Purify->Monosaccharide

References

Technical Support Center: Ivermectin B1a Monosaccharide Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ivermectin B1a monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, similar to its parent compound ivermectin, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2][3] The core macrocyclic lactone structure is susceptible to degradation under various stress conditions.[4]

Q2: How does pH impact the stability of this compound?

A2: this compound is formed through the acid-catalyzed hydrolysis of the glycosidic linkage in ivermectin.[4][5][6] Therefore, acidic conditions promote its formation from the parent compound. While the monosaccharide itself is more stable than the disaccharide parent in acidic solution, extreme pH conditions (both acidic and alkaline) can lead to further degradation of the macrocyclic lactone ring.[1][5] The optimal pH for ivermectin stability in solution is reported to be around 6.3.[5]

Q3: My this compound solution appears to be degrading. What are the likely causes?

A3: Degradation of your solution could be due to several factors:

  • Improper pH: The solution pH may be too acidic or alkaline.

  • Exposure to Light: Ivermectin and its derivatives are known to be sensitive to light (photodegradation).[1][4][7]

  • Elevated Temperature: Higher temperatures can accelerate degradation.[8]

  • Oxidation: The presence of oxidizing agents or exposure to air can cause oxidative degradation.[1][4]

  • Repeated Freeze-Thaw Cycles: For solutions stored frozen, multiple freeze-thaw cycles can contribute to degradation.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored as a solid at -20°C for long-term storage, protected from light.[9] For solutions, it is recommended to store them at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles, and protected from light.[4] One source suggests a stability of at least 4 years when stored at -20°C as a solid.[10]

Q5: What are the potential degradation products of this compound?

A5: Since this compound is itself a degradation product of ivermectin, further degradation would involve the macrocyclic lactone ring. Based on studies of ivermectin, potential further degradation products could arise from oxidation (e.g., formation of hydroxylated or epoxidated derivatives) or photolysis.[4][11]

Troubleshooting Guides

This section provides guidance on specific issues you may encounter during your experiments.

Issue 1: Unexpected peaks appear in my HPLC chromatogram when analyzing this compound.

  • Possible Cause 1: Degradation due to improper sample preparation or storage.

    • Troubleshooting Steps:

      • Review your sample preparation protocol. Ensure the pH of your solvent is near neutral if possible.

      • Verify that your samples were protected from light during preparation and handling.

      • Confirm that your samples were stored at the recommended temperature (-20°C or below) and that repeated freeze-thaw cycles were avoided.

  • Possible Cause 2: Contamination of the sample or solvent.

    • Troubleshooting Steps:

      • Run a blank injection of your solvent to check for contaminants.

      • Use fresh, high-purity solvents for sample preparation.

Issue 2: The concentration of my this compound standard solution is decreasing over time.

  • Possible Cause: Instability of the solution under the current storage conditions.

    • Troubleshooting Steps:

      • Verify Storage Temperature: Ensure your solution is stored at or below -20°C.

      • Protect from Light: Store vials in the dark or use amber vials.

      • Aliquot the Solution: Prepare single-use aliquots to prevent contamination and degradation from repeated handling of the stock solution.

      • Check Solvent: Ensure the solvent used is appropriate and does not promote degradation. For aqueous solutions, consider using a buffer to maintain a stable pH.

Summary of Ivermectin Degradation under Forced Conditions

The following table summarizes the degradation of ivermectin, which leads to the formation of this compound and other degradation products. This information is critical for understanding the stability of the monosaccharide itself.

Stress ConditionReagent/ParameterDurationObserved Degradation Products of IvermectinReference
Acidic Hydrolysis 0.05 M HCl5 hoursMonosaccharide B1a, Aglycone B1a[11]
Alkaline Hydrolysis 0.025 M NaOH1 hour2-epimer B1a[11]
Oxidation 5% H₂O₂21 hours8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a, 3,4-epoxide H2B1a[4][11][12]
Photolytic Light irradiation (1.10 W/m²)8-26.2 hours8,9-Z-B1a[4][11]
Thermal 80°C1-7 daysVarious degradation products[11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study for Ivermectin to Generate this compound

This protocol describes a general procedure for conducting a forced degradation study on ivermectin to produce and analyze its degradation products, including the monosaccharide.

  • Sample Preparation: Prepare a stock solution of ivermectin in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 2.5 mg/mL.[11]

  • Acidic Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl (final concentration 0.05 M HCl).[11]

    • Incubate the mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 5 hours).[11]

    • Neutralize the solution with an appropriate amount of NaOH before analysis.

  • Alkaline Degradation:

    • To an aliquot of the stock solution, add an equal volume of 0.05 M NaOH (final concentration 0.025 M NaOH).[11]

    • Incubate for a specified period (e.g., 1 hour) at a controlled temperature.[11]

    • Neutralize with HCl before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 5% hydrogen peroxide.[11]

    • Incubate for a specified period (e.g., 21 hours) at a controlled temperature.[11]

  • Photodegradation:

    • Expose a solid sample and a solution of ivermectin to a light source with a known output (e.g., 1.10 W/m²) for a specified duration (e.g., 8-26 hours).[11]

  • Thermal Degradation:

    • Place a solid sample and a solution of ivermectin in an oven at a high temperature (e.g., 80°C) for a set period (e.g., 1-7 days).[11]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Ivermectin and its Degradation Products

This method can be used as a starting point for analyzing the stability of this compound.

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.[4][13]

  • Mobile Phase A: Water.[4][13]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).[4][13]

  • Gradient Elution: A gradient program should be optimized to separate all degradation products from the parent peak.

  • Flow Rate: 1.5 mL/min.[13]

  • Column Temperature: 30°C.[13]

  • Detection: UV at 245 nm.[13]

  • Injection Volume: 10 µL.[14]

Visualizations

Ivermectin_Degradation_Pathway Ivermectin Ivermectin B1a Monosaccharide Ivermectin B1a Monosaccharide Ivermectin->Monosaccharide Acidic Hydrolysis Epimer 2-epimer B1a Ivermectin->Epimer Alkaline Conditions Oxidized Oxidative Degradation Products Ivermectin->Oxidized Oxidation Photo Photolytic Degradation Products Ivermectin->Photo Photolysis Aglycone Aglycone Monosaccharide->Aglycone Further Acidic Hydrolysis

Caption: Degradation pathways of Ivermectin B1a under various stress conditions.

Stability_Troubleshooting_Workflow start Unexpected Peak or Concentration Decrease check_storage Review Storage Conditions (Temp, Light, Aliquots) start->check_storage check_prep Review Sample Preparation (pH, Solvent Purity) start->check_prep storage_ok Storage OK? check_storage->storage_ok prep_ok Preparation OK? check_prep->prep_ok storage_ok->prep_ok Yes correct_storage Correct Storage Procedures storage_ok->correct_storage No correct_prep Use Fresh Solvents, Control pH prep_ok->correct_prep No reanalyze Re-analyze Sample prep_ok->reanalyze Yes correct_storage->reanalyze correct_prep->reanalyze

Caption: Troubleshooting workflow for this compound stability issues.

References

Technical Support Center: Optimizing Haemonchus contortus Larval Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing incubation times and other critical parameters for Haemonchus contortus larval assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time and temperature for a Haemonchus contortus egg hatch assay (EHA)?

The standard incubation time for a Haemonchus contortus egg hatch assay is 48 hours at a temperature of 27°C .[1][2] This duration is generally sufficient for the development of viable eggs into first-stage larvae (L1). The incubation is typically stopped by adding a substance like Lugol's iodine to each well, which facilitates the counting of unhatched eggs and hatched larvae.[1]

Q2: How long should I incubate fecal cultures to obtain infective third-stage larvae (L3)?

For the development of H. contortus from eggs to infective third-stage larvae (L3) in fecal cultures, a standard incubation period of 7 days is commonly used.[3][4][5] The incubation is typically carried out at a temperature of 27°C with a relative humidity of over 90%.[3] Some studies have explored longer incubation times, such as 14 days, but have found that a 7-day period often yields a higher recovery of L3 larvae.[4][6]

Q3: What is the recommended incubation time for the in vitro development of exsheathed third-stage larvae (xL3) to the fourth-stage (L4)?

The in vitro development of exsheathed third-stage larvae (xL3) to the fourth-stage (L4) typically requires an incubation period of 7 days .[7] This assay is crucial for screening compounds that may inhibit larval development. The incubation is usually performed at 38-39.6°C in a CO2-enriched atmosphere to mimic the host environment.[3][8]

Q4: For larval motility or migration inhibition assays, what are the typical incubation durations?

The incubation time for larval motility and migration inhibition assays can vary depending on the specific protocol and the developmental stage being tested:

  • xL3 Motility Assays: These assays can have incubation times ranging from 24 to 90 hours .[7][9] A 24-hour exposure to a drug followed by a 48-hour migration period has also been described.[10]

  • Adult Worm Motility Assays: For adult worms, motility is often assessed at multiple time points, such as 24, 48, and 72 hours of incubation.[7]

Troubleshooting Guides

Problem 1: Low yield of infective L3 larvae from fecal cultures.

  • Possible Cause: Suboptimal incubation time or temperature.

    • Solution: Ensure fecal cultures are incubated at a consistent temperature of 24-27°C for 7 days.[3][4] Significantly more L3 are often recovered from cultures incubated for 7 days compared to 14 days.[4][6]

  • Possible Cause: Inappropriate culture medium or additives.

    • Solution: While some studies have investigated the use of inert additives like vermiculite, culturing feces without any additives can yield good L3 recovery.[4] Ensure the fecal pellets provide adequate aeration.

  • Possible Cause: Poor quality of initial fecal sample.

    • Solution: Use fresh fecal samples from animals with a patent H. contortus infection.

Problem 2: High variability in results for an in vitro larval development assay (xL3 to L4).

  • Possible Cause: Inconsistent culture medium composition.

    • Solution: Supplementation of the culture medium can significantly impact larval development. For instance, adding 7.5% sheep serum has been shown to enhance the development, motility, and survival of larvae.[3] Ensure all experimental and control wells have consistent media composition.

  • Possible Cause: Improper exsheathment of L3 larvae.

    • Solution: The process of removing the protective sheath from L3 larvae (exsheathment) is critical. A common method involves incubation in a 0.15-0.17% sodium hypochlorite (B82951) solution for about 15-20 minutes at 38-40°C.[3][7] Incomplete exsheathment will hinder development to L4.

  • Possible Cause: Suboptimal atmospheric conditions.

    • Solution: The development of parasitic stages in vitro often requires specific gas mixtures to simulate the host's abomasum. An atmosphere with 10-20% CO2 is commonly used.[7][11]

Problem 3: No or low hatching of eggs in the Egg Hatch Assay (EHA).

  • Possible Cause: Incorrect incubation temperature.

    • Solution: The optimal temperature for H. contortus egg hatching is around 26-27°C.[12] Temperatures that are too low will retard development, while excessively high temperatures can be lethal.[12]

  • Possible Cause: Improper pH of the medium.

    • Solution: The pH of the incubation medium can influence egg hatching, with optimal results often seen around a pH of 6.5.[12]

  • Possible Cause: Non-viable eggs.

    • Solution: Ensure that the eggs are collected from fresh fecal samples and are not damaged during the collection and purification process.

Quantitative Data Summary

Table 1: Incubation Parameters for Various Haemonchus contortus Larval Assays

Assay TypeDevelopmental StageIncubation TimeIncubation TemperatureKey Notes
Egg Hatch Assay (EHA)Egg to L148 hours[1][2]27°C[1]Used to assess the ovicidal activity of compounds.
Fecal Culture for L3Egg to L37 days[3][4][5]24-27°C[4][5]For harvesting infective larvae for subsequent assays.
Larval Development Test (LDT)Egg to L37 days (1 day pre-incubation, 6 days with drug)[13]27°C[13]Assesses inhibition of development from L1 to L3.
Larval Development AssayxL3 to L47 days[7]38-39.6°C[3][8]Evaluates the effect of compounds on parasitic larval stages.
Larval Motility/Migration AssayxL324-90 hours[7][9]38°C[3]Measures the inhibitory effect on larval movement.

Table 2: Effect of Serum Supplementation on xL3 to L4 Development at 7 Days

MediumMean Larval Length (µm)Mean Larval Width (µm)
Standard Medium (LB)656.2 ± 48.321.7 ± 2.6
Medium with 7.5% Sheep Serum (LBS)789.8 ± 74.230.8 ± 5.0
Data from a study evaluating the impact of serum supplementation on larval development. The addition of sheep serum significantly enhanced larval growth.[3]

Experimental Protocols & Workflows

Experimental Protocol: Egg Hatch Assay (EHA)
  • Egg Collection: Recover H. contortus eggs from fresh fecal samples of infected animals.

  • Assay Setup: Add a suspension of approximately 100-150 eggs to each well of a 96-well microtiter plate.

  • Drug Addition: Add the test compounds at various concentrations to the designated wells. Include positive and negative controls.

  • Incubation: Incubate the plates at 27°C for 48 hours.[1]

  • Termination and Counting: Stop the reaction by adding a few drops of Lugol's iodine to each well.[1] Count the number of hatched larvae and unhatched eggs under a microscope.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each compound concentration relative to the negative control.

EHA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Collect Fresh Fecal Samples B Isolate H. contortus Eggs A->B C Dispense Egg Suspension into 96-well Plate B->C D Add Test Compounds & Controls C->D E Incubate at 27°C for 48 hours D->E F Add Lugol's Iodine to Stop Reaction E->F G Count Hatched Larvae & Unhatched Eggs F->G H Calculate % Egg Hatch Inhibition G->H

Egg Hatch Assay (EHA) Workflow
Experimental Protocol: Larval Development Assay (xL3 to L4)

  • L3 Larvae Preparation: Harvest L3 larvae from 7-day-old fecal cultures.

  • Exsheathment: Induce exsheathment of L3 larvae by incubating them in a 0.15-0.17% sodium hypochlorite solution at 38-40°C for 15-20 minutes.[3][7] Wash the resulting xL3s multiple times with sterile saline.

  • Assay Setup: Dispense approximately 100 xL3s per well in a 96-well plate containing culture medium (e.g., LBS*).

  • Drug Addition: Add the test compounds and controls to the wells.

  • Incubation: Incubate the plates at 38-39°C in a humidified atmosphere with 10-20% CO2 for 7 days.[7][11]

  • Evaluation: After incubation, assess the development of larvae to the L4 stage based on morphological characteristics, such as the presence of a buccal capsule, using a microscope.[7]

  • Data Analysis: Determine the percentage of inhibition of larval development for each treatment.

LDT_Workflow cluster_prep Larval Preparation cluster_assay Assay Procedure cluster_analysis Analysis A Harvest L3 Larvae from Fecal Culture B Exsheath L3 with Sodium Hypochlorite A->B C Wash and Prepare xL3 Suspension B->C D Dispense xL3 into 96-well Plate C->D E Add Test Compounds & Controls D->E F Incubate at 38-39°C with CO2 for 7 Days E->F G Assess Larval Development to L4 Stage F->G H Calculate % Development Inhibition G->H

Larval Development Assay (xL3 to L4) Workflow

References

Avoiding cross-contamination in ivermectin resistance assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ivermectin resistance assays. It specifically addresses issues related to avoiding cross-contamination to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of cross-contamination on ivermectin resistance assay results?

A1: Cross-contamination can lead to a significant misinterpretation of the resistance profile of a parasite population. If a susceptible population is contaminated with a resistant one, it can artificially increase the 50% inhibitory concentration (IC50), making the susceptible population appear more resistant than it is. Conversely, contamination of a resistant population with a susceptible one can lower the IC50, masking the true level of resistance.

Q2: How can I be sure my parasite or cell lines are not cross-contaminated?

A2: Regular authentication of your parasite isolates or cell lines is crucial. For parasitic nematodes, this involves maintaining well-characterized susceptible and resistant reference strains and regularly comparing their phenotypes and genotypes. For cell-based assays, Short Tandem Repeat (STR) profiling is the gold standard for authenticating cell lines and detecting cross-contamination.

Q3: What are the most common sources of cross-contamination in the laboratory?

A3: The most frequent sources of cross-contamination include:

  • Shared reagents and media between different parasite isolates or cell lines.

  • Improper aseptic technique, leading to the transfer of organisms between cultures.

  • Mislabeled flasks, tubes, or plates.

  • Aerosol generation during pipetting or vortexing.

  • Inadequate cleaning and disinfection of laboratory equipment, such as biosafety cabinets and incubators.

Q4: Can low levels of cross-contamination significantly affect my results?

A4: Yes, even minor cross-contamination can have a substantial impact on the outcome of an ivermectin resistance assay. Studies have shown that the micro-agar larval development test (MALDT) can detect as little as 2-4% of resistant worms in a susceptible population. This highlights the critical need for stringent contamination control.

Q5: What immediate steps should I take if I suspect cross-contamination?

A5: If you suspect cross-contamination, immediately quarantine the affected cultures. Cease all experiments using these stocks. The best course of action is to discard the suspect cultures and start new ones from a fresh, authenticated stock. If the culture is invaluable, consider single-worm isolation (for parasites) or single-cell cloning (for cell lines) to re-establish a pure population, followed by rigorous authentication.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Ivermectin Across Replicate Assays
  • Potential Cause: Intermittent cross-contamination between susceptible and resistant parasite populations.

  • Troubleshooting Steps:

    • Review Handling Procedures: Carefully observe your workflow for any potential breaches in aseptic technique. Ensure you are using separate, clearly labeled materials for each parasite line.

    • Authenticate Stocks: Re-authenticate your susceptible and resistant parasite stocks to confirm their identity and purity.

    • Dedicated Equipment: Implement the use of dedicated pipettes, tips, and solutions for each parasite line to prevent accidental mixing.[1]

    • Work in Batches: Process susceptible and resistant isolates in separate batches to minimize the risk of simultaneous handling errors.

Issue 2: A Known Susceptible Parasite Strain Shows an Unexpected Increase in Ivermectin IC50
  • Potential Cause: Cross-contamination with a resistant strain.

  • Troubleshooting Steps:

    • Isolate and Re-test: Isolate single worms from the suspect population and perform individual resistance assays to determine if there is a mixed population of susceptible and resistant individuals.

    • Check Shared Resources: Investigate any shared incubators, biosafety cabinets, or reagents that may have been a source of contamination from a resistant strain.

    • Decontaminate Workspace: Thoroughly clean and decontaminate all shared equipment and workspaces according to established laboratory protocols.

    • Start from Cryopreserved Stock: If available, thaw a new vial of the susceptible strain from a validated, early-passage cryopreserved stock.

Data Presentation

Simulated Impact of Cross-Contamination on Ivermectin IC50 Values

The following table illustrates the simulated effect of contaminating a susceptible Haemonchus contortus population (IC50 = 10 nM) with a resistant population (IC50 = 500 nM).

Percentage of Resistant Strain ContaminationApparent IC50 (nM) of the Susceptible StrainFold Change in IC50
0%101.0
1%151.5
5%454.5
10%858.5
20%16016.0
50%35035.0

This is simulated data to demonstrate the potential impact of cross-contamination. Actual results may vary depending on the specific parasite strains and assay conditions.

Experimental Protocols

Larval Motility Assay for Ivermectin Resistance

This protocol is adapted for assessing the motility of third-stage larvae (L3) of parasitic nematodes, such as Haemonchus contortus.

Materials:

  • Third-stage larvae (L3) of susceptible and resistant parasite strains

  • 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Ivermectin stock solution (in DMSO)

  • Microplate reader or microscope

Methodology:

  • Larval Preparation: Harvest L3 larvae from fecal cultures and wash them thoroughly with PBS.

  • Drug Dilution: Prepare a serial dilution of ivermectin in PBS in a 96-well plate. Include a vehicle control (PBS with the same final concentration of DMSO as the highest ivermectin concentration).

  • Larval Dispensing: Add a standardized number of L3 larvae (e.g., 50-100) to each well of the plate.

  • Incubation: Incubate the plate at room temperature (or other appropriate temperature for the species) for 24-48 hours.

  • Motility Assessment: Assess larval motility either visually under a microscope or using an automated microplate reader that can detect larval movement. Score motility based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = vigorous movement).

  • Data Analysis: Calculate the percentage of motile larvae at each ivermectin concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Larval Development Test (LDT) for Ivermectin Resistance

This assay assesses the ability of nematode eggs to develop into third-stage larvae (L3) in the presence of ivermectin.

Materials:

  • Freshly collected nematode eggs

  • 96-well microtiter plates

  • Agar (B569324)

  • Nutrient broth

  • Ivermectin stock solution (in DMSO)

  • Lugol's iodine solution

Methodology:

  • Egg Isolation: Isolate nematode eggs from fresh fecal samples using a standard flotation technique.

  • Assay Plate Preparation: Prepare a 0.5% agar solution in nutrient broth. In a 96-well plate, add the ivermectin serial dilutions and then dispense the warm agar solution to each well.

  • Egg Dispensing: Add a standardized number of eggs (e.g., 50-100) to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 27°C) for 6-7 days to allow for larval development.

  • Development Inhibition: After incubation, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.

  • Larval Counting: Count the number of L1, L2, and L3 larvae in each well under a microscope.

  • Data Analysis: Calculate the percentage of larvae that developed to the L3 stage at each ivermectin concentration. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Troubleshooting_Workflow start Inconsistent or Unexpected Ivermectin Resistance Assay Results check_contamination Suspect Cross-Contamination? start->check_contamination review_protocols Review Aseptic Technique and Handling Procedures check_contamination->review_protocols Yes troubleshoot_assay Troubleshoot Other Assay Parameters (e.g., reagents, incubation time) check_contamination->troubleshoot_assay No authenticate_stocks Authenticate Parasite/Cell Stocks (e.g., STR profiling) review_protocols->authenticate_stocks quarantine Quarantine Suspect Cultures authenticate_stocks->quarantine discard_restart Discard Contaminated Cultures & Start from Validated Stock quarantine->discard_restart resolve Issue Resolved discard_restart->resolve troubleshoot_assay->resolve

Caption: Troubleshooting workflow for ivermectin resistance assay cross-contamination.

ABC_Transporter_Pathway cluster_cell Parasite Cell Ivermectin Ivermectin Ivermectin_in Ivermectin (intracellular) Ivermectin->Ivermectin_in Enters Cell CellMembrane Cell Membrane ABC_Transporter ABC Transporter (e.g., P-glycoprotein) ADP ADP + Pi ABC_Transporter->ADP Ivermectin_out Ivermectin (extracellular) ABC_Transporter->Ivermectin_out Efflux ATP ATP ATP->ABC_Transporter Ivermectin_in->ABC_Transporter Resistance Ivermectin Resistance Ivermectin_out->Resistance

Caption: ABC transporter-mediated ivermectin efflux leading to resistance.

References

Validation & Comparative

Validating an LC-MS/MS Assay for Ivermectin B1a Monosaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the validation of an LC-MS/MS assay for Ivermectin B1a monosaccharide. Ivermectin, a broad-spectrum anti-parasitic agent, is primarily composed of Ivermectin B1a (>80%) and Ivermectin B1b (<20%).[1][2] this compound is a key metabolite and a subject of interest in pharmacokinetic and drug metabolism studies.[3] This guide offers a detailed examination of LC-MS/MS methodology alongside alternative techniques, supported by experimental data to inform assay selection and validation in a research and drug development context.

Comparative Analysis of Analytical Methods

The quantification of this compound and its parent compound, Ivermectin, can be achieved through various analytical techniques. While LC-MS/MS is often considered the gold standard for its high sensitivity and selectivity, other methods such as High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD) present viable alternatives.[4][5] The choice of method often depends on the required sensitivity, sample matrix, and available instrumentation.

Parameter LC-MS/MS HPLC-UV HPLC-FLD Microemulsion Electrokinetic Chromatography (MEEKC)
Principle Separation by liquid chromatography followed by mass-based detection of precursor and product ions.Separation by liquid chromatography followed by detection based on UV absorbance.Separation by liquid chromatography followed by fluorescence detection after derivatization.Separation based on differential partitioning between a microemulsion and an aqueous phase in a capillary.
Specificity Very High (based on mass-to-charge ratio)ModerateHighHigh
Sensitivity (LLOQ) 0.1 - 1 ng/mL in plasma[4][6]~40 µg/mL[5]Requires derivatization3 x 10⁻³ µg/L in water[7]
Sample Preparation Protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[1][6]SPE or LLE.[8]Derivatization followed by extraction.[9]Solid-phase extraction for preconcentration.[7]
Throughput High, especially with automated sample preparation.[10]ModerateLow to ModerateModerate
Instrumentation Cost HighLowModerateModerate
Key Advantages High sensitivity and selectivity, no derivatization required.[9]Simple, robust, and widely available.[5]Good sensitivity."Green" method with low solvent consumption.[7]
Key Disadvantages High initial investment and maintenance costs.Lower sensitivity compared to LC-MS/MS and HPLC-FLD.[5]Requires a derivatization step, which can add complexity and variability.May not be suitable for all matrices.

Experimental Protocols

LC-MS/MS Assay for this compound

This protocol is adapted from validated methods for Ivermectin B1a and can be optimized for the monosaccharide derivative.[1][4][6]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 20 µL of an internal standard (IS) working solution (e.g., Abamectin or a stable isotope-labeled this compound).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.[11]

b. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., ACE C18, 50 x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile/methanol).[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for this compound):

    • Analyte (this compound): Precursor ion [M+NH₄]⁺ → Product ion (to be determined by infusion and optimization). The molecular weight of this compound is 730.9 g/mol .[3]

    • Internal Standard (e.g., Abamectin): Precursor ion [M+Na]⁺ at m/z 895.7 → Product ions.[4]

  • Optimization: Cone voltage and collision energy should be optimized for the specific analyte and internal standard.

Alternative Method: HPLC-UV

This protocol provides a simpler, though less sensitive, alternative for the quantification of ivermectin.[5]

a. Sample Preparation

  • Extraction of the analyte from the matrix using a suitable organic solvent (e.g., methanol).

  • Clean-up using solid-phase extraction (SPE) if necessary to remove interfering substances.

b. HPLC-UV Conditions

  • Column: C18 column (e.g., Agilent Extend-C18).[5]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v).[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Detection Wavelength: 245 nm.[5]

  • Injection Volume: 20 µL.

Assay Validation Parameters

A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The range over which the assay response is directly proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing Experimental Workflows

LC-MS/MS Assay Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcmsms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Cold Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation Injection MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Concentration_Calculation Concentration Calculation Peak_Integration->Concentration_Calculation Results Results Concentration_Calculation->Results

Caption: Workflow for LC-MS/MS analysis of this compound.

Method Comparison Logic

Method_Comparison Start Start: Need to Quantify This compound High_Sensitivity High Sensitivity & Specificity Required? Start->High_Sensitivity LCMSMS LC-MS/MS High_Sensitivity->LCMSMS Yes Alternative_Methods Consider Alternative Methods High_Sensitivity->Alternative_Methods No End End: Method Selected LCMSMS->End HPLC_UV HPLC-UV Alternative_Methods->HPLC_UV Simplicity & Low Cost HPLC_FLD HPLC-FLD Alternative_Methods->HPLC_FLD Good Sensitivity MEEKC MEEKC Alternative_Methods->MEEKC Green Chemistry HPLC_UV->End HPLC_FLD->End MEEKC->End

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Efficacy of Ivermectin B1a Monosaccharide and Ivermectin B1a

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a cornerstone of anthelmintic therapy, is a macrocyclic lactone predominantly composed of Ivermectin B1a. Its efficacy is primarily mediated through the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite[1][2][3]. A key structural feature of Ivermectin B1a is a disaccharide moiety at the C-13 position. The targeted removal of the terminal sugar yields Ivermectin B1a monosaccharide, a modification that may alter its biological activity. This guide provides a comparative analysis of the efficacy of Ivermectin B1a and its monosaccharide derivative, supported by available experimental data, to inform research and drug development in parasitology.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the available quantitative data from a key in vitro assay comparing the activity of Ivermectin B1a and this compound against the parasitic nematode Haemonchus contortus.

CompoundAssayOrganismEfficacy MetricValueReference
Ivermectin B1a Larval Development AssayHaemonchus contortusMinimum Concentration for Full Activity0.001 µg/mL[4][5]
This compound Larval Development AssayHaemonchus contortusMinimum Concentration for Full Activity0.001 µg/mL[4][5]
Ivermectin B1a Adult Motility AssayHaemonchus contortusParalytic EffectCauses paralysis[6]
This compound Adult Motility AssayHaemonchus contortusParalytic EffectReported to be devoid of paralytic activity[6]

Mechanism of Action and Signaling Pathway

Ivermectin B1a exerts its primary anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This binding increases the channels' permeability to chloride ions, leading to hyperpolarization of the cell membrane, which in turn causes paralysis and death of the parasite.

The structural difference between Ivermectin B1a and its monosaccharide derivative lies in the C-13 position's carbohydrate moiety. While both compounds exhibit potent inhibitory effects on larval development, the absence of the terminal sugar in the monosaccharide appears to abrogate its paralytic effect on adult nematodes. This suggests that while the core macrocyclic lactone structure is sufficient for disrupting larval development, the complete disaccharide may be crucial for the specific interactions required to induce paralysis in adult worms.

Ivermectin_Signaling_Pathway Ivermectin B1a Signaling Pathway IVM Ivermectin B1a GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds and Potentiates Cl_influx Increased Chloride Ion (Cl-) Influx GluCl->Cl_influx Opens Channel Hyperpolarization Cell Membrane Hyperpolarization Cl_influx->Hyperpolarization Paralysis Paralysis of Nerve and Muscle Cells Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Signaling pathway of Ivermectin B1a's primary anthelmintic action.

Experimental Protocols

In Vitro Larval Development Assay (LDA)

This assay determines the concentration of a compound that inhibits the development of nematode eggs to the third larval stage (L3).

  • Objective: To assess the in vitro activity of a compound against the early developmental stages of nematodes.

  • Procedure:

    • Nematode eggs are recovered from the feces of infected animals and sterilized.

    • A standardized number of eggs (e.g., 50-100) are placed in each well of a 96-well plate containing a nutritive medium.

    • The test compounds (Ivermectin B1a and this compound) are added to the wells in a serial dilution. Control wells contain the vehicle (e.g., DMSO) only.

    • The plates are incubated at a controlled temperature (e.g., 27°C) for approximately 6-7 days to allow for larval development in the control group.

    • The number of L3 larvae in each well is counted, and the percentage inhibition of development is calculated for each concentration relative to the control. The minimum concentration for full activity or the LC50 (lethal concentration 50%) is then determined.

In Vitro Adult Motility Assay

This assay evaluates the paralytic effect of a compound on adult nematodes.

  • Objective: To determine the concentration of a compound that causes paralysis or death in 50% of adult worms (IC50).

  • Procedure:

    • Adult nematodes (e.g., Haemonchus contortus) are collected from the abomasa of infected host animals at necropsy.

    • The worms are washed and placed in a suitable culture medium in a multi-well plate.

    • The test compounds are added at various concentrations.

    • The motility of the worms is observed and scored at different time points under a microscope.

    • The IC50 value is determined from the dose-response curve.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative screening of anthelmintic compounds.

Anthelmintic_Screening_Workflow Anthelmintic Screening Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_comparison Efficacy Comparison LDA Larval Development Assay (LDA) LC50 Determine LC50/EC50 LDA->LC50 AMA Adult Motility Assay IC50 Determine IC50 AMA->IC50 Compare Compare Potency and Effect LC50->Compare IC50->Compare Compound Test Compounds (Ivermectin B1a, this compound) Compound->LDA Compound->AMA

References

Cross-Reactivity of Ivermectin Metabolites in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of immunoassays and chromatographic methods for the detection of ivermectin, with a focus on the cross-reactivity of its major metabolites. Understanding the specificity of these assays is crucial for accurate pharmacokinetic studies, residue monitoring, and drug development. While immunoassays offer a rapid and high-throughput screening method, their susceptibility to cross-reactivity with metabolites can lead to an overestimation of the parent drug concentration. In contrast, methods like High-Performance Liquid Chromatography (HPLC) provide higher specificity and can distinguish between the parent drug and its metabolites.

Ivermectin Metabolism

Ivermectin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1] This process results in the formation of several metabolites, with the three major ones identified as:

  • M1: 3″-O-demethyl ivermectin

  • M3: 4α-hydroxymethyl ivermectin

  • M6: 3″-O-demethyl-4α-hydroxymethyl ivermectin

Demethylated (M1) and hydroxylated (M3) ivermectin are the principal metabolites found in vivo in humans.[1]

Ivermectin Metabolism Pathway

Ivermectin Ivermectin CYP3A4 CYP3A4 Ivermectin->CYP3A4 M1 M1 (3''-O-demethyl ivermectin) M6 M6 (3''-O-demethyl-4α-hydroxymethyl ivermectin) M1->M6 M3 M3 (4α-hydroxymethyl ivermectin) M3->M6 CYP3A4->M1 CYP3A4->M3

Caption: Primary metabolic pathway of ivermectin mediated by CYP3A4.

Comparison of Analytical Methods

The two primary methods for quantifying ivermectin and its metabolites are immunoassays (specifically ELISA) and HPLC.

FeatureImmunoassay (ELISA)High-Performance Liquid Chromatography (HPLC)
Principle Antigen-antibody bindingSeparation based on polarity and interaction with stationary phase
Specificity Can be variable; potential for cross-reactivity with metabolitesHigh; can separate parent drug from metabolites
Sensitivity High (ng/mL to pg/mL range)High (ng/mL range), often requires derivatization for fluorescence detection
Throughput High (suitable for screening large numbers of samples)Lower (sample-by-sample analysis)
Cost Generally lower cost per sampleHigher initial instrument cost and per-sample cost
Expertise Relatively easy to performRequires skilled operators and method development

Immunoassay Cross-Reactivity Data

A critical aspect of immunoassay performance is its specificity, particularly the cross-reactivity of the antibodies used with structurally related compounds like metabolites. Unfortunately, there is a significant lack of publicly available quantitative data on the cross-reactivity of ivermectin's major metabolites (M1, M3, and M6) in commercially available or published immunoassays. Most studies report negligible cross-reactivity with other anthelmintic drugs but do not provide specific percentages for metabolites.

This data gap is a crucial consideration for researchers. If an immunoassay exhibits significant cross-reactivity with active or inactive metabolites, it can lead to an inaccurate assessment of the pharmacologically active parent drug concentration. This, in turn, can impact pharmacokinetic modeling, dose-response relationship studies, and regulatory decisions regarding drug residues.

Experimental Protocols

Competitive ELISA for Ivermectin Detection

This protocol is a generalized representation of a competitive ELISA for ivermectin.

Competitive ELISA Workflow

cluster_0 Plate Coating cluster_1 Competitive Binding cluster_2 Detection cluster_3 Analysis A Coat microtiter plate wells with goat anti-rabbit IgG B Add sample/standard, ivermectin-biotin conjugate, and anti-ivermectin antiserum A->B C Incubate B->C D Wash plate C->D E Add avidin-peroxidase conjugate D->E F Incubate and wash E->F G Add substrate solution F->G H Stop reaction and measure absorbance G->H

Caption: Generalized workflow for a competitive ELISA for ivermectin.

Methodology:

  • Plate Coating: Microtiter plates are coated with a capture antibody, such as goat anti-rabbit IgG.

  • Competitive Reaction: A known amount of enzyme-labeled ivermectin (conjugate) and the sample or standard containing an unknown amount of ivermectin are added to the wells along with a limited amount of anti-ivermectin antibody. The unlabeled ivermectin in the sample competes with the labeled ivermectin for binding to the antibody.

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound reagents.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled ivermectin into a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of ivermectin in the sample.

HPLC Method for Ivermectin and Metabolite Analysis

This protocol outlines a general approach for the separation and quantification of ivermectin and its metabolites in biological matrices.

HPLC Workflow

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Quantification A Sample Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) B Derivatization (e.g., with trifluoroacetic anhydride (B1165640) and N-methylimidazole) A->B C Inject sample into HPLC system B->C D Separation on a C18 column C->D E Fluorescence Detection D->E F Quantification based on peak area relative to a standard curve E->F

Caption: General workflow for HPLC analysis of ivermectin.

Methodology:

  • Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) are subjected to an extraction procedure, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes of interest and remove interfering substances.

  • Derivatization: As ivermectin has a weak native fluorescence, a derivatization step is often employed to enhance detection. This typically involves reacting the extracted ivermectin and its metabolites with a fluorescent labeling agent.

  • Chromatographic Separation: The derivatized extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase gradient is used to separate the parent ivermectin from its various metabolites based on their differing polarities.

  • Detection: A fluorescence detector is used to monitor the column effluent. The separated compounds are detected as they elute from the column.

  • Quantification: The concentration of ivermectin and its metabolites in the original sample is determined by comparing the peak areas of the analytes to those of known standards in a calibration curve.

Conclusion and Recommendations

The choice of analytical method for ivermectin quantification depends on the specific research question.

  • For high-throughput screening of a large number of samples where an estimation of total ivermectin-related compounds is sufficient, an ELISA may be a suitable choice. However, users must be aware of the potential for overestimation due to the currently uncharacterized cross-reactivity with metabolites. It is highly recommended that the cross-reactivity of the specific ELISA kit with the major ivermectin metabolites be validated.

  • For definitive quantification of the parent ivermectin and its individual metabolites, a validated HPLC method with fluorescence or mass spectrometric detection is the gold standard. This approach is essential for detailed pharmacokinetic and metabolic studies.

Given the significant data gap regarding the cross-reactivity of ivermectin metabolites in immunoassays, it is imperative for researchers to either independently validate the specificity of their chosen immunoassay or to use a more specific method like HPLC, especially when precise quantification of the parent drug is critical. Manufacturers of immunoassay kits are encouraged to provide detailed cross-reactivity data for the major metabolites of the drugs their kits are designed to detect.

References

Ivermectin B1a Monosaccharide vs. Other Macrocyclic Lactones in Nematodes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Ivermectin B1a monosaccharide and other prominent macrocyclic lactones (MLs) against various nematode species of veterinary and agricultural importance. The information presented is collated from peer-reviewed experimental data to aid in research and development of novel anthelmintic strategies.

Introduction to Macrocyclic Lactones

Macrocyclic lactones are a class of broad-spectrum endectocides widely used to control nematode and arthropod parasites.[1] They are fermentation products of soil-dwelling actinomycetes.[2] The two main families of MLs are the avermectins (e.g., ivermectin, doramectin, selamectin) and the milbemycins (e.g., moxidectin).[2] Ivermectin, a seminal member of this class, is a mixture of 22,23-dihydroavermectin B1a (>80%) and B1b (<20%).[3] The sugar moiety attached at the C-13 position can be a disaccharide or a monosaccharide. While structurally distinct, both avermectins and milbemycins share a common mechanism of action.[2]

Mechanism of Action

The primary target of macrocyclic lactones in nematodes is the glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[4][5] Binding of MLs to these channels leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells.[2] This results in pharyngeal paralysis, preventing the nematode from feeding, followed by flaccid paralysis of the body wall muscles, leading to expulsion from the host and eventual death.[2]

dot graph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes ML [label="Macrocyclic Lactone\n(e.g., this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GluCl [label="Glutamate-Gated Chloride Channel\n(GluCl) on Nematode Neuron/Muscle Cell", fillcolor="#FBBC05", fontcolor="#202124"]; Cl_ion [label="Chloride Ions (Cl⁻)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Hyperpolarization [label="Hyperpolarization of Cell Membrane", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paralysis [label="Pharyngeal and Somatic\nMuscle Paralysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Death [label="Nematode Death", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ML -> GluCl [label="Binds to and potentiates opening"]; GluCl -> Cl_ion [label="Increased influx into the cell", dir=back]; Cl_ion -> Hyperpolarization [style=invis]; GluCl -> Hyperpolarization; Hyperpolarization -> Paralysis; Paralysis -> Death; } caption { label = "Figure 1: Signaling pathway of macrocyclic lactones in nematodes."; fontsize = 10; fontname = "Arial"; }

Comparative Efficacy Data

The in vitro efficacy of various macrocyclic lactones is often evaluated using larval development assays (LDA), which determine the concentration of a drug that inhibits the development of nematode eggs to the third larval stage (L3). The half-maximal effective concentration (EC50) is a common metric for comparison. The following tables summarize available data for key nematode species.

Table 1: Comparative Efficacy (EC50 in nM) of Macrocyclic Lactones against Trichostrongylus colubriformis

CompoundEC50 (nM)
Ivermectin0.045 - 4.57
Ivermectin monosaccharide0.045 - 4.57
Ivermectin aglycone0.045 - 4.57
Eprinomectin0.045 - 4.57

Data extracted from an inulin (B196767) uptake assay measuring inhibition of feeding.[6]

Table 2: Comparative Efficacy of Macrocyclic Lactones against Resistant Haemonchus contortus in Lambs

Compound (0.2 mg/kg)Efficacy (%)
Ivermectin20.1
Abamectin (B1664291)39.7
Moxidectin (B1677422)89.6

Data from a controlled efficacy study in lambs infected with a multi-resistant strain.[7]

Table 3: Comparative Efficacy of Macrocyclic Lactones against Resistant Nematodes in Cattle

CompoundNematode SpeciesEfficacy (Fecal Egg Count Reduction %)
IvermectinCooperia spp. & Ostertagia spp.23
MoxidectinCooperia spp. & Ostertagia spp.69

Results from a field study in cattle with a high degree of ML resistance.[8]

The Role of P-glycoproteins in Resistance

A significant mechanism of resistance to macrocyclic lactones in nematodes involves ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps).[9] These transmembrane proteins act as efflux pumps, actively transporting MLs out of the nematode's cells, thereby reducing the intracellular concentration at the target GluCl channels.[9]

Different macrocyclic lactones exhibit varying affinities as substrates for P-gps. For instance, ivermectin is a potent inhibitor of P-gp activity, while moxidectin shows a weaker interaction.[3][10] This difference may contribute to the observed higher efficacy of moxidectin against some ivermectin-resistant nematode strains.[10]

dot digraph "P_glycoprotein_Resistance" { graph [rankdir="LR", splines=ortho, nodesep=0.5, width="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes ML_ext [label="Macrocyclic Lactone\n(extracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ML_int [label="Macrocyclic Lactone\n(intracellular)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pgp [label="P-glycoprotein (P-gp)\nEfflux Pump", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; GluCl [label="GluCl Target Site", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reduced_Efficacy [label="Reduced Anthelmintic Efficacy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ML_ext -> ML_int [label="Passive Diffusion"]; ML_int -> Pgp [label="Binds to"]; Pgp -> ML_ext [label="Active Efflux"]; ML_int -> GluCl [label="Binds to"]; Pgp -> Reduced_Efficacy [label="Leads to"]; } caption { label = "Figure 2: Role of P-glycoprotein in macrocyclic lactone resistance."; fontsize = 10; fontname = "Arial"; }

Experimental Protocols

Larval Development Assay (LDA)

The Larval Development Assay is a widely used in vitro method to determine the anthelmintic sensitivity of nematodes.

Objective: To determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third-stage larvae (L3).

Methodology:

  • Egg Isolation: Nematode eggs are recovered from the feces of infected animals using a series of sieving and flotation steps.

  • Assay Setup: A 96-well microtiter plate is typically used.[11] Each well contains a defined number of eggs (e.g., 60-80), a nutritive medium (e.g., Earle's balanced salt solution and yeast extract), and the anthelmintic compound at various concentrations.[11][12] A negative control (no drug) and a positive control (a known effective anthelmintic) are included.[13]

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for approximately six to seven days.[11]

  • Development Assessment: After the incubation period, a dilute iodine solution or other fixative is added to each well to stop development and aid in visualization.[11] The number of eggs that have successfully developed into L3 larvae is counted under a microscope.

  • Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the negative control. The EC50 value is then determined by plotting the inhibition percentage against the drug concentration and fitting the data to a dose-response curve.

dot digraph "Larval_Development_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width="7.6"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Feces [label="Fecal Sample Collection"]; Egg_Isolation [label="Nematode Egg Isolation\n(Sieving & Flotation)"]; Plate_Setup [label="96-Well Plate Setup\n(Eggs + Media + Anthelmintic)"]; Incubation [label="Incubation\n(~7 days at 25°C)"]; Staining [label="Staining and Fixation"]; Counting [label="Microscopic Counting of L3 Larvae"]; Analysis [label="Data Analysis\n(EC50 Calculation)"];

// Edges Feces -> Egg_Isolation; Egg_Isolation -> Plate_Setup; Plate_Setup -> Incubation; Incubation -> Staining; Staining -> Counting; Counting -> Analysis; } caption { label = "Figure 3: Experimental workflow for the Larval Development Assay."; fontsize = 10; fontname = "Arial"; }

Fecal Egg Count Reduction Test (FECRT)

The FECRT is an in vivo test used to assess the efficacy of an anthelmintic in a host animal.

Objective: To determine the percentage reduction in nematode egg output in the feces of treated animals compared to untreated controls.

Methodology:

  • Animal Selection: A group of animals with naturally or experimentally induced nematode infections is selected.

  • Pre-treatment Sampling: Fecal samples are collected from all animals to determine the baseline fecal egg count (eggs per gram of feces).

  • Treatment: The animals are divided into a treatment group, which receives the anthelmintic, and a control group, which remains untreated.

  • Post-treatment Sampling: Fecal samples are collected again from both groups after a specific period (typically 10-14 days) post-treatment.

  • Egg Counting: The number of nematode eggs per gram of feces is determined for all samples using a standardized technique (e.g., McMaster method).

  • Efficacy Calculation: The percentage reduction in the mean fecal egg count of the treated group is calculated relative to the control group. A reduction of less than 95% is generally indicative of resistance.

Conclusion

The data indicates that while this compound is a potent anthelmintic, its efficacy can be compromised by the emergence of resistance, primarily driven by P-glycoprotein efflux pumps. Other macrocyclic lactones, such as moxidectin, may exhibit greater efficacy against ivermectin-resistant strains, potentially due to their lower affinity for P-gps. The choice of macrocyclic lactone for therapeutic or prophylactic use should be informed by knowledge of local resistance patterns. Further research into the structure-activity relationships of different MLs and their interactions with both target receptors and resistance-conferring proteins is crucial for the development of next-generation anthelmintics.

References

Comparative Efficacy of Ivermectin Derivatives on Nematode Motility: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various ivermectin derivatives in inhibiting nematode motility, supported by experimental data. The information is presented to facilitate informed decisions in anthelmintic research and development.

Introduction

Ivermectin, a macrocyclic lactone, has long been a cornerstone in the control of nematode parasites in both human and veterinary medicine. Its primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells, leading to hyperpolarization, paralysis, and eventual death of the parasite.[1] Over the years, a range of ivermectin derivatives have been developed with the aim of improving efficacy, broadening the spectrum of activity, and combating emerging drug resistance. This guide offers a comparative analysis of the effects of prominent ivermectin derivatives on nematode motility, a key indicator of anthelmintic efficacy.

Quantitative Analysis of Nematode Motility Inhibition

The following table summarizes the available quantitative data on the efficacy of various ivermectin derivatives in inhibiting the motility of different nematode species. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit motility by 50%.

Ivermectin DerivativeNematode SpeciesEfficacy Metric (µM)Reference
IvermectinCaenorhabditis elegansEC50: 0.19 ± 0.01[2]
IvermectinHaemonchus contortus (Resistant Isolate)IC50: >10[3]
IvermectinHaemonchus contortus (Susceptible Isolate)IC50: 0.13[3]
Moxidectin (B1677422)Caenorhabditis elegans-[4]
MoxidectinHaemonchus contortus (Resistant Isolate)IC50: 0.04[3]
MoxidectinHaemonchus contortus (Susceptible Isolate)IC50: 0.01[3]
EprinomectinHaemonchus contortus (Resistant Isolate)IC50: 1.1[3]
EprinomectinHaemonchus contortus (Susceptible Isolate)IC50: 0.02[3]
AbamectinTrichostrongylus colubriformis (Ivermectin-Resistant)97% reduction in worm burden[5]
Doramectin (B1670889)Various swine nematodes>98% efficacy[6]
SelamectinCaenorhabditis elegans-[7]
NemadectinHaemonchus contortus (Ivermectin-Resistant)99% reduction in egg count[1]

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of the effects of different compounds on nematode motility. The following is a generalized protocol synthesized from various published studies.[1][3][8][9]

Nematode Motility Assay Protocol

1. Nematode Preparation:

  • Species and Stage: Utilize a specific developmental stage of the target nematode species (e.g., L3 larvae or adult worms). For in vitro assays, Caenorhabditis elegans is often used as a model organism.[9] For parasitic nematodes like Haemonchus contortus, larvae are typically recovered from fecal cultures.[8]

  • Washing and Synchronization: Wash the nematodes multiple times in a suitable buffer (e.g., M9 buffer for C. elegans or phosphate-buffered saline) to remove contaminants.[9] For C. elegans, populations can be synchronized to obtain a homogenous population of a specific life stage.

2. Drug Preparation and Administration:

  • Stock Solutions: Prepare stock solutions of the ivermectin derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in the assay medium to achieve the desired final concentrations.

  • Application: Add the drug dilutions to the wells of a multi-well plate containing the nematodes. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

3. Incubation:

  • Incubate the plates at a controlled temperature suitable for the specific nematode species (e.g., 20-25°C for C. elegans) for a defined period (e.g., 24 to 72 hours).[1]

4. Motility Assessment:

  • Visual Assessment: Observe the nematodes under a microscope and score their motility based on a predefined scale (e.g., 0 for no movement, 1 for intermittent movement, 2 for continuous, sinusoidal movement).

  • Automated Tracking: Utilize automated systems, such as infrared microbeam interruption detectors (e.g., wMicrotracker), to quantify nematode movement.[3] These systems provide objective and high-throughput data.

5. Data Analysis:

  • Calculate the percentage of motility inhibition for each drug concentration relative to the control.

  • Plot the percentage inhibition against the drug concentration and determine the EC50 or IC50 value using a suitable statistical software.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_0 Mechanism of Action of Ivermectin Derivatives IVM Ivermectin Derivative GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds and Potentiates Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Increased Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_ion->Hyperpolarization Paralysis Paralysis of Nematode Hyperpolarization->Paralysis

Caption: Signaling pathway of ivermectin derivatives in nematodes.

G cluster_1 Experimental Workflow for Nematode Motility Assay start Start prep Nematode Preparation (Washing & Synchronization) start->prep drug_prep Drug Preparation (Serial Dilutions) prep->drug_prep incubation Incubation with Drug drug_prep->incubation motility Motility Assessment (Visual or Automated) incubation->motility analysis Data Analysis (EC50/IC50 Determination) motility->analysis end End analysis->end

Caption: Generalized workflow for a nematode motility assay.

Conclusion

The comparative analysis of ivermectin derivatives reveals variations in their potency against different nematode species and strains, including those with emerging resistance. Moxidectin, for instance, has demonstrated higher efficacy against certain ivermectin-resistant strains of Haemonchus contortus.[3] The choice of an appropriate derivative for research or therapeutic purposes should be guided by quantitative efficacy data and standardized experimental protocols. The methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community engaged in the vital work of developing novel and effective anthelmintic strategies.

References

A Researcher's Guide to Statistical Validation of Larval Development Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparing Statistical Methodologies for Larval Development Assays

The choice of statistical test is contingent upon the experimental design, the nature of the data, and the specific research question. A summary of common statistical tests and their applications in larval development assays is presented below.

Statistical Test Primary Use Data Type Key Assumptions Alternative Test (if assumptions not met)
Student's t-test Comparing the means of two independent groups (e.g., control vs. single treatment group).[1][2]Continuous (e.g., body length, growth rate)Data are normally distributed; equal variances between groups.Mann-Whitney U test (non-parametric)[3]
Analysis of Variance (ANOVA) Comparing the means of three or more groups (e.g., control vs. multiple treatment concentrations).[2][4]ContinuousData are normally distributed; homogeneity of variances.Kruskal-Wallis test (non-parametric)
Dose-Response Analysis (e.g., Probit, Logit) Determining the concentration of a substance that produces a specific magnitude of response (e.g., LC50, EC50).[2][5]Quantal (e.g., mortality, developmental arrest) or ContinuousSigmoidal dose-response relationship.Non-linear regression models.
Regression Analysis (Linear and Non-linear) Modeling the relationship between a continuous independent variable (e.g., concentration) and a continuous dependent variable (e.g., growth inhibition).[5][6]ContinuousLinearity, independence of errors, homoscedasticity, normality of errors.Generalized Linear Models (GLMs).
Chi-Square Test Analyzing the association between two categorical variables (e.g., treatment group and developmental stage reached).Categorical (e.g., counts of larvae in different stages)Expected frequency in each cell is at least 5.Fisher's Exact Test.

Experimental Protocols: A Standardized Approach

Standardized protocols are essential for ensuring the validity and comparability of results across different studies. While specific parameters may vary depending on the organism and test substance, the following provides a generalized workflow.

General Larval Development Assay Protocol
  • Organism Acclimation: Larvae should be sourced from a healthy, age-synchronized culture and acclimated to the experimental conditions (e.g., temperature, light cycle, medium) for a defined period before the assay begins.[7]

  • Experimental Setup:

    • Randomly assign larvae to different treatment groups, including a negative control (vehicle only) and, if applicable, a positive control.

    • Utilize multi-well plates for high-throughput screening, ensuring a consistent number of larvae per well.[2]

    • Prepare serial dilutions of the test compound in the appropriate medium.

  • Exposure: Introduce the test compounds to the respective wells. The duration of exposure should be clearly defined and consistent across all groups.

  • Data Collection: At predetermined time points, assess developmental endpoints. This can include:

    • Mortality: The number of dead larvae.

    • Developmental Stage: The proportion of larvae reaching specific developmental milestones.

    • Morphological Changes: Qualitative and quantitative assessment of physical characteristics (e.g., length, pigmentation).

    • Behavioral Endpoints: Assays to measure changes in locomotion or response to stimuli.[7]

  • Data Analysis: Apply the appropriate statistical tests to analyze the collected data.

The following diagram illustrates a typical workflow for conducting and analyzing a larval development assay.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis acclimation Larval Acclimation randomization Randomization & Plating acclimation->randomization compound_prep Compound Preparation compound_prep->randomization exposure Exposure to Compound randomization->exposure incubation Incubation exposure->incubation observation Observation & Endpoint Measurement incubation->observation data_recording Data Recording observation->data_recording stat_analysis Statistical Analysis data_recording->stat_analysis results Results Interpretation stat_analysis->results

Fig 1. A generalized workflow for a larval development assay.

Selecting the Right Statistical Test: A Decision Pathway

G start Start: What is your research question? q_groups Comparing means of two or more groups? start->q_groups q_relationship Assessing the relationship between variables? start->q_relationship q_association Testing for association between categorical variables? start->q_association num_groups How many groups? q_groups->num_groups var_type What type of variables? q_relationship->var_type chi_square Chi-Square Test q_association->chi_square two_groups Two groups num_groups->two_groups 2 more_than_two More than two groups num_groups->more_than_two >2 ttest Student's t-test two_groups->ttest anova ANOVA more_than_two->anova cont_cont Continuous vs. Continuous var_type->cont_cont cont_quantal Continuous vs. Quantal var_type->cont_quantal regression Regression Analysis cont_cont->regression dose_response Dose-Response Analysis cont_quantal->dose_response

Fig 2. A decision tree for selecting an appropriate statistical test.

Concluding Remarks

The lack of standardized reporting and statistical analysis in larval development assays can hinder the comparison and meta-analysis of findings.[7] By adopting a more uniform approach to experimental design, data analysis, and reporting, the scientific community can enhance the robustness and impact of this vital research tool. It is recommended to consult with a biostatistician to ensure the most appropriate statistical methods are employed, particularly for complex experimental designs.[3][8] Furthermore, clear and detailed reporting of all experimental and statistical methods is crucial for transparency and reproducibility.[7][9]

References

Navigating the Landscape of Ivermectin Resistance: A Comparative Guide to Inter-laboratory Validation of In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical work of combating anthelmintic resistance, the standardization and validation of diagnostic assays are paramount. This guide provides a comprehensive comparison of the principal in vitro assays used to detect ivermectin resistance in parasitic nematodes, with a focus on their inter-laboratory validation, experimental protocols, and comparative performance.

The emergence and spread of ivermectin resistance in parasitic nematodes of veterinary and public health importance pose a significant threat to global health and food security. Accurate and reproducible methods for detecting and monitoring resistance are essential for implementing effective control strategies and for the development of novel anthelmintics. This guide delves into the three most commonly employed in vitro assays: the Larval Migration Inhibition Test (LMIT), the Larval Development Test (LDT), and the Egg Hatch Assay (EHA).

Comparative Performance of Ivermectin Resistance Assays

The selection of an appropriate assay for determining ivermectin resistance depends on various factors, including the parasite species, the required sensitivity and specificity, and the available laboratory resources. The following tables summarize quantitative data from various studies, highlighting the performance of each assay in detecting ivermectin resistance.

Table 1: Inter-laboratory Performance of the Larval Migration Inhibition Test (LMIT)

Parasite SpeciesNo. of Participating LaboratoriesKey ParameterReported ValuesReproducibilityReference
Cooperia oncophora6Resistance Ratio (RR)8.3High (R² > 0.90 for dose-response curves)[1]
Haemonchus contortus6Resistance Ratio (RR)8.4High (R² > 0.90 for dose-response curves)[1]

Table 2: Performance Characteristics of the Larval Development Test (LDT) for Ivermectin Resistance

Parasite SpeciesKey ParameterSusceptible Isolate (LC50/EC50 in ng/mL)Resistant Isolate (LC50/EC50 in ng/mL)Resistance Factor (RF)Reference
Haemonchus contortusLC501.1 ± 0.1717.0 ± 0.315.5[2][3]
Cooperia spp.EC50Not specifiedNot specified5.78[4]
Haemonchus contortusLC99Not specifiedNot specified>20 (using IVM aglycone)[5][6]

Table 3: Overview of the Egg Hatch Assay (EHA) for Anthelmintic Resistance

Anthelmintic ClassPrimary ApplicationSuitability for IvermectinKey ConsiderationsReference
BenzimidazolesHighLowIvermectin's primary mode of action is not on egg hatching. The impermeable eggshell of many nematodes prevents ivermectin from reaching its target in the developing embryo. Standardization for BZ resistance has proven challenging and would be even more so for ivermectin.[7][8][9][10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results across different laboratories.

Larval Migration Inhibition Test (LMIT)

The LMIT assesses the effect of ivermectin on the motility of third-stage larvae (L3). The ability of larvae to migrate through a sieve is measured after incubation with different concentrations of the drug.

Detailed Protocol:

  • Preparation of Larvae: Collect third-stage larvae (L3) from fecal cultures and wash them to remove debris.

  • Drug Dilutions: Prepare a stock solution of ivermectin in a suitable solvent (e.g., DMSO) and make serial dilutions in a buffer solution to achieve the desired final concentrations.

  • Incubation: Aliquot a standardized number of L3 larvae into 96-well plates. Add the different ivermectin concentrations to the wells. Include control wells with no ivermectin and solvent-only controls. Incubate the plates at a controlled temperature (e.g., 25°C) for a specific period (e.g., 24 hours).

  • Migration: After incubation, transfer the contents of each well to a migration apparatus, which typically consists of a sieve with a specific mesh size (e.g., 20 µm) that allows active larvae to pass through.

  • Quantification: Collect the larvae that have migrated through the sieve and count them.

  • Data Analysis: Calculate the percentage of inhibition of migration for each ivermectin concentration compared to the control. Determine the EC50 value (the concentration of ivermectin that inhibits 50% of larval migration) using a suitable statistical model.

Larval Development Test (LDT)

The LDT, also known as the larval development assay (LDA), evaluates the effect of ivermectin on the development of nematode eggs to the third larval stage (L3).

Detailed Protocol:

  • Egg Isolation: Isolate nematode eggs from fresh fecal samples using a series of sieves and flotation solutions.

  • Drug Preparation: Prepare serial dilutions of ivermectin in a nutrient-rich culture medium.

  • Incubation: Dispense a standardized number of eggs into 96-well plates containing the different ivermectin concentrations. Include control wells with no drug. Incubate the plates at an optimal temperature (e.g., 27°C) for a period that allows for the development of eggs to the L3 stage in the control wells (typically 6-7 days).

  • Development Assessment: After the incubation period, stop the development (e.g., by adding Lugol's iodine) and count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each ivermectin concentration. Determine the LC50 value (the concentration of ivermectin that inhibits the development of 50% of the eggs to the L3 stage).

Egg Hatch Assay (EHA)

The EHA is primarily used for detecting resistance to benzimidazole (B57391) anthelmintics, as its mode of action directly affects egg hatching. While less common for ivermectin, the protocol is included for comparative purposes.

Detailed Protocol:

  • Egg Isolation: Isolate nematode eggs from fecal samples as described for the LDT.

  • Drug Dilutions: Prepare serial dilutions of the anthelmintic in a suitable buffer.

  • Incubation: Aliquot a standardized number of eggs into 96-well plates containing the drug dilutions and control wells. Incubate the plates at a controlled temperature (e.g., 25°C) for a specific period (e.g., 48 hours).

  • Hatching Assessment: After incubation, count the number of unhatched eggs and hatched first-stage larvae (L1) in each well.

  • Data Analysis: Calculate the percentage of egg hatch inhibition for each drug concentration. Determine the EC50 value.

Visualizing Experimental Workflows and Resistance Mechanisms

Understanding the workflow of each assay and the underlying mechanisms of ivermectin action and resistance is crucial for proper execution and interpretation of results.

Ivermectin_Resistance_Signaling_Pathway cluster_Neuron Nematode Neuron cluster_Resistance Resistance Mechanisms IVM Ivermectin GluCl Glutamate-gated Chloride Channel (GluCl) IVM->GluCl Binds and opens Cl_ion Cl- GluCl->Cl_ion Increased influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Target_Site_Mutation Target-Site Mutation in GluCl Target_Site_Mutation->GluCl Reduces IVM binding Efflux_Pumps Increased Efflux Pumps (e.g., P-glycoproteins) Efflux_Pumps->IVM Pumps out IVM Metabolic_Detoxification Metabolic Detoxification Metabolic_Detoxification->IVM Inactivates IVM

Caption: Ivermectin's mechanism of action and resistance pathways in nematodes.

LMIT_Workflow start Start l3_prep Prepare L3 Larvae start->l3_prep incubation Incubate Larvae with Ivermectin l3_prep->incubation drug_dilution Prepare Ivermectin Dilutions drug_dilution->incubation migration Larval Migration Through Sieve incubation->migration quantification Quantify Migrated Larvae migration->quantification analysis Calculate EC50 quantification->analysis end End analysis->end

Caption: Workflow of the Larval Migration Inhibition Test (LMIT).

LDT_Workflow start Start egg_isolation Isolate Nematode Eggs start->egg_isolation incubation Incubate Eggs with Ivermectin egg_isolation->incubation drug_prep Prepare Ivermectin in Media drug_prep->incubation development_assessment Assess Larval Development Stages incubation->development_assessment analysis Calculate LC50 development_assessment->analysis end End analysis->end

References

Safety Operating Guide

Navigating the Safe Disposal of Ivermectin B1a Monosaccharide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring both laboratory safety and environmental stewardship. Ivermectin B1a monosaccharide, a derivative of the potent antiparasitic agent Ivermectin, requires strict adherence to hazardous waste protocols due to its toxicological profile. This guide provides essential, step-by-step procedures for its proper disposal, aligning with the highest safety standards.

Hazard Profile and Quantitative Data

Ivermectin and its derivatives are classified as hazardous materials. It is crucial to handle this compound as a hazardous chemical waste due to its potential for acute oral toxicity, reproductive harm, and high toxicity to aquatic ecosystems.[1][2][3] Unused or waste material should never be disposed of via standard laboratory drains or in regular trash.[1]

Below is a summary of key hazard information for Ivermectin, which should be considered applicable to its derivatives in the absence of specific data for the monosaccharide form.

Hazard ClassificationCategoryPrecautionary Statement
Acute Oral ToxicityCategory 1/2P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]
Reproductive ToxicityCategory 1BP201: Obtain special instructions before use.[1]
CarcinogenicityCategory 2P202: Do not handle until all safety precautions have been read and understood.[1]
Aquatic Hazard (Acute)-Very toxic to aquatic life.[1][4]
Aquatic Hazard (Chronic)-Very toxic to aquatic life with long lasting effects.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe handling and disposal of this compound waste from a laboratory setting.

  • Personal Protective Equipment (PPE): Before handling the compound or its waste, all personnel must wear appropriate PPE. This includes, at a minimum, safety glasses, chemical-resistant gloves (tested according to EN 374), and a laboratory coat.[1][3]

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound and related materials.[1]

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office, as incompatible materials can lead to dangerous reactions.[1]

  • Container Management:

    • Use a compatible, leak-proof container for waste accumulation. The original product container may be used if it is in good condition.[1]

    • The container must be kept securely capped at all times, except when adding waste.[1]

  • Labeling:

    • The waste container must be clearly and conspicuously labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]

    • Include the date when the first item of waste was added to the container.[1]

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Follow all institutional and local regulations regarding the maximum volume of waste and the maximum time a container can be stored in an SAA.

  • Disposal Request and Final Disposal:

    • Once the container is full or the time limit for accumulation is reached, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

    • The recommended final disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][5] An alternative, if permitted, is burial in a specially licensed landfill.[1][5]

Experimental Protocol Example: In Vitro Assay Waste Generation

The following hypothetical protocol illustrates a common laboratory procedure that would generate waste containing this compound.

Objective: To assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Methodology:

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Cell Culture: HeLa cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of approximately 5,000 cells per well and allowed to attach overnight.

  • Treatment: Serial dilutions of the this compound stock solution are prepared in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The existing medium is then replaced with the medium containing the compound.

  • Incubation: The cells are incubated with the compound for a specified period, for example, 48 hours.

  • Waste Collection: All materials that have come into contact with this compound must be disposed of as hazardous waste. This includes:

    • Pipette tips

    • The 96-well plate

    • Media containing the compound

    • Gloves and any other contaminated consumables

These items must be collected in the designated hazardous waste container as described in the disposal protocol above.

Visualizing the Disposal Workflow

The logical flow for proper disposal is critical to ensure safety and compliance. The following diagram illustrates the key decision and action points in the process.

cluster_0 Waste Generation & Collection cluster_1 Accumulation & Storage cluster_2 Final Disposal A Start: Experiment Generates This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste: Place in a dedicated, labeled, leak-proof hazardous waste container. B->C D Securely Cap Container When Not in Use C->D E Store Container in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F G Continue to Add Waste (as needed) F->G No H Arrange for Pickup by EHS or Licensed Contractor F->H Yes G->E I Transport to a Licensed Hazardous Waste Facility H->I J Final Disposal Method: - High-Temperature Incineration (Preferred) - Licensed Landfill I->J K End J->K

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Ivermectin B1a monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Ivermectin B1a monosaccharide, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is prudent to follow standard precautions for handling chemical compounds, especially given the lack of extensive testing data.[1] For related compounds like epi-Ivermectin B1a, which is fatal if swallowed and toxic in contact with skin, comprehensive PPE is recommended.[2] Therefore, a conservative approach to PPE is advised.

The following table summarizes the recommended PPE for various laboratory tasks involving this compound, based on protocols for similar compounds.[3]

ScenarioRequired Personal Protective Equipment
Routine Laboratory Work Eye Protection: Safety goggles with side-shields.[3] Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Consider double gloving.[4] Body Protection: Long-sleeved lab coat.[3] Footwear: Closed-toed shoes.[3]
Weighing and Preparing Solutions All PPE from Routine Laboratory Work, plus: Respiratory Protection: Use of a suitable respirator is recommended if dust or aerosols may be generated.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.[3] Additional Body Protection: A chemical-resistant apron is advisable when handling concentrated solutions.[3]
Spill Response All PPE from Weighing and Preparing Solutions, plus: Enhanced Body Protection: For larger spills, a full-body chemical-resistant suit may be necessary.[3] Respiratory Protection: A full-facepiece respirator with appropriate cartridges for organic vapors and particulates is recommended.[3]
Waste Disposal All PPE from Routine Laboratory Work.

Operational Plan

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a well-ventilated, cool, and dry place, away from incompatible materials.[5]

  • Keep the container tightly closed when not in use.[4]

  • Store locked up and in accordance with information listed on the product insert.[2][4][5]

2. Handling and Preparation of Solutions:

  • All handling should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid direct contact with the substance. This includes inhalation, as well as skin and eye contact.[3]

  • Do not eat, drink, or smoke in the handling area.[3][4]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.[3]

  • For small spills, use universal binders to absorb the material.[3]

  • For larger spills, contain the material using appropriate barriers to prevent spreading.[3]

  • Collect the spilled material and any contaminated absorbents into a sealed, properly labeled container for disposal.[3]

  • Ensure the spill area is thoroughly cleaned and decontaminated.

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination.

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant.[4][6]

  • Do not allow the substance to enter sewers or surface and ground water.[1]

  • Follow all local, regional, and national regulations for chemical waste disposal.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If symptoms such as coughing or difficulty breathing occur, seek medical attention.[1]
Skin Contact Immediately remove contaminated clothing. While the product is generally not considered a skin irritant[1], it is best practice to wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical attention if irritation persists.
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][6]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End Start Start Start->Don PPE

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.